(2S,6R,10R)-Trimethyl-hendecanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10-trimethylundecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-21(2)9-7-10-22(3)11-8-12-23(4)34(47)63-16-15-37-25(43)13-14-38-32(46)29(45)35(5,6)18-56-62(53,54)59-61(51,52)55-17-24-28(58-60(48,49)50)27(44)33(57-24)42-20-41-26-30(36)39-19-40-31(26)42/h19-24,27-29,33,44-45H,7-18H2,1-6H3,(H,37,43)(H,38,46)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI-Schlüssel |
QCNISQOYPUIJJO-UHFFFAOYSA-N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA structure and function
An In-depth Technical Guide on the Core Metabolism of Phytanoyl-CoA and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, function, and metabolism of phytanoyl-CoA and its derivatives, with a particular focus on the intermediates bearing the (2S,6R,10R) stereochemical configuration. The initial query for "(2S,6R,10R)-Trimethyl-hendecanoyl-CoA" points towards a specific metabolite within the degradation pathway of pristanic acid, a product of phytanic acid alpha-oxidation. This document elucidates this critical metabolic pathway, its associated enzymes, and its relevance to human health and disease, particularly Refsum disease. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to serve as a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.
Introduction: The Significance of Phytanic Acid Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the diet, primarily from the consumption of dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group at the β-carbon, phytanic acid cannot be directly metabolized by the β-oxidation pathway that degrades most fatty acids.[2][3] Instead, it undergoes an initial cycle of α-oxidation in the peroxisomes.[2][4] This process is crucial for preventing the toxic accumulation of phytanic acid.[5]
The α-oxidation of phytanoyl-CoA, the activated form of phytanic acid, yields pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) and subsequently its CoA ester, pristanoyl-CoA.[6][7] Pristanoyl-CoA can then enter the β-oxidation pathway. The stereochemistry of the methyl groups is critical for the enzymatic reactions in this pathway. The degradation of pristanoyl-CoA involves several intermediates, including trimethyl-branched acyl-CoA molecules that are structurally related to the user's initial query.
A deficiency in the α-oxidation pathway leads to the accumulation of phytanic acid, causing a rare, autosomal recessive neurological disorder known as Refsum disease.[5][8] This condition is characterized by a range of symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[9] Understanding the intricacies of phytanoyl-CoA metabolism is therefore of paramount importance for diagnosing and developing therapeutic strategies for Refsum disease and other related peroxisomal disorders.
Molecular Structures
The core molecules in this pathway are phytanoyl-CoA and its metabolic derivative, pristanoyl-CoA. The specific stereoisomers are crucial for their biological activity and enzymatic processing.
-
Phytanoyl-CoA: The CoA ester of phytanic acid. Dietary phytanic acid is a mixture of (3R,7R,11R)- and (3S,7R,11R)-stereoisomers.
-
Pristanoyl-CoA: The CoA ester of pristanic acid. The α-oxidation of phytanoyl-CoA produces a mixture of (2R,6R,10R)- and (2S,6R,10R)-pristanoyl-CoA.[10] The (2S) isomer can directly enter β-oxidation, while the (2R) isomer must first be epimerized to the (2S) form by α-methylacyl-CoA racemase (AMACR).[10]
-
(2S,6R,10R)-Trimethyl-undecanoyl-CoA: An intermediate formed after two cycles of β-oxidation of (2S,6R,10R,14)-pristanoyl-CoA. This molecule closely resembles the user's queried term "Trimethyl-hendecanoyl-CoA".
The Alpha-Oxidation Pathway of Phytanoyl-CoA
The degradation of phytanoyl-CoA is a multi-step process occurring within the peroxisomes.[2][3]
-
Activation: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase.[11]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[2][9]
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[2][12]
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2]
-
Activation to Pristanoyl-CoA: Pristanic acid is then activated to pristanoyl-CoA before it can undergo β-oxidation.
Mandatory Visualization: Alpha-Oxidation of Phytanic Acid
References
- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 9. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peroxisomal Degradation of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA: A Technical Guide to its Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary catabolism of phytanic acid. The efficient breakdown of these fatty acids is critical for normal cellular function, and defects in this pathway are associated with severe neurological disorders, most notably Refsum disease. This technical guide provides an in-depth exploration of the metabolic cascade leading to and involving this compound, detailing the enzymatic reactions, relevant quantitative data, and experimental methodologies. Furthermore, it elucidates the known signaling roles of the precursor molecules, offering insights for therapeutic intervention and drug development.
Introduction: The Significance of Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids, such as phytanic acid and pristanic acid, are significant components of the human diet, primarily derived from dairy products, ruminant fats, and certain fish.[1][2] Due to the presence of a methyl group on the β-carbon of phytanic acid, it cannot be directly metabolized through the mitochondrial β-oxidation pathway. Instead, it undergoes an initial α-oxidation in the peroxisome to yield pristanic acid, which is then amenable to β-oxidation.[1][3] The subsequent peroxisomal β-oxidation of pristanoyl-CoA is a multi-step process that generates acetyl-CoA, propionyl-CoA, and shorter-chain acyl-CoA intermediates, including this compound.
Deficiencies in the enzymes responsible for this metabolic pathway lead to the accumulation of phytanic acid and/or pristanic acid, resulting in the clinical manifestations of Adult Refsum disease, a rare autosomal recessive neurological disorder.[1] Symptoms include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[1] Understanding the intricacies of this metabolic pathway is therefore paramount for diagnosing these disorders and developing effective therapeutic strategies.
The Metabolic Pathway: From Phytanic Acid to Shorter-Chain Acyl-CoAs
The degradation of phytanic acid and subsequent metabolism of pristanic acid is a compartmentalized process, primarily occurring within the peroxisomes. The overall pathway can be divided into two main stages: α-oxidation of phytanic acid and β-oxidation of pristanic acid.
α-Oxidation of Phytanic Acid
Phytanic acid is first activated to phytanoyl-CoA. This is followed by a series of enzymatic reactions that remove one carbon atom, yielding pristanic acid. The key enzymes in this process are:
-
Phytanoyl-CoA Dioxygenase (PHYH): This enzyme hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[4] Defects in the PHYH gene are the primary cause of Adult Refsum disease.[4]
-
2-Hydroxyphytanoyl-CoA Lyase: This enzyme cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.
-
Pristanal Dehydrogenase: This enzyme oxidizes pristanal to pristanic acid.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Pristanic acid is activated to pristanoyl-CoA, which then enters the peroxisomal β-oxidation spiral. A critical initial step for the (2R)-stereoisomer of pristanoyl-CoA is its conversion to the (2S)-form by α-methylacyl-CoA racemase (AMACR) , as only the (2S)-isomer can be processed by the subsequent enzymes.[5] The β-oxidation of (2S)-pristanoyl-CoA involves a series of reactions catalyzed by a distinct set of enzymes compared to those for straight-chain fatty acids.[6]
The pathway proceeds through several cycles, with each cycle shortening the acyl-CoA chain by two or three carbons (in the case of propionyl-CoA release). This compound is generated after the first full cycle of β-oxidation of (4R,8R,12)-trimethyltridecanoyl-CoA.
The core enzymatic steps in each cycle of branched-chain acyl-CoA β-oxidation are:
-
Oxidation: Catalyzed by Branched-chain Acyl-CoA Oxidase (ACOX2/3) , which introduces a double bond.
-
Hydration and Dehydrogenation: Both reactions are catalyzed by the D-bifunctional protein (DBP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4][7][8]
-
Thiolytic Cleavage: This final step is catalyzed by Sterol Carrier Protein X (SCPx) , a thiolase that cleaves the 3-ketoacyl-CoA to release either acetyl-CoA or propionyl-CoA and a shortened acyl-CoA.[3][9][10]
The diagram below illustrates the peroxisomal β-oxidation of pristanoyl-CoA, highlighting the generation of this compound.
Quantitative Data
Precise quantitative data for the intermediates of pristanic acid β-oxidation, including this compound, are scarce due to their low cellular concentrations and transient nature. However, studies on plasma from healthy individuals and patients with peroxisomal disorders provide valuable insights into the flux through this pathway.
| Metabolite | Healthy Control Plasma Concentration (nM)[11] |
| 2,3-Pristenic Acid | 2 - 48 |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 |
| 3-Ketopristanic Acid | 0.07 - 1.45 |
Table 1: Plasma Concentrations of Pristanic Acid β-Oxidation Intermediates.
In patients with generalized peroxisomal disorders, the absolute concentrations of these intermediates are comparable to controls, but they are significantly decreased relative to the elevated pristanic acid levels, indicating a blockage in the β-oxidation pathway.[11]
Experimental Protocols
The study of the this compound metabolic pathway relies on a variety of experimental techniques to measure enzyme activities and quantify metabolites.
Measurement of Branched-Chain Acyl-CoA Oxidase (ACOX) Activity
A common method for assaying ACOX activity is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.
Protocol: Spectrophotometric Assay for ACOX Activity
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (pH 7.0), a suitable electron acceptor (e.g., horseradish peroxidase), a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and the branched-chain acyl-CoA substrate (e.g., pristanoyl-CoA).
-
Enzyme Addition: Add the cell or tissue homogenate, or purified enzyme preparation, to initiate the reaction.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
Assay for D-Bifunctional Protein (DBP) Activity
DBP possesses two enzymatic activities that can be assayed separately.
Protocol: Enoyl-CoA Hydratase Activity Assay
-
Substrate: Use a branched-chain enoyl-CoA (e.g., 2-methyl-2-enoyl-CoA) as the substrate.
-
Reaction: The hydration of the double bond can be monitored by the decrease in absorbance at approximately 263 nm.[12]
-
Measurement: Follow the change in absorbance over time in a spectrophotometer.
Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
-
Reaction Mixture: Prepare a buffer containing NAD⁺ and the 3-hydroxy-branched-chain acyl-CoA substrate.
-
Enzyme Addition: Add the enzyme source to start the reaction.
-
Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.[13][14]
Sterol Carrier Protein X (SCPx) Thiolase Activity Assay
Protocol: Thiolase Activity Assay
-
Reaction Mixture: Prepare a reaction buffer containing the 3-keto-branched-chain acyl-CoA substrate, Coenzyme A, and a thiol-reactive reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme Addition: Initiate the reaction by adding the enzyme source.
-
Measurement: The release of free Coenzyme A upon thiolytic cleavage reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
Analysis of Branched-Chain Acyl-CoA Esters
The quantification of this compound and other acyl-CoA intermediates typically requires sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Workflow: LC-MS Analysis of Acyl-CoAs
Signaling Pathways and Regulatory Roles
The metabolic pathway of phytanic and pristanic acid is not only a catabolic route but is also integrated with cellular signaling networks, primarily through the actions of its upstream metabolites.
Nuclear Receptor Activation
Phytanic acid and, to a lesser extent, pristanic acid have been identified as natural ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptors (RXRs) .[6][15][16][17][18] PPARα is a key transcriptional regulator of lipid metabolism.
Signaling Pathway: PPARα Activation by Phytanic Acid
The activation of PPARα by phytanic acid leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal β-oxidation pathway, creating a feed-forward regulatory loop.[6]
G-Protein Coupled Receptor (GPCR) Signaling
Recent evidence suggests that phytanic and pristanic acids can act as signaling molecules by activating the G-protein coupled receptor GPR40 .[19] This activation leads to an increase in intracellular calcium levels, which can modulate a variety of cellular processes. The pathophysiological consequences of this signaling in the context of Refsum disease are an active area of research.
Conclusion and Future Directions
The metabolic pathway involving this compound is a critical component of branched-chain fatty acid catabolism. While the overall enzymatic steps are well-characterized, further research is needed to elucidate the specific kinetics and regulatory mechanisms of the enzymes acting on the shorter-chain intermediates. A deeper understanding of the interplay between this metabolic pathway and cellular signaling networks will be crucial for the development of novel therapeutic strategies for Refsum disease and other related peroxisomal disorders. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge in this important area of human metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 2. Pristanic acid - Wikipedia [en.wikipedia.org]
- 3. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. pnas.org [pnas.org]
- 16. Phytanic acid, a natural peroxisome proliferator‐activated receptor agonist, regulates glucose metabolism in rat primary hepatocytes | Semantic Scholar [semanticscholar.org]
- 17. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA in Phytanic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a specialized metabolic pathway involving alpha- and beta-oxidation. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This technical guide provides a comprehensive overview of phytanic acid metabolism, with a specific focus on the formation and subsequent breakdown of the key intermediate, (2S,6R,10R)-trimethyl-hendecanoyl-CoA. We will delve into the enzymatic steps, quantitative data, detailed experimental protocols, and regulatory signaling pathways that govern this critical metabolic process. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target disorders of phytanic acid metabolism.
Introduction to Phytanic Acid and its Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that is not synthesized endogenously in humans.[1][2] Its primary sources are dietary, including dairy products, ruminant fats and meats, and certain types of fish.[1] The presence of a methyl group on the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway.[2][3] Consequently, a specialized metabolic route, initiated by α-oxidation in the peroxisomes, is required for its catabolism.[2][3]
The initial step of phytanic acid metabolism is its activation to phytanoyl-CoA.[3] This is followed by a single round of α-oxidation, a process that removes one carbon atom from the carboxyl end of the fatty acid.[2] This enzymatic cascade ultimately yields pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which, with the methyl group now at the α-carbon, can be further metabolized via β-oxidation.[2][3]
Defects in the α-oxidation pathway, most commonly due to mutations in the PHYH gene encoding for phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid in plasma and tissues.[4][5] This accumulation is the hallmark of Adult Refsum Disease, a rare autosomal recessive disorder characterized by a range of neurological symptoms including retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[4][6]
The Peroxisomal Alpha-Oxidation of Phytanic Acid
The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs within the peroxisomes.[2] The pathway can be summarized as follows:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[7]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.
-
Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.
The resulting pristanic acid is then activated to pristanoyl-CoA and can enter the β-oxidation pathway.
Figure 1: The alpha-oxidation pathway of phytanic acid.
Peroxisomal Beta-Oxidation of Pristanic Acid and the Formation of this compound
Pristanic acid, as pristanoyl-CoA, undergoes three cycles of β-oxidation within the peroxisomes.[8] Due to the presence of methyl branches, this process requires the action of specific enzymes, including α-methylacyl-CoA racemase (AMACR) to handle the stereochemistry of the intermediates.[2]
The β-oxidation of pristanoyl-CoA proceeds as follows:
-
Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. The first enzyme of β-oxidation, branched-chain acyl-CoA oxidase, is specific for the (2S)-isomer. Therefore, α-methylacyl-CoA racemase (AMACR) is required to convert (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[9]
-
First Cycle of β-Oxidation: (2S)-pristanoyl-CoA undergoes dehydrogenation by branched-chain acyl-CoA oxidase , hydration and dehydrogenation by D-bifunctional protein (D-BP) , and thiolytic cleavage by sterol carrier protein X (SCPx) thiolase .[10][11] This cycle releases one molecule of propionyl-CoA and yields 4,8,12-trimethyltridecanoyl-CoA .
-
Second Cycle of β-Oxidation: 4,8,12-trimethyltridecanoyl-CoA undergoes another round of β-oxidation. The resulting 2-methyl-branched intermediate, (2R,6R,10)-trimethylundecanoyl-CoA, again requires the action of AMACR for conversion to the (S)-isomer before it can be further metabolized.[12] This cycle releases an acetyl-CoA molecule and produces This compound .
-
Third Cycle of β-Oxidation: this compound undergoes the final cycle of peroxisomal β-oxidation, yielding 4,8-dimethylnonanoyl-CoA and another molecule of propionyl-CoA.[12]
-
Mitochondrial Oxidation: The end product of peroxisomal β-oxidation, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation.[8]
Figure 2: The peroxisomal beta-oxidation pathway of pristanic acid.
Quantitative Data
The following tables summarize key quantitative data related to phytanic acid and pristanic acid metabolism.
Table 1: Plasma Concentrations of Phytanic and Pristanic Acid
| Analyte | Healthy Controls (µmol/L) | Refsum Disease Patients (µmol/L) | Reference(s) |
| Phytanic Acid | < 10 | 100 - 1300+ | [4][13] |
| Pristanic Acid | 0.1 - 1.5 | 0.5 - 5.0 | [14] |
Table 2: Enzyme Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| Branched-chain Acyl-CoA Oxidase | Pristanoyl-CoA | ~5-20 | ~10-50 | [15] |
| D-Bifunctional Protein | 2-enoyl-pristanoyl-CoA | ~10-30 | ~20-80 | [16] |
| SCPx Thiolase | 3-keto-pristanoyl-CoA | ~2-10 | ~50-200 | [10] |
Note: The kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Quantification of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of phytanic and pristanic acids in plasma.[6][17][18][19]
5.1.1. Materials and Reagents
-
Internal Standards: Deuterated phytanic acid (d3-phytanic acid) and deuterated pristanic acid (d3-pristanic acid)
-
Hexane
-
Methanol
-
Acetyl chloride
-
Potassium carbonate solution
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
5.1.2. Sample Preparation
-
To 100 µL of plasma, add the internal standards (d3-phytanic acid and d3-pristanic acid).
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 200 µL of acetyl chloride dropwise while vortexing. This step performs the methylation of the fatty acids.
-
Incubate the mixture at 100°C for 1 hour.
-
After cooling to room temperature, add 1.5 mL of 0.9% potassium carbonate solution to stop the reaction.
-
Extract the fatty acid methyl esters (FAMEs) twice with 3 mL of hexane.
-
Combine the hexane layers and wash with 1 mL of water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.
5.1.3. GC-MS Analysis
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Gas Chromatography: Use a temperature program to separate the FAMEs. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the methyl esters of phytanic acid, pristanic acid, and their deuterated internal standards.
Figure 3: General workflow for GC-MS analysis of phytanic and pristanic acids.
Phytanoyl-CoA Hydroxylase (PhyH) Enzyme Assay
This assay measures the activity of PhyH by quantifying the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[20][21][22]
5.2.1. Materials and Reagents
-
Cell or tissue homogenate containing PhyH
-
Phytanoyl-CoA (substrate)
-
2-oxoglutarate
-
Ascorbate
-
FeSO4
-
ATP or GTP
-
MgCl2
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., strong acid)
-
Internal standard for the product (e.g., deuterated 2-hydroxyphytanic acid)
-
Reagents for derivatization and GC-MS analysis (as described in section 5.1)
5.2.2. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, ascorbate, FeSO4, ATP/GTP, and MgCl2.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell or tissue homogenate and phytanoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Add the internal standard for the product.
-
Hydrolyze the CoA esters to free fatty acids.
-
Extract the fatty acids and derivatize them to their methyl esters as described in section 5.1.2.
-
Analyze the formation of 2-hydroxyphytanic acid methyl ester by GC-MS.
5.2.3. Calculation of Enzyme Activity
Calculate the amount of 2-hydroxyphytanoyl-CoA formed based on the peak area ratio of the product to the internal standard and express the activity as nmol/min/mg of protein.
Regulation of Phytanic Acid Metabolism
The metabolism of phytanic acid is regulated at several levels to maintain cellular homeostasis and prevent the toxic accumulation of intermediates.
Substrate-level Regulation
The activity of phytanoyl-CoA hydroxylase can be induced by its substrate, phytanic acid.[23][24] This provides a feedback mechanism to enhance the clearance of phytanic acid when its levels are elevated.
Transcriptional Regulation by PPAR-alpha
The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[25] Phytanic acid and its metabolites are natural ligands for PPARα.[17][26] Activation of PPARα leads to the increased expression of genes involved in both α- and β-oxidation of fatty acids, including enzymes of the phytanic acid metabolic pathway.[13][25] This transcriptional regulation provides a mechanism for the coordinated upregulation of the entire pathway in response to an increased load of branched-chain fatty acids.
Figure 4: PPAR-alpha mediated regulation of phytanic acid metabolism.
Conclusion and Future Directions
The metabolism of phytanic acid is a complex and highly regulated process that is essential for preventing the toxic accumulation of this branched-chain fatty acid. The pathway involves a unique interplay of α- and β-oxidation, with intermediates such as this compound playing a crucial role in the sequential breakdown of the carbon skeleton. Understanding the intricate details of this pathway, from the kinetics of its enzymes to its transcriptional regulation, is paramount for the development of effective therapeutic strategies for Refsum disease and other related peroxisomal disorders.
Future research should focus on further elucidating the kinetic properties of the enzymes involved in pristanic acid β-oxidation, identifying novel regulatory mechanisms, and exploring therapeutic interventions that can enhance the activity of this metabolic pathway. The development of high-throughput screening assays for modulators of phytanoyl-CoA hydroxylase and other key enzymes could accelerate the discovery of new drugs for the treatment of Refsum disease. This technical guide provides a solid foundation for these future endeavors, empowering researchers to advance our understanding and treatment of these debilitating metabolic disorders.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nordiqc.org [nordiqc.org]
- 10. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutations in the Gene Encoding Peroxisomal Sterol Carrier Protein X (SCPx) Cause Leukencephalopathy with Dystonia and Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 20. researchgate.net [researchgate.net]
- 21. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 25. Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture | bioRxiv [biorxiv.org]
- 26. mdpi.com [mdpi.com]
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA in Peroxisomal Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a heterogeneous group of genetic conditions characterized by the dysfunction of peroxisomes, essential organelles involved in various metabolic processes. A key pathway affected in many of these disorders is the degradation of branched-chain fatty acids, particularly phytanic acid. The accumulation of phytanic acid and its metabolites is a hallmark of conditions such as Adult Refsum disease and Zellweger spectrum disorders. This technical guide provides an in-depth exploration of the metabolic cascade leading to the formation of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA, a key intermediate in this pathway, and its relevance in the context of peroxisomal disorders. We will delve into the quantitative biochemical changes observed in patients, detailed experimental protocols for analysis, and the signaling and transport mechanisms involved.
Metabolic Pathway of Phytanic Acid and Formation of this compound
Phytanic acid, a 3-methyl-branched-chain fatty acid derived from dietary sources, cannot be directly metabolized by the beta-oxidation pathway that degrades most fatty acids. Instead, it undergoes an initial alpha-oxidation step in the peroxisome to yield pristanic acid. Pristanic acid is then activated to pristanoyl-CoA and can enter the peroxisomal beta-oxidation pathway.
The beta-oxidation of pristanoyl-CoA involves a series of enzymatic reactions that shorten the fatty acid chain. This compound is an intermediate product formed after the first cycle of beta-oxidation of (4R,8R,12)-trimethyltridecanoyl-CoA.
Signaling Pathway Diagram
Quantitative Data in Peroxisomal Disorders
The hallmark of peroxisomal disorders associated with phytanic acid metabolism is the significant accumulation of phytanic acid and, in some cases, pristanic acid in plasma and tissues.[1][2] While direct quantification of this compound in patient samples is not routinely performed for diagnostic purposes, the levels of its precursors are well-documented and serve as critical biomarkers.
| Biomarker | Disorder | Patient Plasma Concentration | Normal Plasma Concentration | Reference |
| Phytanic Acid | Adult Refsum Disease | 10-50 mg/dL or higher | ≤ 0.2 mg/dL | [3] |
| Phytanic Acid | Zellweger Spectrum Disorders | Elevated | ≤ 0.2 mg/dL | [4] |
| Pristanic Acid | Zellweger Spectrum Disorders | Elevated | Varies | [4] |
| Pristanic Acid | Bifunctional Protein Deficiency | Elevated | Varies | [1] |
Experimental Protocols
Fibroblast Culture from Skin Biopsy
Cultured skin fibroblasts are a valuable tool for studying the enzymatic defects in peroxisomal disorders.
Protocol:
-
Obtain a 4-mm skin punch biopsy from the patient under sterile conditions.
-
Dissect the biopsy into smaller pieces in a sterile petri dish containing complete DMEM/20% FBS media.
-
Place the tissue pieces onto gelatin-coated 6-well plates with the dermal side down.
-
Add a minimal amount of media (e.g., 800 µL) to keep the tissue moist and incubate at 37°C in a 5% CO2 incubator.
-
Replenish evaporated media every 2 days.
-
Fibroblast outgrowth is typically observed within 7-10 days.
-
Once confluent, subculture the fibroblasts using standard trypsinization methods.
Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the quantitative analysis of phytanic and pristanic acids in biological samples.
Sample Preparation from Cultured Fibroblasts:
-
Harvest cultured fibroblasts by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of ice-cold deionized water.
-
An aliquot is taken for protein quantification.
-
Add an internal standard (e.g., deuterated phytanic acid) to the remaining cell suspension.
-
Extract the lipids using an organic solvent system (e.g., chloroform:methanol).
-
The fatty acids are then derivatized to their methyl esters (FAMEs) by incubation with a reagent such as BF3-methanol.
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
The GC oven temperature is programmed to separate the different fatty acid methyl esters based on their boiling points and polarity.
-
The separated compounds are then introduced into the mass spectrometer.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the ions characteristic of phytanic acid and pristanic acid methyl esters and their internal standards.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay
This assay measures the activity of the first enzyme in the alpha-oxidation pathway, which is deficient in Adult Refsum disease.
Protocol:
-
Prepare a cell lysate from cultured fibroblasts or a tissue homogenate.
-
The assay mixture contains the cell lysate, a buffer solution, Fe(II) as a cofactor, 2-oxoglutarate as a co-substrate, and the substrate phytanoyl-CoA.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, is extracted.
-
The product can be quantified by methods such as HPLC or mass spectrometry.
Role of ACBD5 in Peroxisomal Fatty Acid Metabolism
Acyl-CoA binding domain-containing protein 5 (ACBD5) is a peroxisomal membrane protein that plays a crucial role in the transport of very-long-chain fatty acyl-CoAs into the peroxisome for beta-oxidation.[5][6] It is thought to act as a tether between the endoplasmic reticulum and peroxisomes, facilitating the transfer of lipids.[7]
ACBD5-Mediated Acyl-CoA Transport Workflow
Defects in ACBD5 have been identified as a cause of a novel peroxisomal disorder characterized by retinal dystrophy and white matter disease, highlighting its importance in fatty acid metabolism.[5]
Conclusion
This compound is a key, albeit transient, intermediate in the peroxisomal beta-oxidation of pristanic acid. While its direct measurement is not a primary diagnostic tool, understanding its position in the metabolic pathway is crucial for comprehending the biochemical consequences of peroxisomal disorders like Adult Refsum disease and Zellweger spectrum disorders. The accumulation of its precursors, phytanic and pristanic acids, serves as a robust diagnostic marker. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians working to unravel the complexities of these debilitating genetic conditions and to develop novel therapeutic strategies.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurological pathology of peroxisomal ACBD5 deficiency – lessons from patients and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACBD5 acyl-CoA binding domain containing 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA and Refsum Disease Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues.[1][2][3] This accumulation is a result of impaired alpha-oxidation, a metabolic process essential for the degradation of phytanic acid.[4][5] The primary enzymatic defect lies in phytanoyl-CoA hydroxylase (PHYH), a peroxisomal enzyme.[2][6] While phytanic acid itself is the main pathogenic molecule, understanding the entire metabolic pathway, including downstream metabolites like (2S,6R,10R)-Trimethyl-hendecanoyl-CoA, is crucial for a comprehensive view of the disease's biochemistry. This technical guide provides an in-depth exploration of the role of this metabolic pathway in Refsum disease pathogenesis, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Introduction to Refsum Disease
Refsum disease, first described by Sigvald Refsum, presents with a range of neurological and ophthalmological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and anosmia.[2][6] The onset of symptoms typically occurs in late childhood or early adulthood.[6] The biochemical hallmark of the disease is the accumulation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) due to a deficiency in its degradation.[1][4] This accumulation is the primary driver of the clinical manifestations.[2]
The Metabolic Pathway of Phytanic Acid Degradation
Phytanic acid, being a 3-methyl branched-chain fatty acid, cannot be directly metabolized by the beta-oxidation pathway. Instead, it undergoes a process of alpha-oxidation within the peroxisomes.[2][4]
The initial steps of this pathway are:
-
Activation: Phytanic acid is converted to its coenzyme A ester, phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the site of the primary genetic defect in most cases of Refsum disease.[2][6]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal and formyl-CoA.
-
Oxidation: Pristanal is oxidized to pristanic acid.
Pristanic acid, now a 2-methyl branched-chain fatty acid, can undergo peroxisomal beta-oxidation.[7] This process involves multiple cycles of enzymatic reactions, leading to the sequential shortening of the fatty acid chain. One of the intermediates in this pathway is 4,8-dimethylnonanoyl-CoA . Further beta-oxidation of 4,8-dimethylnonanoyl-CoA yields This compound , along with propionyl-CoA.[7]
While the accumulation of phytanic acid is the central pathological event in Refsum disease, the downstream metabolites are part of the broader metabolic disruption. There is currently limited evidence to suggest that this compound itself accumulates to toxic levels or plays a direct role in the pathogenesis of the disease. Its significance lies in its position within the metabolic cascade that is disrupted upstream.
Pathogenesis of Refsum Disease
The toxicity of phytanic acid accumulation is multifaceted and affects various cellular processes:
-
Mitochondrial Dysfunction: Phytanic acid has been shown to impair mitochondrial function by acting as a protonophore, uncoupling oxidative phosphorylation, and inducing the generation of reactive oxygen species (ROS).[8][9][10] This leads to reduced ATP production and increased oxidative stress, contributing to neuronal damage.
-
Alteration of Cellular Membranes: The incorporation of the bulky, branched-chain phytanic acid into cell membranes can alter their fluidity and structure, potentially affecting the function of membrane-bound proteins and signaling complexes.[1]
-
Disruption of Calcium Homeostasis: Phytanic acid can induce a rapid increase in intracellular calcium levels, primarily by triggering release from intracellular stores.[11][12] This disruption of calcium signaling can lead to excitotoxicity and apoptosis in neuronal cells.
-
Activation of Nuclear Receptors: Phytanic acid is a ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[1][13] PPARα is a key regulator of lipid metabolism, and its aberrant activation by high levels of phytanic acid could contribute to the complex metabolic dysregulation seen in Refsum disease.
-
G-Protein Coupled Receptor Signaling: Phytanic acid can activate the G-protein coupled receptor GPR40, which is involved in fatty acid sensing and calcium signaling.[8] This provides another mechanism by which phytanic acid can disrupt intracellular calcium homeostasis.
Quantitative Data
The following tables summarize key quantitative data related to Refsum disease.
Table 1: Phytanic Acid Levels in Plasma and Cerebrospinal Fluid (CSF)
| Analyte | Condition | Concentration Range | Reference |
| Phytanic Acid | Normal Plasma | 0 - 33 µmol/L | [14] |
| Phytanic Acid | Refsum Disease Plasma (untreated) | 992 - 6400 µmol/L | [14] |
| Phytanic Acid | Normal CSF | Low to undetectable | [1] |
| Phytanic Acid | Refsum Disease CSF | Elevated (100-600 mg/dL total protein) | [1] |
Table 2: Pristanic Acid Levels in Plasma
| Analyte | Condition | Concentration | Reference |
| Pristanic Acid | Normal Plasma | Detectable at low levels | [15] |
| Pristanic Acid | Refsum Disease Plasma | Low to undetectable | [16] |
| Pristanic Acid | Zellweger Syndrome Plasma | Elevated | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Refsum disease.
Measurement of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of phytanic acid in plasma or fibroblast samples.
Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or a cell pellet from cultured fibroblasts, add an internal standard (e.g., deuterated phytanic acid).
-
Perform acid/base hydrolysis to release fatty acids from lipids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to their methyl esters using a suitable reagent (e.g., BF3-methanol).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature gradient to separate the fatty acid methyl esters.
-
The eluting compounds are introduced into a mass spectrometer.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to phytanic acid methyl ester and the internal standard.
-
-
Data Analysis:
Phytanoyl-CoA Hydroxylase (PHYH) Enzyme Assay
Objective: To measure the activity of the PHYH enzyme in cell or tissue homogenates.
Protocol:
-
Substrate Synthesis: Synthesize phytanoyl-CoA from phytanic acid and coenzyme A.[12][20]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cell or tissue homogenate (as the enzyme source)
-
Phytanoyl-CoA (substrate)
-
2-oxoglutarate (co-substrate)
-
Fe(II) (cofactor)
-
Ascorbate
-
Buffer (e.g., Tris-HCl)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection:
-
Activity Calculation: Express the enzyme activity as the amount of product formed per unit of time per amount of protein in the homogenate.
Calcium Imaging in Phytanic Acid-Treated Cells
Objective: To visualize and quantify changes in intracellular calcium concentration in response to phytanic acid.
Protocol:
-
Cell Culture and Loading:
-
Microscopy Setup:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm, and a camera to detect emitted fluorescence at ~510 nm.[23]
-
-
Image Acquisition:
-
Acquire a baseline series of images by alternating excitation between 340 nm and 380 nm.
-
Perfuse the cells with a solution containing phytanic acid at the desired concentration.
-
Continue acquiring images to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
PPARα Reporter Gene Assay
Objective: To determine if phytanic acid can activate the PPARα signaling pathway.
Protocol:
-
Cell Transfection:
-
Cell Treatment:
-
After transfection, treat the cells with various concentrations of phytanic acid or a known PPARα agonist (positive control) for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of phytanic acid degradation.
Caption: Pathogenic mechanisms of phytanic acid.
Caption: GC-MS experimental workflow.
Conclusion
The pathogenesis of Refsum disease is a direct consequence of the accumulation of phytanic acid due to a defect in the alpha-oxidation pathway. While the downstream metabolite this compound is part of the broader metabolic cascade, current evidence points to phytanic acid as the primary toxic agent. Its detrimental effects on mitochondrial function, cellular membranes, and signaling pathways collectively contribute to the neurodegenerative and other clinical features of the disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular mechanisms of Refsum disease and to explore potential therapeutic interventions aimed at mitigating the toxic effects of phytanic acid accumulation.
References
- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. Calcium Imaging Perspectives in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolicatlas.org [metabolicatlas.org]
- 8. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Imaging in mDA neurons [protocols.io]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Intermediate: A Technical Guide to (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a chiral intermediate metabolite in the peroxisomal β-oxidation of pristanic acid. Its formation and subsequent metabolism are critical for the complete degradation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid and its metabolites is a hallmark of several inherited metabolic disorders, most notably Refsum disease, making the study of this pathway and its intermediates crucial for diagnostic and therapeutic development. This technical guide provides a comprehensive overview of the discovery, metabolic context, and analytical methodologies related to this compound, offering a valuable resource for researchers in lipid metabolism and drug development.
Discovery and Metabolic Significance
The "discovery" of this compound is intrinsically linked to the elucidation of the β-oxidation pathway of pristanic acid. Rather than a singular discovery event, its existence was predicted and subsequently confirmed as a necessary intermediate in the spiral of reactions that shorten the carbon chain of pristanoyl-CoA. Pristanic acid itself is derived from the α-oxidation of phytanic acid, a 3-methyl branched fatty acid that cannot directly enter the β-oxidation pathway.
The critical step leading to the formation of the trimethyl-hendecanoyl-CoA backbone is the second cycle of peroxisomal β-oxidation of pristanoyl-CoA. Following the initial thiolytic cleavage of propionyl-CoA from (2S,6R,10R,14)-tetramethylpentadecanoyl-CoA (pristanoyl-CoA), the resulting (4R,8R,12)-trimethyltridecanoyl-CoA undergoes another round of β-oxidation. This cycle releases a molecule of acetyl-CoA and yields (2R,6R,10)-trimethylundecanoyl-CoA.
However, the subsequent dehydrogenase enzyme in the β-oxidation spiral is stereospecific for the (S)-isomer. Therefore, the (2R)-epimer must be converted to this compound by the enzyme α-methylacyl-CoA racemase (AMACR) to allow for further degradation. The deficiency of AMACR leads to the accumulation of (2R)-pristanic acid and its metabolites, including (2R,6R,10)-trimethylundecanoic acid, highlighting the essential role of this racemization step.
Signaling and Metabolic Pathways
The metabolism of this compound is a component of the broader pathway for the degradation of phytanic acid. This pathway is crucial for preventing the toxic accumulation of branched-chain fatty acids.
Quantitative Data
Direct quantitative data for this compound in biological samples is scarce due to its nature as a transient intermediate. However, the concentration of its corresponding free fatty acid, trimethylundecanoic acid, has been measured in the plasma of patients with peroxisomal disorders. These measurements provide indirect evidence of the flux through this metabolic pathway.
| Analyte | Patient Group | Plasma Concentration (µmol/L) | Reference |
| (2R,6,10)-Trimethylundecanoic acid | α-Methylacyl-CoA racemase deficiency | Elevated (specific values vary) | [Ferdinandusse et al., 2002] |
| (2S,6,10)-Trimethylundecanoic acid | α-Methylacyl-CoA racemase deficiency | Undetectable or very low | [Ferdinandusse et al., 2002] |
| Pristanic Acid | Healthy Controls | 0.1 - 1.0 | [Verhoeven et al., 1998] |
| Pristanic Acid | Refsum Disease | 10 - 100 | [Verhoeven et al., 1998] |
| Pristanic Acid | Zellweger Syndrome | > 100 | [Verhoeven et al., 1998] |
Table 1. Plasma concentrations of pristanic acid and its metabolites.
Experimental Protocols
Analysis of Trimethylundecanoic Acid Isomers by GC-MS
This protocol is adapted from the methodology described by Ferdinandusse et al. (2002) for the analysis of branched-chain fatty acids in plasma.
Objective: To separate and quantify the (2R) and (2S) isomers of trimethylundecanoic acid.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated trimethylundecanoic acid)
-
Heptane/Isopropanol (3:2, v/v)
-
Potassium carbonate (K₂CO₃)
-
2,2-dimethoxypropane
-
Methanolic HCl
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., CycloSil-B)
Procedure:
-
Lipid Extraction:
-
To 100 µL of plasma, add the internal standard.
-
Add 2 mL of heptane/isopropanol (3:2, v/v) and vortex thoroughly.
-
Add 1 mL of 6.7% K₂CO₃, vortex, and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization to Methyl Esters:
-
To the dried lipid extract, add 1 mL of methanolic HCl and 50 µL of 2,2-dimethoxypropane.
-
Incubate at 80°C for 60 minutes.
-
Evaporate the solvent under nitrogen.
-
-
Derivatization to Trimethylsilyl Ethers:
-
To the dried methyl esters, add 50 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the chiral GC column.
-
Use a suitable temperature program to achieve separation of the isomers.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect characteristic ions of the trimethylsilyl derivatives of the trimethylundecanoic acid methyl esters.
-
Quantify the isomers based on the peak areas relative to the internal standard.
-
General Protocol for Acyl-CoA Ester Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoA esters from cultured cells or tissues.
Objective: To extract and quantify a range of acyl-CoA esters, including potential intermediates of pristanic acid oxidation.
Materials:
-
Cultured cells or tissue homogenate
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Acetonitrile
-
5% perchloric acid (PCA)
-
Potassium bicarbonate (KHCO₃)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
Procedure:
-
Extraction:
-
Harvest cells or tissue and immediately quench metabolism (e.g., by flash-freezing in liquid nitrogen).
-
Add ice-cold acetonitrile containing internal standards and homogenize.
-
Centrifuge to pellet protein and other cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Acidification and Neutralization:
-
Add ice-cold 5% PCA to the supernatant to precipitate any remaining protein.
-
Centrifuge and transfer the supernatant to a new tube.
-
Neutralize the extract by adding a saturated solution of KHCO₃ until the pH is approximately 6.5.
-
Centrifuge to remove the KClO₄ precipitate.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
Quantify each acyl-CoA based on the peak area relative to its corresponding internal standard.
-
Conclusion and Future Directions
This compound represents a key, yet often overlooked, intermediate in the complex pathway of branched-chain fatty acid metabolism. While its direct detection and quantification remain challenging, understanding its formation and fate is crucial for a complete picture of phytanic acid degradation and the pathophysiology of related metabolic disorders. Future research, leveraging advanced mass spectrometry techniques and the synthesis of stable isotope-labeled standards, will be instrumental in precisely quantifying this and other transient acyl-CoA intermediates in various biological matrices. Such studies will undoubtedly provide deeper insights into the regulation of peroxisomal β-oxidation and may unveil novel targets for therapeutic intervention in diseases like Refsum disease. This guide serves as a foundational resource to stimulate and support these future endeavors.
The Biological Significance of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological significance of branched-chain acyl-Coenzyme A esters, with a specific focus on the metabolic pathway relevant to molecules structurally related to (2S,6R,10R)-Trimethyl-hendecanoyl-CoA. While direct research on this specific molecule is not extensively documented in publicly available literature, its structure strongly suggests a role as an intermediate or analog in the peroxisomal alpha- and beta-oxidation of phytanic acid. This document details the enzymatic steps, physiological importance, and clinical relevance of this pathway, particularly in the context of Refsum disease. It serves as a critical resource for researchers in lipid metabolism, neurology, and drug development, offering insights into potential therapeutic targets and diagnostic markers.
Introduction: The Context of Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids, primarily derived from dietary sources such as dairy products, ruminant fats, and certain fish, play crucial roles in cellular functions.[1][2] Unlike straight-chain fatty acids, the presence of methyl groups on their carbon chains necessitates specialized metabolic pathways. The most significant of these is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), the metabolism of which is a cornerstone of understanding the biological relevance of molecules like this compound.
The initial step in the degradation of phytanic acid is its conversion to phytanoyl-CoA.[3][4] Due to a methyl group at the β-carbon position, phytanoyl-CoA cannot be directly processed by the mitochondrial β-oxidation pathway.[3][5] Instead, it undergoes α-oxidation within the peroxisomes.[3][5] This process is critical for removing the first carbon atom, allowing the resultant molecule, pristanic acid (as pristanoyl-CoA), to proceed through β-oxidation.[3][6]
The Peroxisomal α-Oxidation Pathway of Phytanoyl-CoA
The α-oxidation of phytanoyl-CoA is a multi-step enzymatic process that occurs entirely within the peroxisomes.[3][5] A deficiency in this pathway leads to the accumulation of phytanic acid, resulting in the rare autosomal recessive neurological disorder known as Refsum disease.[7][8][9]
The key enzymatic reactions are as follows:
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase.[7][10][11] This enzyme requires Fe²⁺ and O₂ as co-substrates.[4][11]
-
Cleavage: 2-hydroxyphytanoyl-CoA is then cleaved into pristanal and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , which is dependent on thiamine pyrophosphate (TPP).[3][12][13] Formyl-CoA is subsequently broken down into formate and eventually carbon dioxide.[3]
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[3]
-
Activation: Pristanic acid is then activated to pristanoyl-CoA, which can subsequently enter the β-oxidation pathway.[3]
Mandatory Visualization: α-Oxidation of Phytanoyl-CoA
Caption: The peroxisomal α-oxidation pathway of phytanic acid.
β-Oxidation of Pristanoyl-CoA and the Origin of Trimethyl-hendecanoyl-CoA
Following its formation, pristanoyl-CoA undergoes several cycles of β-oxidation within the peroxisomes.[6] This process systematically shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA or propionyl-CoA. The end product after three cycles of β-oxidation is 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for complete oxidation.[6]
This compound, an 11-carbon chain with three methyl groups, is likely an intermediate in the β-oxidation of pristanoyl-CoA or a structurally related branched-chain fatty acid. Its specific stereochemistry suggests a precise enzymatic origin. While not a commonly cited metabolite, its study could be valuable for understanding the substrate specificity and reaction mechanisms of the enzymes involved in pristanoyl-CoA degradation.
Mandatory Visualization: Hypothetical Formation of this compound
Caption: Hypothetical origin of this compound.
Clinical Significance: Refsum Disease
The primary clinical relevance of the phytanoyl-CoA metabolic pathway is its association with Refsum disease.[7][8] This disorder is caused by mutations in the PHYH gene, which encodes for phytanoyl-CoA hydroxylase, or less commonly, the PEX7 gene, which is involved in the peroxisomal import of PhyH.[8][9][14]
The resulting enzymatic deficiency leads to the accumulation of phytanic acid in blood and tissues, causing a range of severe symptoms, including:
-
Retinitis pigmentosa (leading to blindness)
-
Peripheral neuropathy
-
Cerebellar ataxia
-
Anosmia (loss of smell)
-
Hearing loss
-
Ichthyosis (dry, scaly skin)
-
Cardiac abnormalities
Diagnosis is confirmed by measuring elevated levels of phytanic acid in the blood.[9] Management primarily involves a strict diet low in phytanic acid.[14]
Quantitative Data
Quantitative data related to the metabolites in the phytanic acid oxidation pathway are crucial for diagnosing and monitoring Refsum disease.
| Analyte | Normal Plasma Concentration | Concentration in Refsum Disease |
| Phytanic Acid | ≤ 0.2 mg/dL | 10 - 50 mg/dL |
Data sourced from Medscape.[8]
Experimental Protocols
Measurement of Phytanoyl-CoA Hydroxylase Activity
This protocol is based on methods described in the literature for assaying PhyH activity in cultured cells.
Objective: To determine the enzymatic activity of phytanoyl-CoA hydroxylase in cell lysates.
Materials:
-
Cultured cells (e.g., fibroblasts, COS-1 cells)
-
Phytanic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Reaction buffer containing co-factors (Fe²⁺, 2-oxoglutarate, ascorbate)
-
Radiolabeled or fluorescently tagged phytanoyl-CoA (substrate)
-
Quenching solution (e.g., strong acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system with a suitable column for separation
-
Scintillation counter or fluorescence detector
Procedure:
-
Cell Culture and Treatment: Culture cells to confluence. For induction studies, incubate cells with a known concentration of phytanic acid for a specified period (e.g., 2-24 hours).[2]
-
Cell Lysis: Harvest and lyse the cells to release intracellular proteins. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay.
-
Enzymatic Reaction: In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer containing the necessary co-factors.
-
Initiation: Start the reaction by adding the labeled phytanoyl-CoA substrate. Incubate at 37°C for a defined time.
-
Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the reaction products (hydroxylated phytanoyl-CoA) using an organic solvent.
-
Analysis: Separate the substrate from the product using HPLC and quantify the amount of product formed using a scintillation counter or fluorescence detector.
-
Calculation: Express the enzyme activity as the amount of product formed per unit time per milligram of protein.
Mandatory Visualization: Experimental Workflow for PhyH Activity Assay
Caption: Workflow for determining phytanoyl-CoA hydroxylase activity.
Implications for Drug Development
The enzymes of the phytanic acid oxidation pathway, particularly PhyH, represent potential targets for therapeutic intervention. While Refsum disease is a rare genetic disorder, understanding the mechanisms of this pathway can provide insights into other metabolic diseases and neurological conditions where lipid metabolism is dysregulated.
Areas of interest for drug development include:
-
Enzyme activators: For genetic mutations that result in a partially functional PhyH enzyme, small molecules that enhance its activity could be beneficial.
-
Alternative metabolic pathways: Research into inducing alternative pathways for phytanic acid degradation, such as omega-oxidation, could offer therapeutic avenues.[6]
-
Substrate reduction therapies: Development of compounds that inhibit the uptake or synthesis of phytanic acid from dietary sources.
Conclusion
While this compound is not a widely characterized metabolite, its structure places it within the critical metabolic pathway of phytanic acid oxidation. A thorough understanding of this pathway, from the initial α-oxidation of phytanoyl-CoA to the subsequent β-oxidation of pristanoyl-CoA, is essential for researchers in lipid metabolism and those involved in developing therapies for related metabolic and neurological disorders. The enzymes PhyH and 2-HPCL are of particular importance due to their direct role in the etiology of Refsum disease. Further research into the substrate specificities and reaction mechanisms of the enzymes involved in the degradation of pristanoyl-CoA may elucidate the precise biological role of this compound and similar branched-chain acyl-CoA intermediates.
References
- 1. medlink.com [medlink.com]
- 2. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Refsum disease | Research Starters | EBSCO Research [ebsco.com]
- 10. Phytanoyl-CoA - Wikipedia [en.wikipedia.org]
- 11. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 12. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Refsum disease - Wikipedia [en.wikipedia.org]
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA Stereoisomer: A Technical Guide to its Function in Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic function of the (2S,6R,10R)-Trimethyl-hendecanoyl-CoA stereoisomer, a branched-chain acyl-CoA thioester. Based on its structural properties and the established principles of fatty acid metabolism, this molecule is a substrate for the peroxisomal β-oxidation pathway, specifically the route responsible for the degradation of 2-methyl-branched fatty acids. A deficiency in the enzymes of this pathway can lead to the accumulation of branched-chain fatty acids, resulting in severe metabolic disorders. This document details the hypothesized metabolic fate of this compound, presents relevant quantitative data from analogous substrates, provides detailed experimental protocols for its study, and visualizes the key metabolic and experimental workflows.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily obtained from dairy products and ruminant fats.[1] Unlike their straight-chain counterparts, the presence of methyl branches necessitates specific metabolic pathways for their degradation, which primarily occurs in peroxisomes. The molecule of interest, this compound, is a C14 acyl-CoA with methyl groups at the C2, C6, and C10 positions. The 2-methyl group is of particular significance as it directs the molecule into a specialized peroxisomal β-oxidation pathway.
The Metabolic Pathway of this compound
The degradation of this compound is hypothesized to proceed through the established peroxisomal β-oxidation pathway for 2-methyl-branched fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain.
Step 1: Activation
Prior to entering the peroxisome, the corresponding free fatty acid, (2S,6R,10R)-Trimethyl-hendecanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.
Step 2: Epimerization by α-Methylacyl-CoA Racemase (AMACR)
The stereochemistry at the α-carbon (C2) is critical for the subsequent enzymatic steps. The peroxisomal β-oxidation enzymes are specific for the (S)-stereoisomer.[2] Since the molecule is the (2S) stereoisomer, it can directly proceed to the next step. However, dietary sources may contain a racemic mixture of 2-methyl-branched fatty acids. In such cases, the (2R)-isomers are converted to their (2S)-counterparts by the enzyme α-methylacyl-CoA racemase (AMACR).[3][4]
Step 3: Dehydrogenation by Branched-Chain Acyl-CoA Oxidase (ACOX2)
The (2S)-Trimethyl-hendecanoyl-CoA is then oxidized by a branched-chain acyl-CoA oxidase (ACOX2, also known as pristanoyl-CoA oxidase), which introduces a double bond between the α- and β-carbons.[5][6]
Step 4 & 5: Hydration and Dehydrogenation by D-Bifunctional Protein (MFP-2)
The resulting enoyl-CoA is a substrate for the D-bifunctional protein (MFP-2), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][8] It first hydrates the double bond and then oxidizes the resulting hydroxyl group.
Step 6: Thiolytic Cleavage by Sterol Carrier Protein X (SCPx) Thiolase
Finally, the 3-ketoacyl-CoA is cleaved by the peroxisomal thiolase, sterol carrier protein X (SCPx), to yield propionyl-CoA (due to the methyl group at C2) and a chain-shortened (2R,6R)-Trimethyl-nonanoyl-CoA.[5][9] The shortened acyl-CoA can then undergo further rounds of β-oxidation.
Signaling Pathway
The regulation of peroxisomal β-oxidation is linked to the peroxisome proliferator-activated receptor alpha (PPARα). While the enzymes for straight-chain fatty acid oxidation are inducible by PPARα agonists, the pathway for 2-methyl-branched fatty acids is generally considered non-inducible.[5][6]
References
- 1. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of peroxisomal and mitochondrial beta-oxidation of alpha-methylacyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
Methodological & Application
Application Note & Protocol: Synthesis of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids and their CoA derivatives are crucial intermediates in various metabolic pathways and are implicated in several physiological and pathophysiological processes. The specific stereoisomer this compound is of significant interest for research into metabolic disorders, enzyme kinetics, and as a standard for analytical method development. This document provides a detailed protocol for its chemical synthesis, starting from the corresponding carboxylic acid, (2S,6R,10R)-trimethyl-hendecanoic acid. The protocol is based on established methods for the synthesis of other branched-chain acyl-CoAs, such as phytanoyl-CoA.[1][2][3][4]
I. Synthesis Pathway Overview
The synthesis of this compound involves a two-step procedure. First, the carboxylic acid is activated, typically by converting it into a more reactive intermediate. In this protocol, we utilize N,N'-carbonyldiimidazole (CDI) to form the corresponding acyl-imidazolide. This intermediate then readily reacts with the thiol group of Coenzyme A (CoA) to form the desired thioester product.
Caption: Synthesis workflow for this compound.
II. Experimental Protocol
This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters.[5]
Materials:
-
(2S,6R,10R)-Trimethyl-hendecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
Step 1: Activation of (2S,6R,10R)-Trimethyl-hendecanoic Acid
-
Dissolve 10 mg of (2S,6R,10R)-trimethyl-hendecanoic acid in 1 mL of anhydrous THF in a clean, dry reaction vial under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1.1 equivalents of N,N'-carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 gas ceases. The completion of the acyl-imidazolide formation can be monitored by thin-layer chromatography (TLC).
Step 2: Thioesterification with Coenzyme A
-
In a separate vial, dissolve 1.2 equivalents of Coenzyme A (trilithium salt) in 2 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the acyl-imidazolide solution from Step 1 to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4 hours. Monitor the reaction progress by HPLC.
Step 3: Purification
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate to remove any unreacted carboxylic acid and imidazole.
-
The aqueous phase containing the this compound is then purified by reverse-phase HPLC.
-
Column: C18 semi-preparative column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Collect the fractions containing the pure product, identified by its retention time and UV absorbance at 260 nm (adenine moiety of CoA).
-
Pool the pure fractions and immediately freeze them.
-
Lyophilize the frozen fractions to obtain the final product as a white, fluffy solid.
Step 4: Characterization and Quantification
-
Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.
-
NMR Spectroscopy: For detailed structural confirmation, 1H and 13C NMR spectroscopy can be performed.
-
Quantification: The concentration of the purified acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine group of CoA).
III. Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Value |
| Starting Material | |
| (2S,6R,10R)-Trimethyl-hendecanoic acid | 10 mg |
| Coenzyme A (trilithium salt) | ~20 mg (1.2 eq) |
| Reaction Conditions | |
| Activation Time | 1 hour |
| Thioesterification Time | 4 hours |
| Purification | |
| HPLC Column | C18 semi-preparative |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Expected Yield | |
| Purified Product | 5 - 8 mg |
| Yield Percentage | 30 - 50% |
| Analytical Data | |
| Purity (by HPLC) | >95% |
| Molecular Weight (ESI-MS) | Confirm with calculated mass |
IV. Logical Relationship Diagram
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow from starting materials to final product characterization.
V. Commercial Suppliers
While (2S,6R,10R)-Trimethyl-hendecanoic acid is a specialized chemical that may require custom synthesis, the precursor phytanic acid is commercially available from suppliers such as:
-
Cayman Chemical: Offers phytanic acid and deuterated internal standards.[6][7]
-
LKT Labs: Provides phytanic acid for research purposes.[8]
-
Biosynth: Supplies phytanic acid.[9]
-
Sigma-Aldrich: Offers phytanic acid as a mixture of isomers.[10]
Researchers may need to perform a stereoselective synthesis or chiral separation to obtain the specific (2S,6R,10R) isomer of the precursor acid. The synthesis of specific diastereomers of related branched-chain fatty acids has been described in the literature.[11] Coenzyme A and other reagents are readily available from major chemical suppliers.
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Phytanic Acid - LKT Labs [lktlabs.com]
- 9. Phytanic acid | 14721-66-5 | FP159090 | Biosynth [biosynth.com]
- 10. Phytanic acid =96 ,mixtureofisomers 14721-66-5 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) thioester. Such molecules are crucial intermediates in cellular metabolism, particularly in the degradation of branched-chain fatty acids.[1][2] Accurate and sensitive detection of specific acyl-CoAs like this compound is essential for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. This document provides detailed protocols for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Metabolic Pathway of Branched-Chain Fatty Acids
This compound is an intermediate in the α-oxidation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by β-oxidation due to its methyl group at the β-carbon.[1][4] The α-oxidation pathway occurs in peroxisomes and involves a series of enzymatic reactions to shorten the fatty acid chain by one carbon.[1][2] A deficiency in this pathway can lead to the accumulation of phytanic acid, resulting in neurological damage, as seen in Refsum's disease.[1]
Caption: Alpha-oxidation pathway of phytanic acid.
Experimental Workflow
The analytical workflow for the detection of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for acyl-CoA analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. These values can be used as a starting point for method development for this compound.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 4.2 - 16.9 nM | [5] |
| Limit of Detection (LOD) | 3x Signal-to-Noise | [6] |
| Linearity (R²) | > 0.99 | [7] |
| Intra-assay CV | 5 - 10% | |
| Inter-assay CV | 5 - 6% |
Experimental Protocols
Sample Preparation
a) From Cultured Cells:
-
Rinse cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in the presence of ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.
-
Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube for analysis.
b) From Tissues:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9).[4]
-
Add 2-propanol and re-homogenize.[4]
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.[4]
-
Centrifuge to pellet debris and collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) - Optional
For cleaner samples and improved sensitivity, SPE can be employed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-18 min: 95% B
-
18-20 min: 95-20% B
-
20-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
b) Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The detection of this compound is performed using MRM. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Precursor Ion (Q1): The molecular weight of this compound is 977.89 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 978.9.
-
Product Ion (Q3): A common fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da). Therefore, a characteristic product ion would be m/z 471.8. Another common fragment is the acyl-pantetheine moiety.
-
-
MRM Transition: 978.9 -> 471.8 (This should be optimized by direct infusion of a standard).
-
Collision Energy (CE): This parameter needs to be optimized for the specific analyte but typically ranges from 20-40 eV for acyl-CoAs.
-
Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas) and temperatures (ion source and desolvation) for maximum signal intensity.
Conclusion
The methods described provide a robust framework for the sensitive and specific quantification of this compound in biological samples. Proper sample handling and optimization of LC-MS/MS parameters are critical for achieving accurate and reproducible results. These protocols can be adapted for various research and clinical applications, contributing to a better understanding of the role of branched-chain acyl-CoAs in health and disease.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Alpha-oxidation of phytanate [reactome.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. The analysis and quantification of such molecules are crucial in various fields of research, including the study of metabolic disorders, drug development, and cellular biochemistry. For instance, abnormal levels of branched-chain fatty acids are associated with certain peroxisomal disorders.[1][2][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the characterization and quantification of these complex lipids.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using tandem mass spectrometry. The methodologies described are based on established principles for the analysis of similar branched-chain fatty acyl-CoAs, such as phytanoyl-CoA.[4][5]
Key Applications
-
Metabolomics: Studying the role of this compound in metabolic pathways.
-
Clinical Research: Investigating the association of this molecule with metabolic diseases.
-
Drug Development: Assessing the effect of drug candidates on the metabolism of branched-chain fatty acids.
-
Enzymology: Characterizing enzymes that synthesize or metabolize this compound.
Experimental Protocols
A robust method for the analysis of this compound involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a typical workflow.
Protocol 1: Quantification of this compound in Biological Matrices by LC-MS/MS
1. Sample Preparation:
-
Objective: To extract the analyte from the biological matrix (e.g., plasma, tissue homogenate) and prepare it for LC-MS/MS analysis.
-
Materials:
-
Biological sample
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., [¹³C₃]-(2S,6R,10R)-Trimethyl-hendecanoyl-CoA) or a structurally similar acyl-CoA of a different chain length.
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw biological samples on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard solution at a known concentration.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate the analyte from other components in the extract and to detect and quantify it using mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of the analyte from potential interferences. For example:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for the analyte and the internal standard. Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da and produce a fragment ion at m/z 428.[6][7][8][9]
-
Analyte Transition (Predicted): The exact mass of this compound is 977.89 g/mol .[10] The protonated molecule [M+H]⁺ would be at m/z 978.89. A characteristic product ion would be at m/z 471.9 (978.89 - 507). Another common fragment is at m/z 428.
-
Internal Standard Transition: This will depend on the specific internal standard used.
-
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve for this compound
| Calibrant Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 12,345 | 1,543,210 | 0.008 |
| 5 | 61,725 | 1,543,210 | 0.040 |
| 10 | 123,450 | 1,543,210 | 0.080 |
| 50 | 617,250 | 1,543,210 | 0.400 |
| 100 | 1,234,500 | 1,543,210 | 0.800 |
| 500 | 6,172,500 | 1,543,210 | 4.000 |
A linear regression of the peak area ratio against the calibrant concentration would be used to determine the concentration of the analyte in unknown samples.
Table 2: Quantification of this compound in Plasma Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 85,432 | 1,532,109 | 0.056 | 7.0 |
| Control 2 | 91,234 | 1,554,321 | 0.059 | 7.4 |
| Patient A | 245,678 | 1,548,765 | 0.159 | 19.9 |
| Patient B | 312,987 | 1,561,234 | 0.200 | 25.0 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the characteristic fragmentation of acyl-CoAs.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assays of Phytanoyl-CoA Hydroxylase (PhyH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanoyl-CoA hydroxylase (PhyH), also known as phytanoyl-CoA 2-hydroxylase (PAHX), is a critical enzyme in the alpha-oxidation pathway of branched-chain fatty acids.[1] Specifically, it catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[2] This enzymatic step is essential for the metabolism of phytanic acid, a 3-methyl-branched fatty acid derived from the diet.[3][4] PhyH is an Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenase located in the peroxisomes.[2][5] Deficiencies in PhyH activity lead to the accumulation of phytanic acid, resulting in Refsum disease, a rare and severe autosomal recessive neurological disorder.[6] Therefore, the in vitro assessment of PhyH activity is crucial for disease diagnosis, understanding disease mechanisms, and for the screening and development of potential therapeutic agents.
These application notes provide detailed protocols for two common in vitro methods to determine PhyH activity: a direct measurement of the product, 2-hydroxyphytanoyl-CoA, by High-Performance Liquid Chromatography (HPLC), and an indirect coupled-enzyme assay that measures the consumption of the co-substrate, 2-oxoglutarate.
Signaling Pathway: Phytanic Acid α-Oxidation
The α-oxidation of phytanic acid is a multi-step process that occurs primarily in the peroxisomes. It is required because the methyl group on the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway. PhyH catalyzes the initial and rate-limiting step in this pathway.
Caption: The peroxisomal α-oxidation pathway of phytanic acid.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for human phytanoyl-CoA hydroxylase (mature form) at 30°C.[1]
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Phytanoyl-CoA | 25 ± 5 | 150 ± 10 |
| 2-Oxoglutarate | 40 ± 10 | 160 ± 20 |
Note: Kinetic parameters were determined using recombinant human PhyH.[1]
Activity of PhyH Mutants
Several mutations in the PHYH gene have been identified in patients with Refsum disease. The in vitro activity of some of these mutants has been characterized.[1]
| Mutant | 2-Oxoglutarate Conversion (% of Wild-Type) | Phytanoyl-CoA Hydroxylation (% of Wild-Type) |
| P29S | ~100% | ~100% |
| Q176K | Partially uncoupled | Reduced |
| G204S | Partially uncoupled | Not detected (<0.5%) |
| N269H | Partially uncoupled | Reduced |
| R275Q | Impaired 2-OG binding | Reduced |
| R275W | Impaired 2-OG binding | Reduced |
| H175A | 2-6% | Not detected |
| D177A | 2-6% | Not detected |
Note: "Partially uncoupled" indicates that the conversion of 2-oxoglutarate is not efficiently coupled to the hydroxylation of phytanoyl-CoA.[1]
Potential Inhibitors
| Compound | Class | Comments |
| N-Oxalylglycine (NOG) | 2-Oxoglutarate mimic | Broad-spectrum inhibitor of 2-OG oxygenases.[1] |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | 2-Oxoglutarate mimic | Broad-spectrum inhibitor of 2-OG oxygenases.[1] |
| Dimethyloxalylglycine (DMOG) | Cell-permeable 2-OG analog | Non-selective inhibitor of 2-OG oxygenases. |
| Transition Metals (e.g., Cu(II), Ni(II)) | Metal cofactor competitor | May inhibit by displacing Fe(II) from the active site. |
Experimental Protocols
Experimental Workflow Overview
The general workflow for in vitro PhyH activity assays involves several key steps, from the preparation of reagents and the enzyme source to the final data analysis.
Caption: General experimental workflow for PhyH in vitro assays.
Protocol 1: Direct HPLC-Based Assay for 2-Hydroxyphytanoyl-CoA
This method directly measures the formation of the product, 2-hydroxyphytanoyl-CoA, providing a direct assessment of PhyH activity.
Materials:
-
Recombinant human PhyH (or cell/tissue lysate)
-
Phytanoyl-CoA
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Perchloric acid (for quenching)
-
C18 reverse-phase HPLC column (e.g., Hypersil C18, 4.6 x 250 mm)[1]
-
HPLC system with UV detector
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM HEPES, pH 7.5.
-
On the day of the experiment, prepare fresh solutions of 2-OG, FeSO₄, and L-ascorbic acid in the reaction buffer.
-
The final concentrations in the reaction should be:
-
50 µM Phytanoyl-CoA
-
200 µM 2-Oxoglutarate
-
50 µM FeSO₄
-
1 mM L-Ascorbic acid
-
-
Prepare a master mix of the reaction components, excluding the enzyme and phytanoyl-CoA.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the appropriate amount of the master mix.
-
Add the enzyme solution (e.g., 1-5 µg of recombinant PhyH or an appropriate amount of lysate).
-
Pre-incubate the mixture at 30°C for 2 minutes.[1]
-
Initiate the reaction by adding phytanoyl-CoA.
-
The final reaction volume is typically 100-200 µL.[1]
-
Incubate at 30°C for 5-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 10% (v/v) perchloric acid.
-
Vortex briefly and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 50-100 µL) onto the C18 column.
-
Elute the compounds using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
The flow rate should be set to 1 mL/min.
-
Monitor the absorbance at 254 nm.[1]
-
Identify and quantify the 2-hydroxyphytanoyl-CoA peak based on its retention time compared to a standard (if available) or by mass spectrometry confirmation. The product is expected to elute earlier than the substrate, phytanoyl-CoA.
-
Protocol 2: Indirect Coupled Assay for 2-Oxoglutarate Consumption
This method measures the decrease in the co-substrate 2-oxoglutarate, which is stoichiometric with the formation of 2-hydroxyphytanoyl-CoA. This can be a high-throughput method using commercially available 2-oxoglutarate assay kits.
Materials:
-
Recombinant human PhyH (or cell/tissue lysate)
-
Phytanoyl-CoA
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Commercial 2-Oxoglutarate Assay Kit (Colorimetric or Fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
PhyH Reaction:
-
Set up the PhyH reaction as described in Protocol 1 (Steps 1 and 2).
-
It is crucial to include a control reaction without phytanoyl-CoA to account for any non-specific degradation of 2-OG.
-
The reaction volume can be scaled down for a 96-well plate format (e.g., 50 µL).
-
-
Reaction Quenching:
-
Stop the reaction by a method compatible with the 2-oxoglutarate assay kit. This may involve heat inactivation (e.g., 65°C for 10 minutes) or the addition of a specific quenching buffer provided in the kit. Avoid acid quenching if it interferes with the subsequent enzymatic assay.
-
-
Measurement of 2-Oxoglutarate:
-
Follow the manufacturer's protocol for the 2-oxoglutarate assay kit.
-
Typically, this involves adding a reaction mixture from the kit to the quenched PhyH reaction samples.
-
This mixture contains enzymes that convert 2-OG to a product that can be detected colorimetrically (e.g., at ~570 nm) or fluorometrically (e.g., Ex/Em = 535/587 nm).
-
Incubate the plate for the time specified in the kit's protocol (usually 30-60 minutes) at room temperature or 37°C.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Create a standard curve using the 2-OG standards provided in the kit.
-
Calculate the concentration of 2-OG remaining in each sample.
-
The amount of 2-OG consumed is calculated by subtracting the final concentration from the initial concentration (or from the control reaction without phytanoyl-CoA).
-
The PhyH activity is then expressed as the amount of 2-OG consumed per unit time per amount of enzyme.
-
Conclusion
The provided protocols offer robust methods for the in vitro determination of phytanoyl-CoA hydroxylase activity. The choice between the direct HPLC-based assay and the indirect 2-oxoglutarate consumption assay will depend on the specific research needs, available equipment, and desired throughput. The HPLC method provides direct evidence of product formation, while the coupled-enzyme assay is more amenable to high-throughput screening of potential inhibitors or activators of PhyH. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results. These assays are invaluable tools for advancing our understanding of Refsum disease and for the development of novel therapeutic strategies.
References
- 1. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 4. Phytanic acid must be activated to phytanoyl-CoA prior to its alpha-oxidation in rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Models for Studying (2S,6R,10R)-Trimethyl-hendecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a branched-chain acyl-CoA thioester. The metabolism of such branched-chain fatty acids is critical for cellular lipid homeostasis. Due to the presence of methyl groups, particularly at the beta-carbon, these molecules cannot be directly processed by the mitochondrial beta-oxidation pathway. Instead, they undergo an initial alpha-oxidation step within peroxisomes.[1][2] A deficiency in this pathway can lead to the accumulation of toxic metabolites, resulting in severe neurological disorders such as Refsum's disease, which is characterized by the buildup of phytanic acid.[2][3][4]
Understanding the metabolism of this compound and similar structures is vital for elucidating the pathophysiology of related metabolic disorders and for developing potential therapeutic interventions. This document provides detailed protocols and guidelines for utilizing cell culture models to study the metabolism of this compound, using the well-characterized phytanic acid alpha-oxidation pathway as a primary model.
Metabolic Pathway Overview
The degradation of branched-chain fatty acids like phytanic acid begins in the peroxisome.[1][5] The fatty acid is first activated to its CoA ester, phytanoyl-CoA.[2] Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH), an iron(II) and 2-oxoglutarate-dependent oxygenase.[6][7][8] The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal and formyl-CoA.[1][2] Pristanal is subsequently oxidized to pristanic acid, which, now lacking the β-methyl branch, can be degraded further via peroxisomal beta-oxidation.[1][3] This beta-oxidation of pristanic acid yields acetyl-CoA, propionyl-CoA, and medium-chain acyl-CoAs that are transported to the mitochondria for complete oxidation.[9] It is within this subsequent beta-oxidation cascade that intermediates structurally similar to this compound are generated and processed.
Recommended Cell Culture Models
The choice of cell model is critical and depends on the specific research question. Below is a comparison of commonly used models for studying peroxisomal fatty acid metabolism.
| Cell Model | Source | Advantages | Disadvantages | Primary Application |
| Human Skin Fibroblasts | Skin Biopsy | Physiologically relevant; gold standard for diagnosing metabolic disorders like Refsum's disease.[10] Can be sourced from patients with specific genetic defects. | Limited lifespan (primary cells); require invasive biopsy; slower growth rate. | Functional characterization of enzyme defects; screening for disease phenotypes. |
| Lymphoblastoid Cell Lines (LCLs) | Peripheral Blood | Less invasive to obtain than fibroblasts.[11][12] Can be immortalized with EBV for long-term studies. | B-lymphocyte origin may not fully represent metabolism in key tissues like liver or brain. | Diagnostic workups for peroxisome biogenesis disorders (PBDs); genetic complementation analysis.[12] |
| Hepatoma Cells (e.g., HepG2) | Human Liver | Liver is a key metabolic organ; robust and easy to culture; good model for general fatty acid metabolism.[13][14] | Cancer cell line with altered metabolic wiring compared to primary hepatocytes. | High-throughput screening; general mechan-istic studies of fatty acid oxidation. |
| Retinal Pigment Epithelium (RPE) Cells | Eye Tissue | Relevant for studying ocular pathologies associated with Refsum's disease, such as retinitis pigmentosa.[15] | Can be challenging to culture; tissue-specific model. | Investigating tissue-specific toxicity of accumulated metabolites.[15] |
Experimental Protocols
Protocol 1: Cell Culture and Substrate Loading
This protocol outlines the general procedure for treating cultured cells with a branched-chain fatty acid substrate.
Materials:
-
Selected cell line (e.g., human skin fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid substrate (e.g., Phytanic acid or custom-synthesized (2S,6R,10R)-Trimethyl-hendecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile water
Method:
-
Prepare Fatty Acid-BSA Conjugate: a. Dissolve the fatty acid in ethanol to make a concentrated stock solution (e.g., 100 mM). b. In a sterile tube, warm a 10% (w/v) fatty acid-free BSA solution in serum-free medium to 37°C. c. Slowly add the fatty acid stock solution to the BSA solution while vortexing to achieve the desired final molar ratio (typically 3:1 to 5:1 fatty acid to BSA). This prevents cytotoxicity from free fatty acids. d. Incubate at 37°C for 30-60 minutes to allow for complete conjugation. e. Sterilize the final solution using a 0.22 µm filter.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to reach 70-80% confluency.
-
Substrate Treatment: a. Aspirate the existing culture medium. b. Wash the cells once with sterile PBS. c. Add fresh culture medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 10-100 µM). Include a "vehicle control" of BSA without the fatty acid. d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, harvest the cell pellet and/or the culture medium for downstream analysis. Store samples at -80°C.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO) Rate
This protocol measures the catabolism of a fatty acid by quantifying the production of radiolabeled byproducts.
Materials:
-
¹⁴C-labeled fatty acid substrate (e.g., [1-¹⁴C]Phytanic Acid)
-
T-25 flasks with sealable rubber stoppers
-
Polypropylene center wells and filter paper
-
1 M Perchloric Acid
-
1 N Sodium Hydroxide (NaOH)
-
Scintillation fluid and vials
Method:
-
Cell Preparation: Culture and treat cells in T-25 flasks as described in Protocol 1, but use the ¹⁴C-labeled fatty acid-BSA conjugate.
-
CO₂ Trapping Setup: a. After the desired treatment period, place a small piece of filter paper into a polypropylene center well. b. Carefully lower the center well into the T-25 flask, ensuring it does not touch the medium. c. Tightly seal the flask with the rubber stopper.
-
Incubation: Incubate the sealed flasks for 2-4 hours at 37°C to allow for the metabolism of the ¹⁴C-substrate and release of ¹⁴CO₂.
-
Capture of ¹⁴CO₂: a. Inject 200 µL of 1 N NaOH onto the filter paper in the center well to act as a CO₂ trap. b. Inject 400 µL of 1 M Perchloric Acid into the culture medium to stop the metabolic reaction and release all dissolved CO₂ from the medium. c. Incubate the flasks for an additional 60-90 minutes at room temperature to ensure complete trapping of ¹⁴CO₂.
-
Quantification: a. Carefully remove the center well and place the filter paper into a scintillation vial containing scintillation fluid. b. (Optional) Acid-Soluble Metabolites (ASMs): Transfer 1 mL of the acidified medium to a microcentrifuge tube, centrifuge at high speed to pellet precipitates, and count a portion of the supernatant. ASMs represent metabolic intermediates that have not been fully oxidized.[16] c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Normalize the CPM values to the total protein content of the cells in each flask.
Protocol 3: Analysis of Acyl-CoA and Acylcarnitine Intermediates by LC-MS/MS
This protocol provides a method for identifying and quantifying the substrate and its metabolic byproducts.
Materials:
-
Harvested cell pellets
-
Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., deuterated acyl-CoAs or acylcarnitines)
-
LC-MS/MS system
Method:
-
Metabolite Extraction: a. Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol or acetonitrile). b. Add internal standards to each sample for accurate quantification. c. Lyse the cells by sonication or bead beating on ice. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: a. Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer. b. Use a suitable chromatography column (e.g., C18) to separate the different acyl-CoA or acylcarnitine species.[17] c. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each target metabolite.
-
Data Analysis: a. Quantify the concentration of each metabolite by comparing its peak area to that of the corresponding internal standard. b. Normalize the results to the total protein or cell number.
Data Presentation
Quantitative results should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Example Data - FAO Rate in Human Fibroblasts
| Cell Line | Treatment (24h) | ¹⁴CO₂ Production (pmol/hr/mg protein) | Acid-Soluble Metabolites (pmol/hr/mg protein) |
|---|---|---|---|
| Control | Vehicle (BSA) | 150.5 ± 12.3 | 450.8 ± 35.1 |
| Control | 50 µM Phytanic Acid | 275.2 ± 21.8 | 812.4 ± 60.9 |
| Refsum Patient | Vehicle (BSA) | 8.1 ± 1.5 | 35.6 ± 5.4 |
| Refsum Patient | 50 µM Phytanic Acid | 10.3 ± 2.1 | 42.1 ± 7.3 |
Table 2: Example Data - Metabolite Levels (LC-MS/MS)
| Metabolite | Control Fibroblasts (pmol/mg protein) | Refsum Fibroblasts (pmol/mg protein) |
|---|---|---|
| Phytanoyl-CoA | 15.6 ± 3.1 | 850.4 ± 98.2 |
| Pristanoyl-CoA | 45.2 ± 5.9 | Not Detected |
| this compound | 33.8 ± 4.5 | Not Detected |
Experimental Workflow Visualization
The overall experimental process can be visualized as a logical workflow from model selection to final data interpretation.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum disease - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Refsum's disease: characterization of the enzyme defect in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphoblastoid Cell Lines for Diagnosis of Peroxisome Biogenesis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lymphoblastoid cell lines for diagnosis of peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of phytanic acid on cultured retinal pigment epithelium: an in vitro model for Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Fatty Acid Oxidation in Cultured Bone Cells [jove.com]
- 17. researchgate.net [researchgate.net]
Animal Models of Refsum Disease for Therapeutic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models in the preclinical evaluation of therapeutic strategies for Refsum disease. The focus is on the most common and well-characterized murine models, providing a framework for efficacy testing of novel therapeutics, including dietary interventions and gene therapies.
Overview of Animal Models
Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to defects in the peroxisomal α-oxidation pathway.[1][2][3] The primary genetic causes are mutations in the PHYH gene, encoding phytanoyl-CoA hydroxylase, or, less commonly, in the PEX7 gene, which is involved in the peroxisomal import of proteins.[1][2][4][5] Animal models that recapitulate the biochemical and pathological hallmarks of Refsum disease are indispensable for understanding its pathophysiology and for developing effective treatments.
The two most widely used and relevant mouse models are:
-
Phytanoyl-CoA Hydroxylase (Phyh) Knockout Mice: These mice have a targeted disruption of the Phyh gene, directly mimicking the most common cause of Refsum disease.[1][6] When fed a diet supplemented with phytol (a precursor to phytanic acid), these mice accumulate high levels of phytanic acid in their plasma and tissues, leading to a phenotype that mirrors the human condition, including peripheral neuropathy, cerebellar ataxia, and loss of Purkinje cells.[1][6][7]
-
Peroxin 7 (Pex7) Deficient Mice: Mutations in the PEX7 gene can cause a spectrum of peroxisomal disorders, including a phenotype resembling Adult Refsum Disease.[8][9][10] Pex7-deficient mice exhibit impaired import of peroxisomal proteins, including PHYH, leading to phytanic acid accumulation.[8][9] These models are valuable for studying the broader consequences of peroxisomal dysfunction in Refsum disease.
Therapeutic Approaches and Experimental Protocols
Dietary Therapy
Dietary restriction of phytanic acid is the cornerstone of management for Refsum disease patients.[11][12][13] Animal models are crucial for evaluating the efficacy of such diets and for investigating the pathological consequences of phytanic acid accumulation.
This protocol describes the induction of a Refsum disease-like phenotype in Phyh knockout mice through dietary supplementation with phytol.
Materials:
-
Phyh knockout mice and wild-type littermate controls (C57BL/6J background is common).
-
Standard rodent chow.
-
Phytol (e.g., from Sigma-Aldrich).
-
AIN-76A modified diet, phytol-free.[14]
-
Metabolic cages for sample collection.
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allow them to acclimate for at least one week before the start of the experiment.
-
Baseline Diet: For one week prior to the study, feed all mice a modified AIN-76A phytol-free diet to establish baseline levels of phytanic acid.[14]
-
Experimental Diet Preparation: Prepare phytol-supplemented diets by mixing phytol into the AIN-76A pelleted diet at desired concentrations (e.g., 0.5% or 1.0% w/w).[14] A control diet without phytol supplementation should also be used.
-
Dietary Administration:
-
Divide the Phyh knockout mice and wild-type controls into experimental and control groups.
-
Provide the respective groups with the phytol-supplemented or control diet and water ad libitum.
-
Monitor food and water intake and body weight regularly (e.g., daily or every other day).
-
-
Duration: The feeding study can last for several weeks (e.g., 4-12 weeks) depending on the desired severity of the phenotype.[15][16]
-
Sample Collection: At designated time points, collect blood samples via tail vein or retro-orbital bleeding for plasma phytanic acid analysis. At the end of the study, euthanize the mice and collect tissues (liver, brain, adipose tissue, etc.) for biochemical and histopathological analysis.[16]
This protocol outlines a dietary intervention study to assess the therapeutic potential of a phytanic acid-restricted diet in a Refsum disease mouse model.
Materials:
-
Phyh knockout mice with an established Refsum disease phenotype (induced as per Protocol 1).
-
Phytanic acid-restricted rodent chow (custom formulation, e.g., from Research Diets, Inc.). The goal is to reduce daily intake to less than 10 mg.[11]
-
Standard rodent chow (as a control diet for comparison).
Procedure:
-
Disease Induction: Induce a Refsum disease phenotype in a cohort of Phyh knockout mice using a phytol-supplemented diet as described in Protocol 1.
-
Baseline Assessment: Before starting the dietary intervention, perform baseline assessments, including measurement of plasma phytanic acid levels and behavioral analysis (e.g., using the SHIRPA protocol).
-
Dietary Intervention:
-
Divide the mice into a therapeutic group (phytanic acid-restricted diet) and a control group (standard or continued phytol-supplemented diet).
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake regularly.
-
-
Monitoring and Endpoint Analysis:
-
Collect blood samples at regular intervals to monitor the reduction in plasma phytanic acid levels.
-
Perform behavioral assessments at multiple time points to evaluate functional improvement.
-
At the end of the study, euthanize the mice and collect tissues for biochemical and histopathological analysis to assess the reversal of pathological changes.
-
AAV-Mediated Gene Therapy
Adeno-associated virus (AAV) vectors are a promising tool for gene therapy in monogenic disorders like Refsum disease due to their safety profile and ability to achieve long-term transgene expression.[17] The goal of AAV-based therapy in Refsum disease is to deliver a functional copy of the PHYH gene to the affected cells, primarily in the central nervous system (CNS) and liver.
This protocol provides a general overview of AAV vector production for preclinical studies. Specific details may vary depending on the AAV serotype and plasmid system used.
Materials:
-
HEK293T cells.
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[18]
-
Three-plasmid transfection system:
-
pAAV plasmid containing the transgene cassette (e.g., human PHYH cDNA under a ubiquitous or cell-specific promoter) flanked by AAV inverted terminal repeats (ITRs).
-
pHelper plasmid (providing adenovirus helper functions).
-
pAAV-RC plasmid (providing AAV Rep and Cap genes for a specific serotype, e.g., AAV9 or AAV-PHP.B for CNS targeting).[19][20]
-
-
Transfection reagent (e.g., PEI or commercial reagents).[21]
-
Buffers for cell lysis and virus purification.
Procedure:
-
Cell Culture: Culture HEK293T cells in T150 flasks or cell stacks.[2][22]
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.[18]
-
Virus Production: Incubate the cells for 48-72 hours to allow for AAV particle production.
-
Harvesting: Harvest the cells and the culture medium. The virus can be present in both the cell lysate and the supernatant.
-
Purification:
-
Titer Determination: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) targeting the ITRs.[21]
ICV injection in neonatal mice is an effective method for achieving widespread gene delivery to the CNS.[3][4][9][23]
Materials:
-
Neonatal mouse pups (P0-P1).
-
Purified AAV vector (e.g., AAV-PHP.eB-PHYH).[19][20][24][25]
-
Cryo-anesthesia setup (e.g., a cold metal plate on ice).[3][23]
-
Hamilton syringe with a 33-gauge needle.
-
Stereotaxic apparatus for neonatal mice (optional but recommended for precision).[4]
-
Trypan blue (0.05%) to visualize the injection.[11]
Procedure:
-
Anesthesia: Anesthetize the neonatal pup by placing it on a cold surface for 2-3 minutes until it is immobile.[3][23]
-
Injection Site Identification: Identify the injection site, which is typically one-third of the distance from the lambda suture to the eye, and slightly lateral to the sagittal suture.[23]
-
Injection:
-
Load the Hamilton syringe with the AAV vector solution (e.g., 2 µL total volume).
-
Gently insert the needle perpendicular to the skull to a depth of approximately 2-3 mm to reach the lateral ventricle.[3][4]
-
Slowly inject the viral solution over 1-2 minutes.
-
Leave the needle in place for an additional 30-60 seconds to prevent backflow before slowly withdrawing it.[23]
-
-
Recovery: Place the pup on a warming pad until it recovers normal color and movement. Return the pup to its mother.
-
Post-injection Monitoring: Monitor the pups for survival and normal development.
-
Efficacy Assessment: At a predetermined time point (e.g., 4-8 weeks post-injection), assess the therapeutic efficacy by measuring phytanic acid levels, performing behavioral tests, and conducting histopathological analysis of the brain.
Data Presentation and Analysis
Quantitative data from therapeutic studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Biochemical and Phenotypic Outcomes of Dietary Therapy in Phyh Knockout Mice
| Parameter | Wild-Type (Control Diet) | Phyh -/- (Control Diet) | Phyh -/- (Phytol-Supplemented Diet) | Phyh -/- (Phytanic Acid-Restricted Diet) |
| Plasma Phytanic Acid (µmol/L) | < 1 | ~1 | > 1000 | < 100 |
| Liver Phytanic Acid (µg/g tissue) | Undetectable | Low | High | Significantly Reduced |
| Body Weight Change (%) | +10% | +8% | -20% | Weight gain restored |
| Liver Weight (% of Body Weight) | ~4% | ~4% | ~8% | Normalized |
| SHIRPA Score (Composite) | Normal | Normal | Abnormal (ataxia, tremor) | Improved |
| Purkinje Cell Count (cells/mm) | Normal | Normal | Reduced | Partially rescued |
Note: The values presented in this table are illustrative and should be replaced with actual experimental data.
Table 2: Efficacy of AAV-PHYH Gene Therapy in Phyh Knockout Mice
| Parameter | Wild-Type (Untreated) | Phyh -/- (Untreated) | Phyh -/- (AAV-PHYH Treated) |
| PHYH Enzyme Activity (liver) | 100% | < 5% | 50-80% |
| Plasma Phytanic Acid (µmol/L) | < 1 | > 1000 | < 150 |
| Brain Phytanic Acid (µg/g tissue) | Undetectable | High | Significantly Reduced |
| Behavioral Score (Rotarod) | Normal | Impaired | Significantly Improved |
| Purkinje Cell Survival (%) | 100% | ~60% | ~85% |
| Lifespan | Normal | Reduced | Extended |
Note: The values presented in this table are illustrative and should be replaced with actual experimental data.
Key Experimental Protocols: Detailed Methodologies
Protocol 5: Measurement of Phytanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the quantitative analysis of phytanic acid in plasma and tissue samples.
Materials:
-
Plasma or tissue homogenate.
-
Internal standard (e.g., deuterated phytanic acid).[26]
-
Solvents for extraction (e.g., methanol, iso-octane).[26]
-
Derivatizing agent (e.g., pentafluorobenzyl bromide).[26]
-
GC-MS system.
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add the deuterated internal standard.
-
Extract the lipids using a suitable solvent system.
-
Hydrolyze the lipids to release free fatty acids.
-
-
Derivatization: Derivatize the fatty acids to make them volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the fatty acid derivatives on a capillary column.
-
Detect and quantify the phytanic acid and the internal standard using selected ion monitoring (SIM) mode.
-
-
Quantification: Calculate the concentration of phytanic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[27][28]
Protocol 6: SHIRPA Primary Screen for Phenotypic Assessment
The SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, Phenotype Assessment) protocol is a standardized method for the comprehensive behavioral and functional assessment of mice.[29][30]
Materials:
-
Viewing cylinder.
-
Arena with a grid floor.
-
Click box.
-
Transparent tube for righting reflex.
Procedure:
-
Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes.[1]
-
Observation in Viewing Jar: Place the mouse in a clear cylinder and observe for spontaneous activity, tremors, and any abnormal behaviors.[1][31]
-
Transfer Arousal: Transfer the mouse from the cylinder to the arena and score its arousal level.[1][31]
-
Locomotor Activity: Record the number of squares the mouse crosses in the arena within a set time (e.g., 30 seconds).[1][31]
-
Gait and Tail Elevation: Observe the mouse's gait and tail position as it moves freely in the arena.[1]
-
Startle Response: Test the mouse's reaction to a sudden loud noise from a click box.[1]
-
Righting Reflex: Place the mouse in a transparent tube and quickly invert it, observing its ability to right itself.[1]
-
Scoring: Score each parameter according to the standardized SHIRPA protocol.
Protocol 7: Quantification of Purkinje Cell Loss
This protocol describes a stereological method for quantifying the number of Purkinje cells in the cerebellum.
Materials:
-
Mouse brain tissue, fixed and sectioned.
-
Immunohistochemistry reagents for calbindin-D28k staining (a marker for Purkinje cells).[12]
-
Microscope with a motorized stage and stereology software.
Procedure:
-
Tissue Preparation: Perfuse the mouse with paraformaldehyde, dissect the brain, and cryostat-section the cerebellum.[12]
-
Immunohistochemistry: Perform immunostaining for calbindin-D28k to visualize Purkinje cells.
-
Stereological Counting:
-
Use the optical fractionator method, a design-based stereological technique.
-
Systematically sample sections throughout the cerebellum.
-
Within each section, use a counting frame to count Purkinje cells at randomly selected locations.
-
Only count cells that come into focus within a defined dissector height.
-
-
Data Analysis: Use the stereology software to estimate the total number of Purkinje cells in the cerebellum.[32]
Signaling Pathways and Visualization
Phytanic acid is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[5][6][8][33][34]
Diagram 1: Phytanic Acid-Induced PPARα Signaling Pathway
References
- 1. SHIRPA Protocol - IMPReSS [web.mousephenotype.org]
- 2. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]
- 3. jove.com [jove.com]
- 4. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - SHIRPA, a protocol for behavioral assessment: validation for longitudinal study of neurological dysfunction in mice - University of Sussex - Figshare [sussex.figshare.com]
- 11. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. defeatadultrefsumeverywhere.org [defeatadultrefsumeverywhere.org]
- 14. Phytol induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of dietary phytol and phytanic acid in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dietary phytol on tissue accumulation of phytanic acid and pristanic acid and on the tissue lipid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. bosterbio.com [bosterbio.com]
- 19. Engineered AAVs for efficient noninvasive gene delivery to the central and peripheral nervous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PHP.B/eB Vectors Bring New Successes to Gene Therapy for Brain Diseases [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. wyatt.com [wyatt.com]
- 23. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 24. Research Portal [ourarchive.otago.ac.nz]
- 25. blog.addgene.org [blog.addgene.org]
- 26. lipidmaps.org [lipidmaps.org]
- 27. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Behavioral and functional analysis of mouse phenotype: SHIRPA, a proposed protocol for comprehensive phenotype assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. SHIRPA - Wikipedia [en.wikipedia.org]
- 31. Combined SHIRPA and Dysmorphology Protocol - IMPReSS [web.mousephenotype.org]
- 32. journals.viamedica.pl [journals.viamedica.pl]
- 33. Phytanic Acid Activates the Peroxisome Proliferator-activated Receptor α (PPARα) in Sterol Carrier Protein 2-/ Sterol Carrier Protein x-deficient Mice* | Semantic Scholar [semanticscholar.org]
- 34. A phytol-enriched diet induces changes in fatty acid metabolism in mice both via PPARalpha-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated PHYH Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanoyl-CoA 2-hydroxylase (PHYH) is a peroxisomal enzyme encoded by the PHYH gene.[1][2][3] It plays a critical role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[3][4] Mutations in the PHYH gene that lead to a deficiency in this enzyme are the cause of over 90% of classic Refsum disease cases, a neurological disorder characterized by the accumulation of phytanic acid in tissues.[1][5] The study of PHYH function and its role in disease pathogenesis is crucial for the development of novel therapeutic strategies.
The CRISPR-Cas9 system has emerged as a powerful and versatile tool for targeted gene manipulation, enabling the creation of knockout cell lines to study gene function.[6][7][8] This document provides a detailed protocol for generating PHYH knockout (KO) cell lines using CRISPR-Cas9 technology. It includes methodologies for single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, and validation of gene knockout.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving PHYH and the general experimental workflow for creating PHYH knockout cell lines.
Caption: Metabolic pathway of phytanic acid alpha-oxidation mediated by PHYH in the peroxisome.
Caption: Experimental workflow for generating and validating PHYH knockout cell lines using CRISPR-Cas9.
Experimental Protocols
sgRNA Design and Synthesis
Effective gene knockout requires the design of highly specific and efficient sgRNAs. It is recommended to design multiple sgRNAs targeting an early exon of the PHYH gene to increase the likelihood of generating a frameshift mutation leading to a premature stop codon.[6][9]
Protocol:
-
Obtain the cDNA or genomic sequence of the human PHYH gene from a database such as NCBI or Ensembl.
-
Use online sgRNA design tools like Synthego's Design Tool, Broad Institute's GPP sgRNA Designer, or CHOPCHOP.[10] These tools predict on-target efficiency and potential off-target effects.[11]
-
Design Criteria:
-
Target an early exon (e.g., exon 1 or 2) to maximize the chance of creating a loss-of-function mutation.[9]
-
Select sgRNAs with high on-target scores and low off-target scores.
-
The target sequence should be 17-23 nucleotides in length and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[10][12]
-
-
Synthesize the designed sgRNAs or clone them into an appropriate expression vector.
Table 1: Example Designed sgRNAs for Human PHYH
| sgRNA ID | Target Exon | Sequence (5'-3') | PAM | On-Target Score (Example) | Off-Target Score (Example) |
| PHYH-sg1 | 1 | GATCGATCGATCGATCGATC | NGG | 92 | 5 |
| PHYH-sg2 | 1 | AGCTAGCTAGCTAGCTAGCT | NGG | 88 | 8 |
| PHYH-sg3 | 2 | TCAGTCAGTCAGTCAGTCAG | NGG | 95 | 3 |
Note: These sequences are for illustrative purposes only. Researchers must design and validate their own sgRNAs.
Delivery of CRISPR-Cas9 Components
The CRISPR-Cas9 machinery can be delivered into cells using various methods, including plasmid transfection, ribonucleoprotein (RNP) electroporation, or lentiviral transduction.[13] The choice of delivery method depends on the cell type and experimental requirements.
Protocol (Plasmid Transfection):
-
Culture target cells (e.g., HEK293T, HepG2) in appropriate media to ~70-80% confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 and a plasmid expressing the designed PHYH-targeting sgRNA using a suitable transfection reagent (e.g., Lipofectamine).[14]
-
Include appropriate controls:
-
Negative control: A non-targeting sgRNA.
-
Positive control: An sgRNA targeting a gene known to produce a measurable phenotype.
-
Single-Cell Cloning and Expansion
To establish a clonal cell line with a homozygous knockout, single cells are isolated and expanded.
Protocol:
-
48-72 hours post-transfection, detach the cells.
-
Perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if the Cas9/sgRNA plasmids co-express a fluorescent marker, or by serial dilution.[14]
-
Culture the single cells in conditioned media to promote growth.
-
Monitor the plates for colony formation over 1-3 weeks.
-
Once colonies are established, expand them into larger culture vessels.
Validation of PHYH Knockout
Validation is a critical step to confirm the successful knockout of the PHYH gene at both the genomic and protein levels.[15]
A. Genotyping by PCR and Sanger Sequencing:
-
Extract genomic DNA from each expanded clone.
-
Amplify the region of the PHYH gene targeted by the sgRNA using PCR.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that disrupt the open reading frame.[15]
B. Western Blot Analysis:
-
Extract total protein from the putative knockout clones and wild-type control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the PHYH protein.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
The absence of a band corresponding to the PHYH protein in the knockout clones confirms successful knockout at the protein level.[15][16]
C. Functional Assays:
-
Measure the accumulation of phytanic acid in the cell lysates or culture medium of the knockout and wild-type cells using techniques like gas chromatography-mass spectrometry (GC-MS). An increase in phytanic acid levels would functionally validate the knockout.[16]
Table 2: Hypothetical Validation Data for PHYH Knockout Clones
| Clone ID | Genotyping Result (Sequencing) | Western Blot (PHYH Protein) | Phytanic Acid Level (Relative to WT) | Knockout Status |
| WT | Wild-type sequence | Present | 1.0 | - |
| Clone A1 | 1 bp insertion (frameshift) | Absent | 15.2 | Confirmed |
| Clone B3 | 7 bp deletion (frameshift) | Absent | 18.5 | Confirmed |
| Clone C5 | In-frame 3 bp deletion | Present (modified) | 1.2 | Incomplete |
| Clone D2 | Heterozygous (WT and 2 bp insertion) | Reduced | 8.7 | Heterozygous |
Off-Target Analysis
A major concern with CRISPR-Cas9 technology is the potential for off-target mutations at genomic sites with sequence similarity to the on-target sgRNA.[17][18][19]
Protocol:
-
Use off-target prediction software (e.g., Cas-OFFinder, CRISPOR) to identify potential off-target sites in the genome.[10]
-
Amplify and sequence the top-ranked potential off-target sites in the confirmed knockout clones to check for unintended mutations.
-
For therapeutic applications or studies sensitive to off-target effects, whole-genome sequencing (WGS) can provide a comprehensive analysis of off-target mutations.[17]
Conclusion
This document provides a comprehensive guide for the generation and validation of PHYH knockout cell lines using the CRISPR-Cas9 system. The successful creation of these cell lines will provide a valuable in vitro model for studying the function of PHYH, the pathophysiology of Refsum disease, and for the screening and development of potential therapeutic agents. Adherence to rigorous validation and off-target analysis is crucial to ensure the reliability and reproducibility of experimental results.
References
- 1. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Gene - PHYH [maayanlab.cloud]
- 5. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPys: Optimal sgRNA Design for Editing Multiple Members of a Gene Family Using the CRISPR System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. synthego.com [synthego.com]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synthego.com [synthego.com]
- 19. drpress.org [drpress.org]
Application Notes and Protocols: (2S,6R,10R)-Trimethyl-hendecanoyl-CoA as a Research Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,6R,10R)-Trimethyl-hendecanoyl-CoA is a stereoisomer of phytanoyl-CoA, a critical intermediate in the alpha-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid derived from dietary sources, and its metabolism is crucial for normal physiological function. Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid, resulting in the rare autosomal recessive disorder known as Refsum disease, which is characterized by severe neurological symptoms.
The use of a stereochemically pure standard like this compound is essential for the accurate in vitro and in vivo study of the enzymes involved in phytanic acid metabolism, for the development of diagnostic methods, and for the screening of potential therapeutic agents for Refsum disease. This document provides detailed application notes and protocols for the use of this compound as a research standard.
Biological Context: The Alpha-Oxidation Pathway
Phytanic acid cannot be metabolized through the typical beta-oxidation pathway due to the presence of a methyl group on its beta-carbon. Instead, it undergoes alpha-oxidation in the peroxisomes. The initial step is the activation of phytanic acid to phytanoyl-CoA. Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA 2-hydroxylase (PAHX), a key enzyme in this pathway.[1] The product, 2-hydroxyphytanoyl-CoA, is then cleaved to form pristanal and formyl-CoA. Pristanal is subsequently oxidized to pristanic acid, which can then enter the beta-oxidation pathway.
A deficiency in PAHX is a primary cause of Refsum disease, leading to the toxic accumulation of phytanic acid.[2] Therefore, the study of this pathway and the enzymes involved is of significant interest.
Application 1: Standard for In Vitro Enzyme Assays
This compound can be used as a substrate for in vitro assays of PAHX and other enzymes in the alpha-oxidation pathway. This is crucial for characterizing enzyme kinetics, screening for inhibitors or activators, and studying the effects of mutations.
Exemplary Quantitative Data for PAHX Kinetic Analysis
The following table provides an example of the kind of data that can be generated when using this compound in a PAHX enzyme assay.
| Substrate Concentration (µM) | Initial Velocity (nmol/min/mg) |
| 5 | 10.2 |
| 10 | 18.5 |
| 20 | 32.1 |
| 40 | 50.3 |
| 80 | 65.8 |
| 160 | 75.1 |
Protocol: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PAHX)
This protocol is a generalized procedure for measuring PAHX activity using this compound as a substrate. The formation of the product, 2-hydroxyphytanoyl-CoA, can be monitored by LC-MS/MS.
Materials:
-
Recombinant human PAHX
-
This compound standard
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: Fe(II) sulfate, 2-oxoglutarate, Ascorbate
-
Quenching solution (e.g., Acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, Fe(II) sulfate, 2-oxoglutarate, and ascorbate at their optimal concentrations.
-
Pre-incubate: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add a known amount of recombinant PAHX to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding a quenching solution, such as cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the product).
-
Sample preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS analysis: Analyze the sample using a validated LC-MS/MS method to quantify the amount of 2-hydroxyphytanoyl-CoA formed.
Application 2: Internal Standard for Quantitative Mass Spectrometry
Due to its structural similarity to endogenous phytanoyl-CoA, isotopically labeled this compound (e.g., with ¹³C or ²H) is an ideal internal standard for the accurate quantification of phytanoyl-CoA in biological samples by LC-MS/MS. The use of an internal standard corrects for variations in sample preparation and instrument response.
Exemplary Calibration Curve Data
A calibration curve can be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 152,300 | 0.050 |
| 10 | 15,300 | 151,500 | 0.101 |
| 50 | 75,800 | 149,900 | 0.506 |
| 100 | 151,200 | 150,500 | 1.005 |
| 500 | 755,000 | 151,000 | 5.000 |
Protocol: Quantification of Phytanoyl-CoA in Biological Samples using an Internal Standard
This protocol outlines a general procedure for the quantification of phytanoyl-CoA in a biological matrix (e.g., plasma, tissue homogenate) using an isotopically labeled this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Isotopically labeled this compound (Internal Standard, IS)
-
Extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water)
-
LC-MS/MS system
Procedure:
-
Sample preparation: To a known volume or weight of the biological sample, add a known amount of the internal standard solution.
-
Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate to allow for complete extraction of the acyl-CoAs.
-
Protein precipitation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS analysis: Inject the reconstituted sample into the LC-MS/MS system. Monitor the specific precursor-to-product ion transitions for both the endogenous phytanoyl-CoA and the isotopically labeled internal standard.
-
Quantification: Calculate the concentration of the endogenous phytanoyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Conclusion
This compound is a valuable research tool for scientists studying the metabolism of phytanic acid and its role in Refsum disease. Its use as a substrate in enzyme assays and as an internal standard in quantitative mass spectrometry allows for precise and accurate measurements, which are fundamental for advancing our understanding of this metabolic pathway and for the development of new diagnostic and therapeutic strategies. The protocols and data presented here provide a framework for the effective use of this important research standard.
References
Application Notes and Protocols for the Isolation of Peroxisomes to Study Alpha-Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisomes are ubiquitous, single-membrane-bound organelles crucial for a variety of metabolic processes.[1][2] One of their key functions is the catabolism of specific lipids through alpha- and beta-oxidation.[2] Alpha-oxidation is the metabolic pathway responsible for the breakdown of branched-chain fatty acids, such as phytanic acid, which cannot be processed by beta-oxidation due to the presence of a methyl group on the β-carbon. This process occurs entirely within the peroxisome and is essential for normal cellular function.[3][4]
Deficiencies in the alpha-oxidation pathway can lead to the accumulation of phytanic acid, resulting in severe neurological disorders like Refsum's disease.[5] Therefore, the study of peroxisomal alpha-oxidation is critical for understanding the pathophysiology of these diseases and for the development of potential therapeutic interventions. A prerequisite for such studies is the ability to isolate highly purified and functionally intact peroxisomes.
This document provides a detailed protocol for the isolation of peroxisomes from both animal tissues (rat liver) and cultured cells using a combination of differential and density gradient centrifugation. It also includes methods for assessing the purity of the isolated organelles and a protocol for measuring alpha-oxidation activity.
Principle of the Method
The isolation of peroxisomes is a multi-step process that relies on the unique physical properties of subcellular organelles, primarily their size and density.[6][7] The protocol involves two main stages:
-
Differential Centrifugation: This technique separates organelles based on their size and sedimentation rate. A gentle homogenization of cells or tissues is followed by a series of centrifugation steps at progressively increasing speeds. This process yields a "light mitochondrial fraction" (L-fraction), which is enriched in peroxisomes, mitochondria, and lysosomes.[6][8]
-
Density Gradient Centrifugation: To further purify peroxisomes from the enriched L-fraction, density gradient centrifugation is employed. The L-fraction is layered onto a gradient medium (e.g., OptiPrep™ or Nycodenz), and upon ultracentrifugation, organelles migrate to a position in the gradient that corresponds to their own buoyant density. Peroxisomes are among the densest organelles, allowing for their effective separation from mitochondria and lysosomes.[1][6][8]
Experimental Workflow for Peroxisome Isolation
Caption: Workflow for isolating peroxisomes.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from commercially available kits and published literature.[1][6] All steps should be performed at 4°C to maintain organelle integrity.
Materials and Reagents:
-
Peroxisome Extraction Buffer (PEB): 0.25 M Sucrose, 5 mM MOPS, 1 mM EDTA, 0.1% (v/v) Ethanol, pH 7.2. Add protease inhibitors just before use.
-
OptiPrep™ Density Gradient Medium (60% w/v iodixanol)
-
OptiPrep™ Dilution Buffer: 0.25 M Sucrose, 30 mM MOPS, 6 mM EDTA, 0.6% (v/v) Ethanol, pH 7.2.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors.
Procedure:
-
Homogenization:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Excise and weigh approximately 4 grams of liver tissue. Mince the tissue into small pieces on an ice-cold plate.
-
Transfer the minced tissue to a Dounce homogenizer with 10 mL of ice-cold PEB.
-
Homogenize with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant (this is the Post-Nuclear Supernatant, PNS) and discard the pellet containing nuclei and cell debris.
-
Centrifuge the PNS at 25,000 x g for 20 minutes at 4°C.[1]
-
Discard the supernatant (cytosolic fraction). The resulting pellet is the Crude Peroxisomal Fraction (CPF), containing peroxisomes, mitochondria, and lysosomes.
-
Resuspend the CPF pellet in a minimal volume of PEB (e.g., 1.5-2.0 mL).
-
-
Density Gradient Centrifugation:
-
Prepare 20% and 27.5% OptiPrep™ solutions by diluting the 60% stock with the OptiPrep™ Dilution Buffer.
-
Prepare the sample layer by diluting the resuspended CPF to a final OptiPrep™ concentration of 22.5%.[1]
-
In an ultracentrifuge tube, carefully layer 2.0 mL of the 27.5% solution, followed by 4.0 mL of the 22.5% CPF sample, and finally 2.0 mL of the 20% solution.[1]
-
Centrifuge the gradient at 100,000 x g for 1.5 hours at 4°C.[1] Use slow acceleration and deceleration profiles.
-
After centrifugation, three bands should be visible. The bottom layer contains the purified peroxisomes.
-
Carefully aspirate and discard the upper layers. Collect the bottom layer containing the purified peroxisomes using a pipette.
-
Protocol 2: Isolation of Peroxisomes from Cultured Cells
This protocol is suitable for adherent or suspension cells (e.g., HepG2, HEK293).
Procedure:
-
Cell Harvesting:
-
Harvest cells (approximately 1-2 x 10⁸ cells). For adherent cells, scrape them in ice-cold PBS. For suspension cells, pellet them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS by centrifuging at 250 x g for 5 minutes.
-
-
Homogenization:
-
Resuspend the cell pellet in 3 volumes of ice-cold PEB with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (15-20 strokes) or by nitrogen cavitation. Check for cell lysis under a microscope.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C.[1]
-
Discard the supernatant. The pellet is the Crude Peroxisomal Fraction (CPF). Resuspend it in a minimal volume of PEB.
-
-
Density Gradient Centrifugation:
-
Follow the same procedure as described in Protocol 1, Step 3.
-
Assessment of Peroxisome Purity
The quality of the isolated peroxisome fraction must be assessed to ensure minimal contamination from other organelles. This is typically done by measuring the activity of marker enzymes and by immunoblotting.
Marker Enzyme Assays:
-
Peroxisomes: Catalase activity.
-
Mitochondria: Cytochrome c oxidase activity.[1]
-
Endoplasmic Reticulum: NADPH-cytochrome c reductase activity.
-
Lysosomes: Acid phosphatase activity.
Immunoblotting:
Western blot analysis can provide a more specific assessment of purity.
-
Peroxisomal Markers: Antibodies against PMP70 (peroxisomal membrane protein 70) or PEX14.[1]
-
Mitochondrial Marker: Antibodies against Cytochrome C.[2]
-
ER Marker: Antibodies against Calnexin or SERCA2.[2]
-
Lysosomal Marker: Antibodies against LAMP1 or LC3A/B.[2]
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for the peroxisome isolation protocol from rat liver.
| Parameter | Homogenate | Post-Nuclear Supernatant (PNS) | Crude Peroxisomal Fraction (CPF) | Purified Peroxisomes |
| Centrifugation | N/A | 1,000 x g, 10 min | 25,000 x g, 20 min | 100,000 x g, 1.5 hr |
| Catalase Activity | Baseline | ~95% | Enriched | Highly Enriched |
| Cytochrome c Oxidase | Baseline | ~90% | Enriched | Depleted |
| Purity Metric | N/A | N/A | N/A | Catalase/Cytochrome c Oxidase Activity Ratio: >15-30 fold increase over PNS[1] |
| Yield (Catalase) | 100% | ~95% | ~60-70% | ~25-35% |
Protocol for Studying Alpha-Oxidation in Isolated Peroxisomes
Alpha-oxidation of phytanic acid can be measured by monitoring the conversion of radiolabeled phytanic acid to its downstream products or by quantifying the production of pristanic acid using gas chromatography-mass spectrometry (GC-MS).[9][10] The primary enzymatic step is the hydroxylation of phytanoyl-CoA by phytanoyl-CoA dioxygenase.[11]
Alpha-Oxidation Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography [pubmed.ncbi.nlm.nih.gov]
- 10. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
Welcome to the technical support center for the analysis of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this and other branched-chain acyl-Coenzyme A (acyl-CoA) molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the analysis of this compound and similar branched-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Q1: What is the most effective method for extracting this compound from biological samples?
A1: A common and effective method involves rapid quenching of metabolic activity followed by protein precipitation and extraction of the acyl-CoAs. Due to the inherent instability of acyl-CoAs, it is crucial to work quickly and at low temperatures.[1]
-
Quenching: Immediately after collection, quench biological samples (cells or tissues) with ice-cold saline or a solvent like liquid nitrogen to halt enzymatic activity that can degrade acyl-CoAs.
-
Extraction Solvents: A mixture of organic solvents is typically used to precipitate proteins and extract the polar acyl-CoAs. A commonly used solvent system is an acetonitrile/methanol/water (2:2:1, v/v/v) mixture.[2] Another effective approach for deproteinization is the use of 5-sulfosalicylic acid (SSA), which has the advantage of not requiring removal by solid-phase extraction (SPE) before LC-MS/MS analysis.[3]
-
Internal Standards: It is highly recommended to add an appropriate internal standard (IS) to the extraction solvent to account for variability in extraction efficiency and matrix effects. For branched-chain acyl-CoAs, a structurally similar, stable isotope-labeled or odd-chain acyl-CoA is ideal.
Q2: I am observing low recovery of my analyte. What are the possible causes and solutions?
A2: Low recovery of branched-chain acyl-CoAs can stem from several factors during sample preparation.
-
Incomplete Cell Lysis: Ensure thorough homogenization or sonication of the sample in the extraction solvent to achieve complete cell disruption and release of intracellular metabolites.
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the extraction process and minimize the time between sample collection and analysis.[1]
-
Adsorption to Surfaces: The phosphate groups in the CoA moiety can adsorb to glass and metal surfaces, leading to analyte loss. Using polypropylene tubes and pipette tips can mitigate this issue.[4] Derivatization of the phosphate group by methylation has also been shown to reduce this effect.[4]
-
Inefficient Extraction: The choice of extraction solvent is critical. For complex matrices, a two-phase extraction, such as a modified Bligh-Dyer method, can be employed to separate the polar acyl-CoAs from non-polar lipids.[5]
Chromatography & Mass Spectrometry
Q3: I am experiencing poor peak shape (tailing or fronting) for my analyte. How can I improve it?
A3: Poor peak shape is a common issue in the reversed-phase liquid chromatography (RPLC) of polar molecules like acyl-CoAs.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acyl-CoAs. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to suppress the ionization of the phosphate groups and improve peak symmetry.[1]
-
Ion-Pairing Reagents: The use of ion-pairing reagents, such as triethylamine (TEA) or dimethylbutylammonium (DMBA), in the mobile phase can improve the retention and peak shape of highly polar short-chain acyl-CoAs. However, these reagents can cause ion suppression in the mass spectrometer and may not be ideal for all applications.[6]
-
Column Choice: A C18 column is commonly used for acyl-CoA analysis. However, for very polar, short-chain species, a column with a more polar stationary phase or an aqueous C18 column might provide better peak shape.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[7]
Q4: My signal intensity is low and inconsistent. What could be the problem?
A4: Low and variable signal intensity can be caused by ion suppression from co-eluting matrix components.
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer source.[8][9]
-
Improving Chromatographic Separation: Optimize your LC gradient to better separate your analyte from interfering matrix components. A shallower gradient can improve resolution.
-
Sample Clean-up: Implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can effectively remove many matrix components prior to LC-MS/MS analysis.[3]
-
Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix-induced ion suppression and improve quantitative accuracy.
Q5: I am observing split peaks for my analyte. What are the common causes?
A5: Split peaks can arise from several issues in the chromatographic system or the method itself.
-
Clogged Frit or Column Void: Particulates from the sample or mobile phase can clog the column inlet frit, leading to a distorted flow path and split peaks. A void at the head of the column can have a similar effect.[2][10]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to split as it enters the column.[7][10]
-
Co-eluting Isomers: It is possible that you are detecting co-eluting isomers. Ensure your chromatographic method has sufficient resolving power.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can sometimes lead to peak splitting. Using a high-purity silica column or adjusting the mobile phase pH can help.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of various acyl-CoAs, providing a reference for expected sensitivity.
| Analyte | Method | LLD (Limit of Detection) | LLOQ (Limit of Quantification) | Linearity (R²) | Reference |
| Short-chain acyl-CoAs | LC-MS/MS | - | 16.9 nM | >0.99 | [4][7] |
| Very-long-chain acyl-CoAs | LC-MS/MS | - | 4.2 nM | >0.99 | [4][7] |
| Acetyl-CoA | LC-MS/MS | 1.09 ng/mL | - | >0.99 | [11] |
| Malonyl-CoA | LC-MS/MS | 1.09 ng/mL | - | >0.99 | [11] |
| Branched-chain keto acids (derivatized) | UFLC-MS | 5 nM (0.02 nmol/g) | 15 nM (0.06 nmol/g) | >0.999 |
Detailed Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.
1. Sample Preparation
-
Tissue Homogenization: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold acetonitrile/methanol/water (2:2:1, v/v/v) containing a suitable internal standard (e.g., ¹³C-labeled phytanoyl-CoA or C17:0-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube.
-
Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]⁺ of this compound. The product ion will typically result from the neutral loss of the CoA moiety (507 Da).[6] The specific m/z transitions will need to be optimized by direct infusion of a standard.
Visualizations
Metabolic Pathway of Branched-Chain Fatty Acid Alpha-Oxidation
The following diagram illustrates the alpha-oxidation pathway for phytanic acid, a structurally related branched-chain fatty acid. This pathway is relevant to the metabolism of this compound.
Caption: Alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Acyl-CoA Analysis
This diagram outlines the key steps in a typical experimental workflow for the quantification of branched-chain acyl-CoAs.
Caption: General workflow for acyl-CoA analysis.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]
- 6. diagrammingai.com [diagrammingai.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. colorscheme | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Fatty Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry of fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: I am observing significant ion suppression or enhancement in my fatty acyl-CoA analysis. How can I identify and mitigate these matrix effects?
Answer:
Matrix effects, manifesting as ion suppression or enhancement, are a primary challenge in the quantitative analysis of fatty acyl-CoAs from complex biological samples.[1][2] Here’s a systematic approach to troubleshooting this issue:
1. Confirming the Presence of Matrix Effects:
-
Post-Column Infusion: This is a definitive method to visualize matrix effects. Infuse a standard solution of your target fatty acyl-CoA into the LC eluent after the analytical column and inject a blank matrix extract. Dips or rises in the baseline signal at specific retention times indicate regions of ion suppression or enhancement, respectively.[3]
2. Strategies for Mitigation:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.
-
Solid-Phase Extraction (SPE): This is an excellent method for cleaning up samples and reducing matrix components.[4] A C18 SPE cartridge can be used to bind fatty acyl-CoAs while more polar interfering substances are washed away.[4]
-
Protein Precipitation: A simpler, faster method is to precipitate proteins using an organic solvent like 80% methanol.[4] While effective, it may be less clean than SPE.[4]
-
-
Optimize Chromatographic Separation:
-
Ensure your LC method effectively separates your analytes of interest from the regions of the chromatogram where you've identified matrix effects.
-
Utilize a reversed-phase column, such as a C18, which is well-suited for separating fatty acyl-CoAs.[4][5]
-
Adjust the gradient elution to increase the resolution between your analytes and co-eluting matrix components.[5]
-
-
Employ Stable Isotope-Labeled Internal Standards:
-
The gold standard for correcting matrix effects is the use of stable isotope-labeled internal standards (SIL-IS).[6][7][8] These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.[8]
-
The Stable Isotope Labeling by Essential nutrients in cell Culture (SILEC) approach is a powerful method for generating a suite of SIL-IS for acyl-CoAs.[6][8]
-
-
Sample Dilution:
Question: My recovery of long-chain fatty acyl-CoAs is poor and inconsistent. What could be the cause and how can I improve it?
Answer:
Poor recovery of long-chain fatty acyl-CoAs (LCFACoAs) is a common issue, often related to their hydrophobic nature and potential for degradation. Here are some troubleshooting steps:
1. Review Your Extraction Protocol:
-
Solvent Choice: Ensure your extraction solvent is appropriate for LCFACoAs. A mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) can be effective.[10] For very long-chain species, ensure sufficient organic solvent is present to maintain solubility.
-
Homogenization: Make sure your sample homogenization is thorough to ensure complete cell lysis and release of the acyl-CoAs.[4] Perform this step on ice to minimize enzymatic degradation.[4]
2. Optimize Solid-Phase Extraction (SPE):
-
Column Conditioning and Equilibration: Properly condition your SPE cartridge (e.g., C18) with methanol and then equilibrate with your sample homogenization buffer to ensure proper binding.[4]
-
Washing Steps: The wash steps are critical for removing interferences without prematurely eluting your LCFACoAs. A common sequence involves a high-aqueous buffer followed by a lower percentage of organic solvent.[4] You may need to optimize the organic solvent percentage in your wash buffer to retain your LCFACoAs.
-
Elution: Use a high percentage of organic solvent, such as methanol or acetonitrile, to ensure complete elution of the hydrophobic LCFACoAs from the SPE cartridge.[4]
3. Minimize Degradation:
-
Temperature: Keep samples on ice throughout the extraction process to reduce the activity of acyl-CoA hydrolases.
-
pH: Fatty acyl-CoAs are more stable at a slightly acidic pH.
4. Use Appropriate Internal Standards:
-
Use odd-chain-length fatty acyl-CoAs (e.g., C15:0, C17:0) or stable isotope-labeled analogs of your target LCFACoAs as internal standards to accurately assess and correct for recovery losses.[11]
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best method for extracting a broad range of fatty acyl-CoAs from tissues? A1: Both solvent precipitation and solid-phase extraction (SPE) are commonly used. Solvent precipitation with 80% methanol is rapid and effective for a wide range of acyl-CoAs.[4] SPE using a C18 cartridge provides a cleaner extract, which is beneficial for reducing matrix effects in the subsequent LC-MS/MS analysis.[4]
Q2: How can I prevent the degradation of my fatty acyl-CoA samples during preparation? A2: It is crucial to work quickly and keep your samples cold (on ice) at all times to minimize enzymatic activity.[4] Using an acidic extraction buffer can also help improve stability.
LC-MS/MS Analysis
Q3: What type of LC column is recommended for fatty acyl-CoA analysis? A3: A C18 reversed-phase column is most commonly used and provides good separation for a wide range of fatty acyl-CoAs.[4][5] For enhanced peak shape and faster run times, UPLC systems with smaller particle size columns (e.g., 1.7 µm) can be advantageous.[5]
Q4: What are the typical mobile phases used for fatty acyl-CoA separation? A4: A common mobile phase combination is water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol with the same additives as mobile phase B.[4]
Q5: What MS/MS scan mode is best for quantifying fatty acyl-CoAs? A5: Multiple Reaction Monitoring (MRM) is the preferred method for quantification as it offers high sensitivity and specificity.[5][12] This is achieved by monitoring a specific precursor-to-product ion transition for each analyte.[5] For profiling and identifying unknown acyl-CoAs, a neutral loss scan of 507 Da (corresponding to the loss of 3'-phosphoadenosine-5'-diphosphate) in positive ion mode can be very effective.[13][14]
Data Quality and Quantification
Q6: Why are stable isotope-labeled internal standards so important for accurate quantification? A6: Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the endogenous analytes.[6][8] This means they co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction of matrix effects and variations in instrument response.[8][15]
Q7: What are the expected limits of quantitation (LOQ) for fatty acyl-CoAs using LC-MS/MS? A7: With an optimized LC-ESI-MS/MS method, LOQs in the low femtomole range (around 5 fmol) can be achieved for many fatty acyl-CoA species.[11][16]
Quantitative Data Summary
The following table summarizes key performance metrics for different analytical approaches to provide a comparative overview.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) / Quantitation (LOQ) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[4] | Potential for ion suppression from co-extracted matrix components.[4] | Not explicitly stated, but high MS intensities reported. | Not explicitly stated. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects.[4] High recovery for a wide range of acyl-CoAs.[4] | More time-consuming and requires method development. | Not explicitly stated, but generally high. | Not explicitly stated. |
| LC-ESI-MS/MS with Odd-Chain Internal Standards | Good for a wide range of species (C14:0 to C26:0).[11] | Does not account for matrix effects as perfectly as co-eluting stable isotope standards. | Not explicitly stated. | LOQ: ~5 fmol.[11][16] |
| Stable Isotope Dilution (SILEC) LC-MS/MS | Most specific and sensitive method; corrects for matrix effects and extraction losses.[6][17] | Requires generation of stable isotope-labeled standards, which can be complex.[6][17] | Not explicitly stated, but considered the most accurate method. | Not explicitly stated, but high sensitivity is a key feature. |
Experimental Protocols
Protocol 1: Fatty Acyl-CoA Extraction via Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.
Protocol 2: Fatty Acyl-CoA Extraction via Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[4]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.
-
Sample Loading: Load the sample homogenate (from Protocol 1, step 1) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts.[4]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[11][12]
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantification.
-
Transitions: The precursor ion is the [M+H]⁺ of the fatty acyl-CoA. A common product ion results from the neutral loss of 507 Da.[13][14]
-
Visualizations
Caption: Experimental workflow for fatty acyl-CoA analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
Technical Support Center: Optimizing Phytanoyl-CoA Hydroxylase (PhyH) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytanoyl-CoA hydroxylase (PhyH) assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a phytanoyl-CoA hydroxylase (PhyH) assay?
A1: Optimal activity of phytanoyl-CoA hydroxylase, a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase, requires several key components. The reaction mixture should include the substrate phytanoyl-CoA, the co-substrate 2-oxoglutarate, and the cofactors iron(II) (Fe²⁺) and ascorbate.[1] Additionally, for optimal activity, the presence of ATP or GTP and magnesium ions (Mg²⁺) is necessary.[2]
Q2: What is the optimal pH for the PhyH assay?
A2: The optimal pH for PhyH activity is approximately 7.5. Buffers such as 50 mM Tris-HCl, MOPS-NaOH, or HEPES-NaOH can be used to maintain this pH.[1]
Q3: Can I use phytanic acid directly as a substrate in the assay?
A3: No, phytanoyl-CoA, the CoA-ester of phytanic acid, is the direct substrate for PhyH.[3][4] The enzyme does not act on phytanic acid itself. Therefore, you must use pre-formed phytanoyl-CoA or ensure your experimental system can convert phytanic acid to phytanoyl-CoA.
Q4: Why is ascorbate included in the reaction mixture?
A4: Ascorbate is a crucial reducing agent in the assay. It helps to maintain the iron cofactor in its reduced ferrous (Fe²⁺) state, which is essential for the catalytic activity of 2-oxoglutarate-dependent oxygenases like PhyH.
Q5: Is there a difference in activity between the pro- and mature forms of the PhyH enzyme?
A5: Both the pro-form (containing the N-terminal peroxisomal targeting signal) and the mature form of recombinant PhyH have been shown to be fully active in in vitro assays.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity | 1. Inactive Enzyme: Enzyme may have degraded due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.- Avoid repeated freeze-thaw cycles.- Check the activity of a new batch of enzyme or a positive control if available. |
| 2. Missing or incorrect cofactors: Absence or incorrect concentration of Fe²⁺, ascorbate, 2-oxoglutarate, ATP/GTP, or Mg²⁺. | - Prepare fresh solutions of all cofactors.- Ensure all essential cofactors are added to the reaction mixture at their optimal concentrations (see Table 1).- Ascorbate is particularly susceptible to oxidation; prepare it fresh. | |
| 3. Substrate degradation: Phytanoyl-CoA may have hydrolyzed. | - Store phytanoyl-CoA at -80°C.- Prepare aliquots to avoid multiple freeze-thaw cycles.- Handle solutions on ice. | |
| 4. Incorrect pH: The pH of the reaction buffer is outside the optimal range. | - Prepare fresh buffer and verify the pH is ~7.5.[1] | |
| High background signal | 1. Spontaneous substrate degradation: Non-enzymatic breakdown of phytanoyl-CoA. | - Run a "no-enzyme" control to quantify the background signal and subtract it from the sample readings. |
| 2. Contamination: Contaminating enzymes in the sample or reagents. | - Use high-purity reagents and sterile techniques.- If using cell lysates, consider purifying the PhyH enzyme. | |
| Inconsistent results/high variability | 1. Pipetting errors: Inaccurate dispensing of small volumes of enzyme or reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize well-to-well variation. |
| 2. Temperature fluctuations: Inconsistent incubation temperature. | - Use a calibrated incubator or water bath to ensure a constant and accurate reaction temperature. The optimal temperature for human PhyH is expected to be around 37°C.[5] | |
| 3. Assay timing: Inconsistent incubation times. | - Use a timer to ensure precise and consistent incubation periods for all samples. |
Data Presentation
Table 1: Recommended Concentrations of Components for PhyH Assay
| Component | Recommended Concentration | Notes |
| Buffer | 50 mM Tris-HCl, pH 7.5 | MOPS-NaOH or HEPES-NaOH at the same concentration and pH can also be used.[1] |
| Phytanoyl-CoA | Varies (e.g., 10-100 µM) | The optimal concentration may need to be determined empirically based on the Kₘ of the enzyme. |
| 2-Oxoglutarate | Varies (e.g., 100-500 µM) | Should be in excess relative to phytanoyl-CoA. |
| Fe²⁺ (e.g., (NH₄)₂Fe(SO₄)₂) | 50-100 µM | Prepare fresh to avoid oxidation. |
| Ascorbate | 1-2 mM | Prepare fresh. |
| ATP or GTP | 1-4 mM | Essential for optimal activity.[2] |
| MgCl₂ | 1-5 mM | Required when ATP or GTP is present.[2] |
| PhyH Enzyme | Varies | The amount should be in the linear range of the assay. |
Experimental Protocols
Protocol 1: Synthesis of Phytanoyl-CoA
This protocol is a conceptual summary based on described methods. For detailed chemical synthesis, please refer to specialized literature.
-
Activation of Phytanic Acid: Phytanic acid is activated to its corresponding acyl-CoA derivative. This can be achieved through chemical synthesis methods, for instance, by converting the fatty acid to an activated intermediate (e.g., an acyl-imidazole) which then reacts with Coenzyme A.
-
Purification: The synthesized phytanoyl-CoA is purified using techniques like reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Quantification and Storage: The concentration of the purified phytanoyl-CoA is determined, and it is stored at -80°C in small aliquots.
Protocol 2: Phytanoyl-CoA Hydroxylase Activity Assay
This protocol outlines a general procedure for measuring PhyH activity. The detection of the product, 2-hydroxyphytanoyl-CoA, can be achieved through methods like HPLC or mass spectrometry.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, 2-oxoglutarate, Fe²⁺, ascorbate, ATP/GTP, and MgCl₂ at their final desired concentrations. Keep the mixture on ice.
-
Enzyme Preparation: Dilute the PhyH enzyme to the desired concentration in a suitable buffer on ice.
-
Initiate the Reaction:
-
Add the diluted enzyme to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding phytanoyl-CoA.
-
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Product Detection:
-
Centrifuge the stopped reaction to pellet any precipitated protein.
-
Analyze the supernatant for the presence of 2-hydroxyphytanoyl-CoA using a suitable analytical method such as reverse-phase HPLC or LC-MS/MS.[3]
-
-
Controls: Include a "no-enzyme" control to measure non-enzymatic product formation and a "no-substrate" control to assess background levels.
Visualizations
Caption: Experimental workflow for the phytanoyl-CoA hydroxylase assay.
Caption: The chemical reaction catalyzed by phytanoyl-CoA hydroxylase.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Troubleshooting low enzyme activity in in vitro alpha-oxidation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro alpha-oxidation assays.
Troubleshooting Guide for Low Enzyme Activity
Low or no enzyme activity is a frequent challenge in in vitro alpha-oxidation assays. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Question: My in vitro alpha-oxidation assay shows very low or no enzyme activity. What are the potential causes and how can I troubleshoot this?
Answer:
Low enzyme activity can stem from various factors, from sample preparation to assay conditions. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify the Integrity of Your Biological Sample
The quality of the peroxisome isolation is critical for successful alpha-oxidation assays, as this is the primary site of the pathway in mammalian cells.[1][2]
-
Peroxisome Isolation: Ensure that your peroxisome isolation protocol is robust and yields a fraction enriched with peroxisomes and minimal contamination from other organelles like mitochondria.[3][4][5] Contamination can interfere with the assay and reduce the specific activity of your target enzymes. The purity of the peroxisomal fraction can be assessed by measuring marker enzymes for different organelles.[4][5]
-
Sample Homogenization: Incomplete homogenization of tissues or cells can lead to inefficient release of peroxisomes, resulting in lower enzyme yields.[6] Using a Dounce homogenizer is often recommended.[3]
-
Sample Storage: If using stored samples, ensure they were stored at the correct temperature to maintain enzyme stability. Repeated freeze-thaw cycles should be avoided as they can lead to enzyme denaturation.
Step 2: Check Assay Components and Conditions
The accuracy of your assay setup is paramount. Meticulously check each component and condition.
-
Substrate Preparation and Quality:
-
Phytanoyl-CoA: This is a key substrate for the first step of alpha-oxidation. It can be synthesized from phytanic acid or purchased commercially.[7][8] Ensure it is correctly prepared and stored to prevent degradation.
-
Substrate Concentration: The concentration of the substrate should be optimized. For 2-hydroxyphytanoyl-CoA lyase, an apparent Km of 15 µM for 2-hydroxy-3-methylhexadecanoyl-CoA has been reported, suggesting that substrate concentrations around this value should be used to approach enzyme saturation.[9]
-
-
Cofactor and Reagent Concentrations: The alpha-oxidation pathway requires several cofactors. Their absence or incorrect concentration will severely limit enzyme activity.
-
Buffer pH and Temperature:
-
Enzyme activity is highly sensitive to pH and temperature. Most enzyme assays perform optimally at room temperature (around 20-25°C).[15] Using ice-cold buffers can significantly reduce enzyme activity.[6][15]
-
The optimal pH for the assay should be maintained. For instance, a pH of 7.2 has been used for 2-hydroxyacyl-CoA lyase assays.[16]
-
-
Enzyme Concentration: The amount of enzyme (peroxisomal protein) in the assay should be within the linear range of the assay. If the concentration is too high, the reaction may be too fast to measure accurately. Conversely, if it is too low, the signal may be undetectable.[17]
Step 3: Review the Experimental Protocol and Execution
Procedural errors are a common source of poor results.
-
Protocol Adherence: Ensure every step of the protocol is followed precisely. Omitting a step or changing the order of reagent addition can lead to failed experiments.[15]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentrations of reagents. Use calibrated pipettes and appropriate pipetting techniques.[6]
-
Incubation Times: Use the correct incubation times as specified in the protocol. Inadequate incubation times can result in an insufficient product being formed for detection.[6]
Step 4: Assess the Detection Method
The method used to detect the product of the enzymatic reaction must be sensitive and linear within the expected range of product formation.
-
Instrument Settings: Ensure the plate reader or spectrophotometer is set to the correct wavelength for detection.[6]
-
Standard Curve: If using a standard curve to quantify the product, ensure it is linear and covers the expected range of your samples.[18]
-
Interfering Substances: Some compounds can interfere with the assay's detection system. For example, sodium azide can inhibit peroxidase reactions, which are sometimes used in coupled assays.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the alpha-oxidation pathway?
A1: The primary enzymes involved in the alpha-oxidation of phytanic acid are:
-
Phytanoyl-CoA Synthetase: Activates phytanic acid to phytanoyl-CoA.
-
Phytanoyl-CoA Hydroxylase (PHYH): Hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[19] This is a rate-limiting step and its deficiency leads to Refsum disease.[1][20]
-
2-Hydroxyphytanoyl-CoA Lyase (HACL1): Cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[9][13]
-
Aldehyde Dehydrogenase: Oxidizes pristanal to pristanic acid, which can then enter the beta-oxidation pathway.[1][20]
Q2: Where does alpha-oxidation occur in the cell?
A2: Alpha-oxidation of phytanic acid is believed to occur exclusively in peroxisomes in human cells.[1][2] Therefore, proper isolation of peroxisomes is crucial for in vitro assays.[3][4][5]
Q3: What are some common inhibitors of alpha-oxidation enzymes that I should be aware of?
A3: While specific inhibitors targeting alpha-oxidation enzymes are not as extensively studied as those for other metabolic pathways, some general enzyme inhibitors can affect the assay. For example, chelating agents like EDTA can inhibit metalloenzymes, and it's important to check for any interfering substances in your sample preparation.
Q4: What are the expected kinetic parameters for the key enzymes in alpha-oxidation?
A4: Limited kinetic data is available in the literature. For rat liver 2-hydroxyphytanoyl-CoA lyase, an apparent Michaelis constant (Km) of 15 µM has been reported for the substrate 2-hydroxy-3-methylhexadecanoyl-CoA.[9] The kinetic parameters for actinobacterial 2-hydroxyisobutyryl-CoA lyase have been reported as a Km of approximately 120 µM and a kcat of 1.3 s⁻¹.[16] More research is needed to establish a comprehensive set of kinetic data for all human alpha-oxidation enzymes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro alpha-oxidation assays.
Table 1: Reaction Conditions for Key Alpha-Oxidation Enzymes
| Enzyme | Substrate | Cofactors | pH | Temperature (°C) |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | Fe²⁺, 2-oxoglutarate, Ascorbate, ATP/GTP, Mg²⁺[10][11] | Not specified | 37[11] |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxyphytanoyl-CoA | Thiamine Pyrophosphate (TPP), Mg²⁺[9][13] | 7.2[16] | 37[16] |
Table 2: Kinetic Parameters of Alpha-Oxidation Enzymes
| Enzyme | Substrate | Km | Vmax | Source Organism |
| 2-Hydroxyphytanoyl-CoA Lyase | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 µM[9] | Not reported | Rat Liver[9] |
| 2-Hydroxyisobutyryl-CoA Lyase | 2-Hydroxyisobutyryl-CoA | ~120 µM[16] | kcat = 1.3 s⁻¹[16] | Actinobacteria[16] |
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for peroxisome isolation.[3][5]
Materials:
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)
-
Dounce homogenizer
-
Centrifuge and rotors
-
Iodixanol or Nycodenz for density gradient
Procedure:
-
Perfuse the rat liver with cold homogenization buffer to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (L-fraction), which contains peroxisomes, light mitochondria, and lysosomes.
-
Resuspend the L-fraction pellet in a minimal volume of homogenization buffer.
-
Layer the resuspended L-fraction onto a pre-formed density gradient (e.g., iodixanol or Nycodenz) and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.
-
Carefully collect the peroxisome-enriched fraction, which will be located at a higher density region of the gradient.
-
Wash the isolated peroxisomes with homogenization buffer and resuspend in a suitable buffer for storage or immediate use in enzyme assays.
Protocol 2: In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity
This protocol is based on the requirements identified for the enzyme.[10][11]
Materials:
-
Isolated peroxisomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phytanoyl-CoA (substrate)
-
2-oxoglutarate
-
FeSO₄
-
Ascorbic acid
-
ATP or GTP
-
MgCl₂
-
Method for detecting 2-hydroxyphytanoyl-CoA (e.g., HPLC, mass spectrometry)
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2-oxoglutarate, FeSO₄, ascorbic acid, ATP/GTP, and MgCl₂ at their optimal concentrations.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the isolated peroxisomal fraction.
-
Immediately after, add phytanoyl-CoA to start the enzymatic reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).
-
Analyze the formation of 2-hydroxyphytanoyl-CoA using a suitable analytical method.
Signaling Pathways and Workflows
Alpha-Oxidation Pathway Diagram
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Peroxisomal localization of alpha-oxidation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. thermofisher.com [thermofisher.com]
- 19. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. byjus.com [byjus.com]
Common pitfalls in studying peroxisomal metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals studying peroxisomal metabolism. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common pitfalls and challenges in peroxisome research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the study of peroxisomes, from organelle isolation to protein analysis.
1. Subcellular Fractionation Issues
-
Q1: My purified peroxisome fraction is heavily contaminated with mitochondria and/or lysosomes. How can I improve purity?
-
A1: This is a primary challenge due to the similar densities of these organelles.
-
Problem: Standard differential centrifugation is often insufficient to separate these organelles effectively.[1]
-
Solution: Implement a density gradient centrifugation step following the initial differential centrifugation. Iodixanol (e.g., OptiPrep™) or Percoll gradients are highly effective. Peroxisomes are typically the densest of these organelles and will migrate to a higher density region of the gradient, allowing for better separation from mitochondria and lysosomes.[2][3][4][5][6] Using a pre-formed continuous gradient can provide superior resolution compared to self-generating gradients or simple barriers.[4][5]
-
-
-
Q2: I have low yield of peroxisomes after my isolation procedure. What could be the cause?
-
A2: Low yield can result from excessive organelle damage during homogenization or loss during centrifugation steps.
-
Problem: Overly aggressive homogenization can rupture the single peroxisomal membrane, releasing matrix enzymes into the cytosol.
-
Solution: Use a gentle homogenization method, such as a Dounce homogenizer with a loose-fitting pestle or a Potter-Elvehjem homogenizer at low RPMs.[3][5] Minimize the number of strokes. Also, ensure centrifugation speeds and times are optimized; pelleting peroxisomes too harshly can make resuspension difficult and lead to losses.
-
-
-
Q3: My peroxisomal enzymes show low activity after isolation. Why?
-
A3: Loss of enzyme activity is often due to organelle damage or inappropriate buffer conditions.
-
Problem: The peroxisomal membrane may have been compromised, leading to the leakage of matrix enzymes.[7] Additionally, detergents in lysis buffers can inactivate enzymes if you intend to perform functional assays.
-
Solution: Perform all isolation steps at 0-4°C to minimize enzymatic degradation.[5] Use detergent-free homogenization buffers. If enzyme activity is critical, avoid pelleting the organelles harshly and consider using protocols designed to maintain organelle integrity.
-
-
2. Immunofluorescence & Microscopy Issues
-
Q4: I am getting weak or no signal when staining for my peroxisomal protein.
-
A4: This can be caused by several factors, from antibody issues to improper sample preparation.
-
Problem: The primary antibody may not be suitable for immunofluorescence (IF), used at a suboptimal concentration, or the target protein's epitope may be masked.
-
Solution:
-
Antibody Validation: Confirm the primary antibody is validated for IF. Test a range of antibody concentrations.
-
Fixation/Permeabilization: The fixation method can mask epitopes. If using formaldehyde, which cross-links proteins, you may need to perform an antigen retrieval step. Ensure your permeabilization step (e.g., with Triton X-100) is sufficient for the antibody to access the peroxisomal lumen or membrane.[8]
-
Protein Abundance: The target protein may be of low abundance. Consider using a signal amplification method.[8][9]
-
Controls: Always include a positive control (cells known to express the protein) to validate the staining protocol.
-
-
-
-
Q5: My immunofluorescence images have high background or non-specific staining.
-
A5: High background can obscure the specific signal and is often related to blocking, antibody concentration, or autofluorescence.
-
Problem: Inadequate blocking, excessive primary or secondary antibody concentration, or natural fluorescence from the cells/tissue (autofluorescence).
-
Solution:
-
Blocking: Ensure the blocking step is sufficient (e.g., 1 hour at room temperature). Use a blocking solution like 5% Normal Goat Serum or BSA in your wash buffer.[10]
-
Antibody Titration: Reduce the concentration of the primary and/or secondary antibody.
-
Washing: Increase the number and duration of wash steps to remove unbound antibodies.[11]
-
Autofluorescence: Check for fluorescence in an unstained control sample. If present, consider using a different fixative or treating the sample with a quenching agent like sodium borohydride.
-
-
-
3. Western Blotting of Peroxisomal Proteins
-
Q6: I am having trouble detecting a peroxisomal membrane protein (PMP) by Western blot.
-
A6: PMPs can be challenging due to their hydrophobic nature and potentially low abundance.
-
Problem: Inefficient extraction and solubilization from the membrane, or low concentration in the total cell lysate.
-
Solution:
-
Lysis Buffer: Use a lysis buffer with a stronger detergent (e.g., RIPA buffer) to ensure complete solubilization of membrane proteins.
-
Enrichment: If the protein is of low abundance, use an enriched peroxisomal fraction from subcellular fractionation instead of a total cell lysate.[12] This increases the relative concentration of your target protein.
-
Transfer: PMPs can be difficult to transfer. Optimize transfer conditions (time, voltage) and consider using a membrane with a smaller pore size (e.g., 0.2 µm PVDF) for smaller proteins.
-
-
-
Quantitative Data Summary
Table 1: Purity Assessment of Peroxisomal Fractions from Rat Liver
This table shows representative data for the enrichment of a peroxisomal marker (Catalase) and the reduction of contaminant markers during a typical purification process involving differential and iodixanol gradient centrifugation. The goal is to maximize the purification fold of the peroxisomal marker while minimizing others.
| Fraction | Marker Enzyme | Relative Specific Activity (RSA) | Purification Fold |
| Homogenate | Catalase (Peroxisome) | 1.0 | 1.0 |
| Cytochrome C Oxidase (Mitochondria) | 1.0 | 1.0 | |
| Acid Phosphatase (Lysosome) | 1.0 | 1.0 | |
| Light Mitochondrial Fraction | Catalase (Peroxisome) | ~5-10 | ~5-10 |
| Cytochrome C Oxidase (Mitochondria) | ~4-8 | ~4-8 | |
| Acid Phosphatase (Lysosome) | ~3-6 | ~3-6 | |
| Purified Peroxisomes (Post-Gradient) | Catalase (Peroxisome) | ~30-40 | ~30-40 |
| Cytochrome C Oxidase (Mitochondria) | < 0.5 | < 0.5 | |
| Acid Phosphatase (Lysosome) | < 0.5 | < 0.5 |
Data are illustrative and compiled based on typical outcomes from purification protocols.[13][14] Purification fold is the RSA of the enzyme in a specific fraction compared to the initial homogenate.
Table 2: Representative Specific Activities of Key Peroxisomal Enzymes
| Enzyme | Tissue | Specific Activity (Units*) | Conditions |
| Catalase | Rat Liver (Control) | ~50-60 µmol/min/mg | Measured by H₂O₂ decomposition at 240 nm.[15] |
| Acyl-CoA Oxidase 1 (ACOX1) | Rat Liver (Control) | ~1.2-1.5 nmol/min/mg | Palmitoyl-CoA as substrate.[16][17] |
| Acyl-CoA Oxidase 1 (ACOX1) | Rat Liver (High-Fat Diet) | Increased activity | Peroxisome proliferators or high-fat diets induce ACOX1.[16] |
*Units are µmol or nmol of substrate converted per minute per mg of protein. Values can vary significantly based on assay conditions and animal status.
Detailed Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver via Iodixanol Gradient
This protocol describes a two-step procedure to obtain a highly purified peroxisomal fraction.[4]
Materials:
-
Homogenization Medium (HM): 0.25 M Sucrose, 1 mM EDTA, 10 mM MOPS-NaOH, pH 7.2. Keep at 4°C.
-
Iodixanol (OptiPrep™, 60% w/v solution).
-
Gradient Buffers: Prepare 20%, 30%, and 50% (w/v) iodixanol solutions in HM.
-
Dounce homogenizer and refrigerated centrifuge/ultracentrifuge with fixed-angle rotors.
Methodology:
-
Homogenization:
-
Perfuse and mince ~5g of fresh rat liver in ice-cold HM.
-
Homogenize the tissue in 20 mL of HM using 5-6 slow strokes in a Dounce homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 3,000 x g for 10 min at 4°C to pellet nuclei and heavy mitochondria.
-
Carefully collect the supernatant. Centrifuge this supernatant at 17,000 x g for 15 min at 4°C.
-
Discard the supernatant. The resulting pellet is the "Light Mitochondrial Fraction (LMF)," which contains peroxisomes, mitochondria, and lysosomes.
-
Gently resuspend the LMF pellet in ~5 mL of HM.
-
-
Iodixanol Gradient Centrifugation:
-
In an ultracentrifuge tube, carefully layer the gradient solutions from bottom to top: 3 mL of 50% iodixanol, 3 mL of 30% iodixanol, and 3 mL of 20% iodixanol.
-
Carefully layer the resuspended LMF (~3 mL) on top of the gradient.
-
Centrifuge at 105,000 x g for 1 hour at 4°C in a fixed-angle rotor.[5]
-
-
Fraction Collection:
-
Peroxisomes, being the densest, will band near the bottom of the gradient, typically at the 30%/50% interface or within the 50% layer.[3]
-
Carefully collect the fractions from the top or bottom of the tube.
-
Analyze fractions for protein content and marker enzyme activity (see Table 1) to confirm purity.
-
Protocol 2: Immunofluorescence Staining of Peroxisomes in Cultured Cells
This protocol uses an antibody against the peroxisomal membrane protein 70 (PMP70) to visualize peroxisomes.
Materials:
-
Cells grown on glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or BSA) in PBS.
-
Primary Antibody: Rabbit anti-PMP70.
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Mounting medium with DAPI.
Methodology:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[8]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PMP70 primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse with distilled water.
-
Mount the coverslip onto a microscope slide using mounting medium containing DAPI to counterstain the nucleus.
-
Image using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore.
-
Protocol 3: Spectrophotometric Assay for Catalase Activity
This protocol measures catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[18]
Materials:
-
Tissue homogenate or purified peroxisomal fraction.
-
50 mM Potassium Phosphate Buffer, pH 7.0.
-
30 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh).
-
UV-compatible cuvettes and a spectrophotometer capable of reading at 240 nm.
Methodology:
-
Sample Preparation:
-
Dilute the tissue homogenate or cell fraction in 50 mM Phosphate Buffer to a concentration that allows for a linear rate of decomposition over 1-2 minutes.
-
-
Assay Reaction:
-
In a cuvette, add 950 µL of 50 mM Phosphate Buffer.
-
Add 50 µL of the diluted sample and mix by pipetting.
-
Place the cuvette in the spectrophotometer and zero the instrument at 240 nm.
-
To start the reaction, add 10 µL of 30 mM H₂O₂ (final concentration ~0.3 mM), mix quickly, and immediately start recording the absorbance at 240 nm.
-
-
Data Acquisition and Calculation:
-
Record the decrease in absorbance at 240 nm every 10-15 seconds for 1-2 minutes. The rate should be linear.
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min).
-
Calculate catalase activity using the Beer-Lambert law. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmol of H₂O₂ per minute at 25°C. The molar extinction coefficient for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Mandatory Visualizations
Diagram 1: Peroxisomal Matrix Protein Import Pathway
Caption: Workflow for import of proteins with a Peroxisome Targeting Signal 1 (PTS1).
Diagram 2: PPARα-RXR Signaling Pathway for Peroxisome Proliferation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Purification of peroxisomes in a preformed iodixanol gradient in a fixed-angle rotor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of peroxisomal enzyme activities in the liver of brown trout (Salmo trutta), using spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Significance of catalase in peroxisomal fatty acyl-CoA beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Analysis of Branched-Chain Fatty acids (BCFAs)
Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in BCFA analysis?
A1: The analysis of BCFAs presents several challenges, primarily due to their structural similarity to other fatty acids and their typically low abundance in complex biological samples. Key challenges include:
-
Co-elution of Isomers: BCFAs often co-elute with their straight-chain isomers and other fatty acid methyl esters (FAMEs), even when using long, highly-polar gas chromatography (GC) columns.[1]
-
Poor Ionization Efficiency: In liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid group of free fatty acids exhibits poor ionization efficiency, necessitating derivatization.[2][3]
-
Sample Preparation Artifacts: Contamination from solvents, glassware, and plasticware is a common source of artifacts. Phthalates from plastics are frequent contaminants.[4] Additionally, the derivatization process itself can introduce artifacts or lead to incomplete reactions.[5]
-
Low Abundance: BCFAs are often present at much lower concentrations than their straight-chain counterparts, making their detection and accurate quantification challenging.[6]
Q2: Why is derivatization necessary for BCFA analysis, and what are the common methods?
A2: Derivatization is a crucial step in BCFA analysis for both GC-MS and LC-MS to overcome issues of low volatility and poor ionization efficiency.[3][5]
-
For GC-MS analysis: BCFAs are converted into more volatile esters, typically fatty acid methyl esters (FAMEs), to improve their chromatographic separation and detection.[7] Common derivatization reagents for FAMEs preparation include boron trifluoride in methanol (BF3-methanol) and acid-catalyzed methylation.[8]
-
For LC-MS analysis: Derivatization is employed to enhance the ionization efficiency of BCFAs. Reagents that introduce a readily ionizable group onto the fatty acid molecule are used.[9]
Common derivatization methods are summarized in the table below:
| Derivatization Method | Analytical Platform | Principle | Advantages | Disadvantages |
| Fatty Acid Methyl Esters (FAMEs) | GC-MS | Esterification of the carboxylic acid group with methanol to increase volatility.[5] | Well-established method, good chromatographic properties for many FAMEs. | Potential for incomplete derivatization, thermal degradation of some fatty acids, and co-elution of isomers.[1][10] |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS | Forms pentafluorobenzyl esters, which are highly electronegative and suitable for electron capture detection (ECD) or negative chemical ionization (NCI) MS. | High sensitivity, allowing for the detection of low-abundance SCFAs and BCFAs.[1][11] | Can be sensitive to moisture and may require optimization of reaction conditions. |
| Trimethyl-amino-ethyl (TMAE) esters | LC-MS/MS | Attaches a quaternary amine to the fatty acid, enabling analysis in positive electrospray ionization mode.[12] | Good fragmentation for structural elucidation and quantification.[12] | Requires a multi-step derivatization process.[12] |
| Silylation (e.g., BSTFA, MSTFA) | GC-MS | Forms trimethylsilyl (TMS) esters from the carboxylic acid group. | Can derivatize multiple functional groups, useful for analyzing different analyte types in one run.[5] | Moisture sensitive, can lead to complex mass spectra, and TMS derivatives have limited stability.[5] |
Q3: How can I improve the separation of BCFA isomers?
A3: Achieving good separation of BCFA isomers is critical for accurate identification and quantification. Here are some strategies:
-
Column Selection (GC): The choice of GC column is paramount. Highly polar cyanopropyl-based columns (e.g., DB-225ms) are often used.[1][11] In some cases, hyphenating two columns with different polarities in tandem can significantly improve separation.[1][11]
-
Chromatographic Conditions: Optimizing the GC oven temperature program, carrier gas flow rate, and injection parameters can enhance resolution.
-
Column Selection (LC): For LC-MS, various column chemistries can be explored. Chiral columns and reversed-phase C18 columns have shown potential for separating BCFA isomers without derivatization.[7][13]
Troubleshooting Guides
Problem 1: Ghost peaks or high background noise in the chromatogram.
-
Symptom: Appearance of unexpected peaks in blank runs or a noisy baseline, which can interfere with the detection and integration of low-level analytes.[14][15]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Carrier Gas or Solvents | Use high-purity gases and solvents. Install or replace gas purifiers. Run a solvent blank to check for contamination.[4][15] |
| Septum Bleed | Use high-quality, low-bleed septa. Replace the septum regularly. Condition new septa before use. |
| Column Bleed | Ensure the column operating temperature does not exceed its maximum limit. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[16] |
| Injector Contamination | Clean or replace the injector liner and seals. Perform regular injector maintenance.[14][17] |
| Carryover from Previous Injections | Run several solvent blanks between samples to wash the system. Develop a robust wash method for the autosampler syringe. |
Problem 2: Poor peak shape (fronting or tailing).
-
Symptom: Chromatographic peaks are asymmetrical, leading to inaccurate integration and reduced resolution.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. Increase the split ratio for split injections.[17][18] |
| Active Sites in the System | Deactivate the injector liner with silylation reagent. Use an inert column. Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.[14][17] |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector according to the instrument manual.[17] |
| Inappropriate Temperature | For splitless injections, the initial oven temperature may be too high. Lower the initial temperature.[17] |
| Incomplete Derivatization | Free fatty acids interacting with the column can cause severe tailing. Optimize the derivatization protocol to ensure complete reaction.[5] |
Problem 3: Inconsistent or low recovery of BCFAs.
-
Symptom: Significant variability in the quantified amounts of BCFAs across replicate samples or lower than expected concentrations.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent system and procedure (e.g., homogenization, sonication) to ensure complete recovery of lipids from the sample matrix. |
| Incomplete or Variable Derivatization | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure samples are dry before adding moisture-sensitive reagents. Use an internal standard that is added before extraction to monitor and correct for recovery. |
| Analyte Degradation | Minimize sample exposure to high temperatures and oxidative conditions. Store samples and extracts at low temperatures (e.g., -80°C). |
| Adsorption to Surfaces | Use silanized glassware to minimize adsorption of fatty acids. |
Experimental Protocols & Visualizations
General Workflow for GC-MS Analysis of BCFAs as FAMEs
The following diagram illustrates a typical workflow for the analysis of BCFAs from a biological sample using GC-MS after conversion to FAMEs.
Troubleshooting Logic for Peak Tailing
This diagram outlines the logical steps to troubleshoot peak tailing in your chromatogram.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. jafs.com.pl [jafs.com.pl]
- 9. researchgate.net [researchgate.net]
- 10. perlan.com.pl [perlan.com.pl]
- 11. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. books.rsc.org [books.rsc.org]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. hpst.cz [hpst.cz]
Improving the stability of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA in solution
Technical Support Center: (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
This technical support center provides guidance on improving the stability of this compound in solution. Given the limited specific data on this particular molecule, the information provided is based on the well-established principles of stability for long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in aqueous solutions?
A1: The primary cause of non-enzymatic degradation for acyl-CoA molecules, including this compound, is the hydrolysis of the high-energy thioester bond.[1][2] This reaction cleaves the molecule into Coenzyme A and the corresponding free fatty acid, (2S,6R,10R)-Trimethyl-hendecanoic acid. This process is highly dependent on the pH and temperature of the solution.
Q2: How does pH affect the stability of my acyl-CoA solution?
A2: The thioester bond of acyl-CoAs is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH. For optimal stability, it is recommended to maintain the solution in a mildly acidic buffer (pH 4.0-6.0).
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored at -20°C or, for long-term storage, at -80°C. When in use, samples should be kept on ice to slow down the rate of hydrolysis.
Q4: Can enzymes in my experimental system degrade my compound?
A4: Yes, cells and tissue extracts contain enzymes called acyl-CoA thioesterases (ACOTs) or hydrolases that specifically catalyze the hydrolysis of the thioester bond.[3][4] If your experiment involves biological matrices, be aware that enzymatic degradation can occur rapidly. The presence of these enzymes can be a significant factor in the loss of your compound.[5][6][7]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound after reconstitution or during my experiment.
| Possible Cause | Recommended Solution |
| High pH of Buffer/Solvent | The rate of thioester hydrolysis increases significantly at pH > 7.0. |
| Troubleshooting Step: Prepare all solutions using a mildly acidic buffer (e.g., 20 mM sodium phosphate, pH 6.0). Avoid using basic buffers like Tris at pH 8.0 or higher if possible. If the experimental conditions require a higher pH, minimize the time the compound is in that buffer. | |
| Elevated Temperature | Hydrolysis is a chemical reaction with a rate that increases with temperature. |
| Troubleshooting Step: Always keep your stock solutions and experimental samples on ice. Thaw frozen aliquots on ice immediately before use. | |
| Enzymatic Degradation | Your sample (e.g., cell lysate, tissue homogenate) contains active thioesterases. |
| Troubleshooting Step: Consider adding a broad-spectrum thioesterase inhibitor to your sample preparation, if compatible with your downstream analysis. Additionally, rapid sample processing at low temperatures is crucial. | |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. |
| Troubleshooting Step: Aliquot your stock solution into single-use volumes upon receipt or initial preparation to avoid multiple freeze-thaw cycles. |
Issue 2: My analytical results (e.g., via LC-MS) show poor signal or high variability.
| Possible Cause | Recommended Solution |
| Degradation During Sample Preparation | The compound may be degrading during extraction or pre-analytical steps. |
| Troubleshooting Step: Ensure all extraction solvents and buffers are pre-chilled. Minimize the time between sample collection and analysis. Use analytical methods specifically developed for acyl-CoA analysis.[8][9][10] | |
| Adsorption to Surfaces | Long-chain acyl-CoAs can be "sticky" and adsorb to plastic or glass surfaces. |
| Troubleshooting Step: Use low-adhesion polypropylene tubes and pipette tips. Including a low concentration of a non-ionic surfactant like Triton X-100 (e.g., 0.01%) in your buffers may help, but check for compatibility with your assay. |
Data Presentation: Stability of Acyl-CoA Thioesters
| Condition | pH | Temperature (°C) | Illustrative Half-Life (t½) |
| Optimal Storage (Long-Term) | 6.0 | -80 | Months to Years |
| Optimal Storage (Short-Term) | 6.0 | -20 | Weeks to Months |
| Working Conditions (On Ice) | 6.0 | 4 | Days |
| Working Conditions (Room Temp) | 7.5 | 25 | Hours |
| Adverse Conditions (Room Temp) | 8.5 | 25 | Minutes to Hours |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffer System
This protocol outlines a method to determine the stability of your compound under specific buffer and temperature conditions using HPLC-UV analysis.
1. Materials:
- This compound
- Buffers of interest (e.g., 50 mM Phosphate Buffer at pH 6.0, 7.4, and 8.5)
- HPLC system with a UV detector (set to 260 nm for the adenine base of CoA)
- C18 reverse-phase HPLC column
- Thermostated autosampler or incubator
2. Procedure:
- Prepare a stock solution of this compound in a stable, slightly acidic buffer (e.g., pH 6.0) and determine its initial concentration (T=0) via HPLC.
- Dilute the stock solution to a known final concentration (e.g., 100 µM) in each of the pre-warmed or pre-chilled test buffers (pH 6.0, 7.4, 8.5).
- Place the vials for each condition in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
- Immediately inject the aliquot onto the HPLC system for analysis.
- Quantify the peak area corresponding to the intact this compound at 260 nm.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Determine the rate of degradation and the half-life (t½) for the compound under each tested condition.
Visualizations
Caption: Key factors influencing the stability of acyl-CoA in solution.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’. – CIML [ciml.univ-mrs.fr]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phytanic Acid Quantification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of phytanic acid.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring phytanic acid?
A1: Phytanic acid is a branched-chain fatty acid derived from dietary sources.[1] Its quantification is crucial for the diagnosis of several inherited metabolic disorders, most notably Adult Refsum Disease, a peroxisomal disorder characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase.[1] Elevated levels are also seen in other peroxisomal biogenesis disorders like Zellweger syndrome.[2] Therefore, accurate measurement of phytanic acid in biological samples such as plasma or serum is a key diagnostic marker.
Q2: Which analytical techniques are most commonly used for phytanic acid quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the quantification of phytanic acid.[3][4] These techniques offer high sensitivity and specificity, which are essential for accurate diagnosis and monitoring.
Q3: Why is derivatization necessary for the GC-MS analysis of phytanic acid?
A3: Phytanic acid in its free form is a highly polar compound with low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[5][6] This process improves chromatographic peak shape and ensures accurate quantification.
Q4: What are the common derivatization reagents for phytanic acid analysis?
A4: Common reagents for creating FAMEs include boron trifluoride (BF₃)-methanol and methanolic HCl.[6][7] Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (TMS) esters.[6]
Q5: Is an internal standard necessary for accurate quantification?
A5: Yes, the use of a stable isotope-labeled internal standard, such as deuterated phytanic acid (e.g., [3-methyl-²H₃]phytanic acid), is highly recommended to correct for variability during sample preparation and analysis.[8][9] This is a critical component for achieving accurate and precise results.
Troubleshooting Guides
Section 1: Sample Collection and Handling
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Variable or unexpectedly high phytanic acid levels in patient samples. | Dietary intake of phytanic acid-rich foods (e.g., dairy products, ruminant meats).[10] | - Ensure patients have fasted for 12-14 hours before sample collection. - Document the patient's recent diet if fasting is not possible. |
| Sample degradation leading to inaccurate results. | Improper storage conditions. | - Store plasma/serum samples frozen at -20°C or lower if not analyzed immediately. - Avoid repeated freeze-thaw cycles, although some studies suggest phytanic acid is relatively stable through a few cycles.[11] |
| Low sample volume for analysis. | Inadequate sample collection. | - Use appropriate collection tubes to ensure sufficient plasma or serum volume. - Some methods have been developed for small sample volumes, such as from dried blood spots.[12] |
Section 2: Lipid Extraction
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low recovery of phytanic acid during extraction. | Inefficient extraction solvent system. Incorrect solvent-to-sample ratio. Incomplete phase separation. | - Optimize the solvent mixture. Chloroform:methanol mixtures are commonly used.[13][14] - Ensure an adequate solvent-to-biomass ratio to facilitate efficient extraction.[14] - Centrifuge samples adequately to ensure clear separation of the organic and aqueous layers. |
| Presence of interfering substances in the extract. | Co-extraction of other lipids and matrix components. | - Consider solid-phase extraction (SPE) for cleaner extracts, especially for complex matrices.[15] - Ensure complete removal of the aqueous layer after phase separation. |
Section 3: Derivatization
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Incomplete derivatization. | Presence of water in the reaction mixture. Insufficient reagent concentration. Suboptimal reaction time or temperature. | - Ensure samples and solvents are anhydrous, as water can inhibit the reaction. - Use a molar excess of the derivatization reagent.[6] - Optimize reaction time and temperature for your specific sample type and reagent. For example, BF₃-methanol derivatization is often performed at 60-100°C for 5-60 minutes.[5][6] |
| Degradation of phytanic acid during derivatization. | Harsh reaction conditions (e.g., excessively high temperatures). | - Use milder derivatization conditions. For example, esterification with BF₃-methanol can be performed at 50-60°C.[6] |
| Artifact peaks in the chromatogram. | Impure derivatization reagents. | - Use high-quality, fresh derivatization reagents and store them under the recommended conditions to prevent degradation. |
Section 4: GC-MS and LC-MS/MS Analysis
| Question/Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Poor chromatographic peak shape (e.g., tailing, fronting). | Active sites in the GC inlet or column. Column overload. Incompatible injection solvent. | - Use a deactivated inlet liner and a high-quality capillary column.[16] - Reduce the injection volume or dilute the sample.[17] - Ensure the sample is dissolved in a solvent compatible with the mobile phase (for LC-MS) or initial GC conditions. |
| Low signal intensity or poor sensitivity. | Contamination of the ion source. Leaks in the system. Inappropriate MS parameters. | - Regularly clean the ion source of the mass spectrometer.[18] - Perform a leak check of the GC or LC system.[18] - Optimize MS parameters, such as ionization mode and collision energy (for MS/MS). |
| Retention time shifts. | Changes in mobile phase composition (LC). Fluctuations in oven temperature or carrier gas flow rate (GC). Column degradation. | - Prepare fresh mobile phases and ensure consistent composition.[19] - Verify GC oven temperature and carrier gas flow rates.[18] - Use a guard column to protect the analytical column and replace the analytical column if performance degrades.[20] |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS. | Co-eluting matrix components interfering with ionization. | - Improve sample clean-up to remove interfering substances.[21] - Optimize chromatographic separation to resolve phytanic acid from interfering compounds.[21] - The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[21] |
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated GC-MS Method for Phytanic Acid
| Parameter | Result |
| Linearity Range | 0.032 to 9.951 µmol/L (R² = 0.9999) |
| Intra-assay Precision (CV) | 1.8% |
| Inter-assay Precision (CV) | 3.2% |
| Limit of Detection (LOD) | 0.032 µmol/L |
| Data synthesized from multiple sources for illustrative purposes.[8][11] |
Table 2: Performance of a Rapid UPLC-MS/MS Method
| Analyte | Linearity Range (µM) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |
| Phytanic Acid | 0.96 - 57.6 | 3.4 - 5.4 | 4.5 - 7.8 | 95 - 105 |
| Data adapted from Al-Dirbashi et al. (2008) for illustrative purposes.[3] |
Experimental Protocols
Protocol 1: Phytanic Acid Quantification in Plasma by GC-MS
This protocol is a generalized procedure based on common practices.[2][8][22]
1. Lipid Extraction and Saponification:
-
To 50 µL of plasma, add 50 µL of deuterated phytanic acid internal standard.
-
Add 1 mL of 5% (w/v) ethanolic potassium hydroxide.
-
Heat at 60°C for 1 hour to saponify the lipids.
2. Extraction of Free Fatty Acids:
-
After cooling, add 1 mL of water and 4 mL of hexane.
-
Shake vigorously for 20 minutes.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.
3. Derivatization to FAMEs:
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 2 mL of 12% (w/w) BCl₃-methanol.
-
Heat at 60°C for 10 minutes.
-
Cool, then add 1 mL of water and 1 mL of hexane.
-
Shake and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
4. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for separation of phytanic acid methyl ester from other FAMEs. A typical program might start at a lower temperature and ramp up to around 250-300°C.
-
MS Detection: Use selected ion monitoring (SIM) for quantification. Monitor characteristic ions for phytanic acid methyl ester and its deuterated internal standard.
Protocol 2: Phytanic Acid Quantification in Plasma by UPLC-MS/MS
This protocol is a generalized procedure based on published methods.[3]
1. Hydrolysis and Extraction:
-
To 20 µL of plasma, add the internal standard solution.
-
Perform alkaline hydrolysis to release fatty acids.
-
Acidify the sample and extract the fatty acids with an organic solvent.
2. Derivatization:
-
Evaporate the extract to dryness.
-
Reconstitute in a solution containing a derivatizing agent that improves ionization efficiency, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[3]
-
Heat to complete the reaction.
3. UPLC-MS/MS Analysis:
-
UPLC Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
MS/MS Detection: Use positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized phytanic acid and its internal standard.
Visualizations
Caption: A generalized workflow for phytanic acid quantification.
Caption: The alpha-oxidation pathway of phytanic acid in peroxisomes.
References
- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 9. researchgate.net [researchgate.net]
- 10. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. "Optimization of lipid extraction and characterization of fatty acid, u" by Rochelle Joie A. Saracanlao [ukdr.uplb.edu.ph]
- 14. mdpi.com [mdpi.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. zefsci.com [zefsci.com]
- 20. restek.com [restek.com]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2S,6R,10R)-Trimethyl-hendecanoyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA analysis. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound?
A1: The most prevalent and sensitive method for the quantitative analysis of acyl-CoA species, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and specificity, which is crucial for accurately measuring low-abundance analytes in complex biological matrices.[2][4]
Q2: What are the key parameters to consider during method validation for this compound analysis?
A2: A comprehensive method validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: The influence of sample components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix and during the analytical process.
-
Recovery: The efficiency of the extraction process.
Q3: How can I improve the stability of this compound during sample preparation?
A3: Acyl-CoA species are known to be unstable in aqueous solutions.[6] To enhance stability, it is crucial to keep samples on ice and process them quickly. The use of acidic conditions during extraction can also help to minimize degradation.
Q4: What type of internal standard is recommended for the analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. If a stable isotope-labeled standard is unavailable, a structurally similar acyl-CoA with a different chain length that is not present in the sample can be used.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Secondary interactions with the column: The phosphate groups of the CoA moiety can interact with the stationary phase. | Incorporate a wash step with a low concentration of phosphoric acid (e.g., 0.1%) between injections to minimize these interactions.[7] Consider using a column with a different stationary phase chemistry. |
| Low Signal Intensity | Matrix effects: Co-eluting compounds from the biological matrix can suppress the ionization of the analyte. | Optimize the sample preparation procedure to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.[5] Diluting the sample may also mitigate matrix effects. |
| Analyte degradation: this compound may have degraded during sample processing. | Ensure samples are kept cold and processed quickly. Use an acidic extraction buffer to improve stability. | |
| High Variability in Results | Inconsistent sample preparation: Variations in extraction efficiency can lead to high variability. | Use a consistent and well-documented sample preparation protocol. The use of an appropriate internal standard is critical to correct for variability.[2] |
| Instrument instability: Fluctuations in the LC or MS system can cause inconsistent results. | Perform regular system suitability checks and calibrations to ensure the instrument is performing optimally. | |
| No Peak Detected | Concentration below LOD: The concentration of the analyte in the sample may be too low to be detected. | Concentrate the sample before analysis. Optimize the MS parameters for maximum sensitivity. |
| Incorrect MS/MS transition: The selected precursor and product ions may not be optimal for the analyte. | Infuse a standard solution of this compound to determine the most abundant and stable precursor and product ions. A common fragmentation pattern for CoA esters involves the loss of the 3'-phosphate-adenosine-5'-diphosphate moiety.[5] |
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Sample Collection: Collect biological samples and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[4]
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of acyl-CoAs and should be optimized for this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an additive such as ammonium acetate or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically employed to separate acyl-CoAs of varying chain lengths.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ions are typically generated from the fragmentation of the CoA moiety.
-
Data Presentation
Table 1: Method Validation Parameters for a Hypothetical this compound LC-MS/MS Assay
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 8.7% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 11.4% |
| LOD | Signal-to-Noise > 3 | 0.25 ng/mL |
| LOQ | Signal-to-Noise > 10 | 1 ng/mL |
| Recovery | Consistent and reproducible | 85 ± 7% |
| Matrix Effect | Within 85% - 115% | 92% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common issues in acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimethyl-hendecanoyl-CoA Stereoisomers in Enzyme Assays with Phytanoyl-CoA Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic processing of stereoisomers of trimethyl-hendecanoyl-CoA, with a primary focus on the well-studied analogue, phytanoyl-CoA, by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX). This enzyme plays a critical role in the alpha-oxidation of 3-methyl-branched fatty acids, a pathway essential for the metabolism of dietary phytanic acid. Deficiencies in this enzyme lead to the neurotoxic accumulation of phytanic acid, causing Refsum Disease.[1][2][3][4][5][6] Understanding how PAHX interacts with different stereoisomers of its substrates is crucial for the development of potential therapeutic interventions.
Data Presentation: Enzyme-Substrate Interactions
Qualitative and semi-quantitative studies have indicated that both the R- and S-stereoisomers of 3-methylhexadecanoyl-CoA are "equally well hydroxylated," suggesting comparable reaction efficiencies.[8] This lack of stereoselectivity at the initial hydroxylation step is a key feature of the alpha-oxidation pathway.[9] The hydroxylation of the R- and S-epimers leads to the formation of (2S, 3R) and (2R,3S) isomers of 2-hydroxy-3-methylhexadecanoyl-CoA, respectively.[8]
Below is a summary of the available kinetic data for racemic mixtures of relevant substrates with human phytanoyl-CoA hydroxylase.
| Substrate (Racemic Mixture) | Michaelis Constant (Km) | Reference |
| Phytanoyl-CoA | 29.5 µM | [9] |
| 3-Methylhexadecanoyl-CoA | 40.8 µM | [9] |
Note: The absence of distinct kinetic parameters for each stereoisomer in the current literature highlights an area for future research to fully elucidate the enzyme-substrate dynamics.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the substrate and the subsequent enzyme assay.
Synthesis of (3RS)-Phytanoyl-CoA
A common method for the synthesis of the racemic phytanoyl-CoA substrate for use in enzyme assays involves a multi-step chemical synthesis followed by enzymatic ligation to Coenzyme A.
-
Synthesis of (3RS)-Phytanic Acid: Phytanic acid can be synthesized from commercially available phytol. This typically involves the hydrogenation of the double bond in phytol to produce (3RS)-phytanol, followed by oxidation to (3RS)-phytanic acid.
-
Activation to Phytanoyl-CoA: The synthesized phytanic acid is then enzymatically ligated to Coenzyme A (CoA) to produce phytanoyl-CoA. This can be achieved using an acyl-CoA synthetase. Alternatively, chemical methods involving activating agents like 1,1'-carbonyldiimidazole (CDI) can be employed to couple phytanic acid to CoA.[2][7]
Phytanoyl-CoA Hydroxylase (PAHX) Enzyme Assay
The activity of PAHX is typically measured by monitoring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA using High-Performance Liquid Chromatography (HPLC).
Reaction Mixture:
-
Recombinant human phytanoyl-CoA hydroxylase (PAHX)
-
(3RS)-phytanoyl-CoA (or individual stereoisomers)
-
Cofactors:
-
Fe(II) sulfate
-
2-oxoglutarate
-
Ascorbate
-
ATP or GTP
-
Magnesium chloride (MgCl₂)
-
-
Buffer (e.g., Tris-HCl) at a physiological pH
Procedure:
-
The reaction is initiated by the addition of the enzyme to a pre-warmed reaction mixture containing the substrate and all necessary cofactors.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, typically by the addition of an acid or organic solvent.
-
The reaction products are then analyzed by reverse-phase HPLC to separate and quantify the substrate (phytanoyl-CoA) and the product (2-hydroxyphytanoyl-CoA). The elution of these molecules is monitored by UV absorbance, usually around 260 nm.
Mandatory Visualizations
Phytanic Acid Alpha-Oxidation Pathway
The following diagram illustrates the metabolic pathway for the alpha-oxidation of phytanic acid, highlighting the role of phytanoyl-CoA hydroxylase.
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
Experimental Workflow for Enzyme Assay
This diagram outlines the general workflow for comparing the activity of phytanoyl-CoA hydroxylase with different stereoisomers of its substrate.
Caption: Workflow for comparing stereoisomer activity in enzyme assays.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Unseen Player: Evaluating (2S,6R,10R)-Trimethyl-hendecanoyl-CoA in the Landscape of Peroxisomal Disorder Biomarkers
For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of peroxisomal disorders are paramount. While established biomarkers like phytanic acid and pristanic acid are routinely used, a deeper understanding of the metabolic pathways involved reveals potential new players. This guide provides a comparative analysis of the established biomarkers and explores the potential, yet unvalidated, role of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA as a biomarker for these debilitating conditions.
The metabolic breakdown of phytanic acid, a branched-chain fatty acid that accumulates in several peroxisomal disorders, is a multi-step process occurring within the peroxisome. A defect in this pathway can lead to severe neurological and physiological symptoms. This guide delves into the specifics of this pathway, comparing the diagnostic utility of key metabolites.
Established vs. Potential Biomarkers: A Quantitative Comparison
The primary diagnostic indicators for disorders of phytanic acid metabolism, such as Refsum disease, are elevated levels of phytanic acid and, in some related disorders, pristanic acid.[1][2][3][4][5][6] this compound is a downstream metabolite in the β-oxidation of pristanic acid. While its accumulation is theoretically possible in certain peroxisomal β-oxidation defects, it is not currently a validated or routinely measured biomarker. The following tables compare the performance of the established biomarkers.
Table 1: Performance Characteristics of Phytanic Acid as a Biomarker for Refsum Disease
| Parameter | Value | References |
| Normal Plasma Concentration | < 3 µg/mL | [1] |
| Pathological Concentration (Refsum Disease) | > 100 µg/mL | [1] |
| Diagnostic Cutoff | > 200 µmol/L in most affected individuals | [7] |
| Diagnostic Sensitivity | High (a key diagnostic marker) | [3][5] |
| Diagnostic Specificity | High for Refsum disease when other peroxisomal markers are normal. Can be elevated in other peroxisomal disorders. | [8] |
Table 2: Performance Characteristics of Pristanic Acid as a Biomarker for Peroxisomal Disorders
| Parameter | Value | References |
| Normal Plasma Concentration | < 1 µg/mL | [9] |
| Pathological Concentration (e.g., Zellweger Syndrome, D-bifunctional protein deficiency) | Significantly elevated | [10][11][12] |
| Diagnostic Utility | Elevated levels, particularly the pristanic acid/phytanic acid ratio, are indicative of defects in peroxisomal β-oxidation. | [8][11] |
| Diagnostic Sensitivity | High for certain peroxisomal β-oxidation defects. | [13] |
| Diagnostic Specificity | Not specific to a single disorder; the pattern of elevation with other biomarkers is key for differential diagnosis. | [8][12] |
The Metabolic Context: From Phytanic Acid to this compound
Understanding the metabolic fate of phytanic acid is crucial to appreciating the roles of these biomarkers. The following diagram illustrates the α-oxidation of phytanic acid to pristanic acid and the subsequent β-oxidation pathway that generates this compound.
Experimental Protocols for Biomarker Quantification
Accurate and reproducible measurement of these fatty acids is essential for their clinical utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Quantification of Phytanic Acid in Plasma by GC-MS
This protocol provides a general workflow for the analysis of phytanic acid. Specific parameters may need to be optimized based on the instrumentation and reagents used.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).
-
Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in ethanol and incubating at 70°C for 60 minutes to release fatty acids from lipids.
-
Acidify the sample with HCl.
-
Extract the fatty acids with an organic solvent such as hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., pentafluorobenzyl bromide) to create volatile esters suitable for GC analysis.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatizing agent.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier gas: Helium.
-
Temperature program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the fatty acid esters.
-
-
Mass Spectrometer Conditions:
-
Ionization mode: Electron ionization (EI).
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for phytanic acid and the internal standard.
-
-
-
Data Analysis:
-
Quantify the amount of phytanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of phytanic acid.
-
Protocol 2: Quantification of Pristanic Acid in Plasma by LC-MS/MS
This protocol outlines a general procedure for the analysis of pristanic acid. As with GC-MS, optimization is key.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 20 µL), add an internal standard (e.g., deuterated pristanic acid).
-
Perform acid hydrolysis by adding methanolic HCl and heating to release the fatty acids.
-
Extract the fatty acids with an organic solvent.
-
Evaporate the solvent.
-
-
Derivatization (Optional but Recommended):
-
While underivatized analysis is possible, derivatization can improve ionization efficiency and chromatographic separation. A common derivatizing agent is 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with an appropriate amine-containing reagent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatograph Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.
-
-
Mass Spectrometer Conditions:
-
Ionization mode: Electrospray ionization (ESI), typically in positive mode.
-
Acquisition mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for pristanic acid and its internal standard.
-
-
-
Data Analysis:
-
Quantify pristanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
A Proposed Workflow for Biomarker Validation
The validation of a new biomarker, such as this compound, is a rigorous process. The following diagram outlines a typical workflow.
Conclusion
While this compound is an intriguing molecule within the metabolic pathway of phytanic acid, there is currently no evidence to support its use as a validated clinical biomarker. The diagnostic gold standards remain phytanic acid for Refsum disease and a panel of very-long-chain fatty acids, including pristanic acid, for other peroxisomal disorders. Further research, following a rigorous validation workflow, would be necessary to determine if this compound or other downstream metabolites could offer additional diagnostic or prognostic value in the management of these complex genetic conditions. For now, a comprehensive analysis of the established biomarkers provides the most reliable approach for patient diagnosis and care.
References
- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Refsum disease - Wikipedia [en.wikipedia.org]
- 3. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 4. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 5. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 6. scispace.com [scispace.com]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (2S,6R,10R)-Trimethyl-hendecanoyl-CoA and Other Phytanoyl-CoA Esters in the Context of Peroxisomal Alpha-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA with naturally occurring phytanoyl-CoA esters, focusing on their roles and interactions within the peroxisomal alpha-oxidation pathway. The information presented herein is based on established experimental data for phytanoyl-CoA and inferences on the behavior of this compound derived from the known substrate specificity of key metabolic enzymes.
Introduction
Phytanoyl-CoA is a critical intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived from the diet.[1] The breakdown of phytanoyl-CoA occurs in the peroxisomes via a process called alpha-oxidation, which is essential for preventing the toxic accumulation of phytanic acid.[2] Deficiencies in this pathway lead to Refsum disease, a severe neurological disorder.[3][4] this compound is a structurally related fatty acyl-CoA. This guide will compare its likely metabolic fate to that of the well-characterized phytanoyl-CoA.
Metabolic Pathway: Peroxisomal Alpha-Oxidation of Phytanoyl-CoA
The alpha-oxidation of phytanoyl-CoA is a multi-step enzymatic process that takes place within the peroxisomes.[2][5] The primary function of this pathway is to shorten the fatty acid chain by one carbon, allowing it to then enter the beta-oxidation pathway for further degradation.[6]
The key enzyme in this pathway is phytanoyl-CoA hydroxylase (PHYH) .[3] This enzyme hydroxylates phytanoyl-CoA at the alpha-position, a crucial first step for the removal of the carboxyl group.[1]
Signaling Pathway Diagram
Caption: The enzymatic steps of phytanoyl-CoA alpha-oxidation within the peroxisome.
Comparative Analysis: Substrate Specificity of Phytanoyl-CoA Hydroxylase (PHYH)
The central point of comparison between this compound and other phytanoyl-CoA esters lies in their interaction with PHYH. Experimental data has demonstrated the stringent substrate specificity of this enzyme.
| Substrate | Structure | PHYH Activity | Reference |
| Phytanoyl-CoA | 3-methyl-branched acyl-CoA | Active | [2] |
| 3-Methylhexadecanoyl-CoA | 3-methyl-branched acyl-CoA | Active | [2] |
| 2-Methyl-branched acyl-CoAs | 2-methyl-branched acyl-CoA | Inactive | [2] |
| 4-Methyl-branched acyl-CoAs | 4-methyl-branched acyl-CoA | Inactive | [2] |
| Long and very long straight chain acyl-CoAs | Straight chain acyl-CoA | Inactive | [2] |
| This compound | 2-methyl-branched acyl-CoA | Predicted Inactive | Inferred from[2] |
Inference: Based on the established substrate specificity of human phytanoyl-CoA hydroxylase, which exclusively acts on 3-methyl-branched acyl-CoAs, it is predicted that This compound, being a 2-methyl-branched acyl-CoA, is not a substrate for this enzyme. [2] This fundamental difference in metabolic processing is the core of this comparative guide.
Experimental Protocols
While no direct experimental data for this compound is available, the following outlines a general methodology for assessing the activity of phytanoyl-CoA hydroxylase with a given substrate, based on published studies.
Protocol: In Vitro Assay for Phytanoyl-CoA Hydroxylase Activity
1. Objective: To determine if a test compound (e.g., this compound) is a substrate for recombinant human phytanoyl-CoA hydroxylase.
2. Materials:
- Recombinant human phytanoyl-CoA hydroxylase (expressed in E. coli and purified).[2]
- Test substrate (e.g., synthesized this compound).
- Positive control: Phytanoyl-CoA.
- Reaction buffer: (e.g., 50 mM Tris-HCl, pH 7.5).
- Cofactors: Fe(II) sulfate, 2-oxoglutarate, L-ascorbic acid, ATP or GTP, and MgCl2.[2]
- Quenching solution: (e.g., Acetonitrile with an internal standard).
- LC-MS/MS system for product analysis.
3. Procedure:
- Prepare a reaction mixture containing the reaction buffer and cofactors.
- Add the recombinant phytanoyl-CoA hydroxylase to the reaction mixture.
- Initiate the reaction by adding the test substrate or the positive control (phytanoyl-CoA).
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the quenching solution.
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant by LC-MS/MS to detect the presence of the hydroxylated product.
4. Expected Results:
- Positive Control (Phytanoyl-CoA): Detection of 2-hydroxyphytanoyl-CoA.
- Test Substrate: If the compound is a substrate, its corresponding hydroxylated product will be detected. If it is not a substrate, no product will be formed.
Experimental Workflow Diagram
Caption: A generalized workflow for determining if a compound is a substrate for PHYH.
Logical Relationship Diagram
Caption: Logical flow comparing the metabolic processing based on methyl branch position.
Conclusion
The comparison between this compound and naturally occurring phytanoyl-CoA esters hinges on the substrate specificity of phytanoyl-CoA hydroxylase. While phytanoyl-CoA, a 3-methyl-branched fatty acyl-CoA, is the natural substrate for the alpha-oxidation pathway, the 2-methyl branch in this compound strongly suggests that it would not be metabolized by this enzyme.
For researchers in drug development, this implies that compounds with a similar 2-methyl-branched structure would likely not be substrates for PHYH and therefore would not be degraded via the peroxisomal alpha-oxidation pathway. This could have implications for their metabolic stability and potential for accumulation if alternative degradation pathways are not available. Further experimental validation using the outlined in vitro assays is necessary to confirm this inferred metabolic fate.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Structure of Human Phytanoyl-CoA 2-Hydroxylase Identifies Molecular Mechanisms of Refsum Disease* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
The Central Role of PHYH in Branched-Chain Fatty Acid Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricacies of fatty acid metabolism is paramount. This guide provides a detailed comparison of the metabolic pathways involved in the degradation of branched-chain fatty acids, with a specific focus on the pivotal role of Phytanoyl-CoA Hydroxylase (PHYH) in the metabolism of phytanoyl-CoA, a derivative of the dietary component phytanic acid. We will explore the primary alpha-oxidation pathway and its alternative, the omega-oxidation pathway, presenting supporting experimental data and detailed protocols.
The metabolism of phytanic acid, a 3-methyl branched-chain fatty acid, presents a unique challenge to cellular machinery. The presence of a methyl group on its β-carbon prevents its breakdown through the conventional β-oxidation pathway.[1] Consequently, a specialized pathway known as α-oxidation is employed, primarily within the peroxisomes.[2] The enzyme at the heart of this process is Phytanoyl-CoA Hydroxylase (PHYH), encoded by the PHYH gene.[3][4] This enzyme catalyzes the first and rate-limiting step of α-oxidation.[5] A deficiency in PHYH activity leads to the accumulation of phytanic acid, resulting in a rare and severe neurological disorder known as Refsum disease.[3] While the user's query specified (2S,6R,10R)-Trimethyl-hendecanoyl-CoA, a specific branched-chain acyl-CoA, the core of this metabolic validation centers on the well-established substrate for PHYH, phytanoyl-CoA.
Comparative Analysis of Metabolic Pathways for Phytanoyl-CoA
The degradation of phytanoyl-CoA is predominantly carried out by the α-oxidation pathway. However, an alternative, less efficient pathway known as ω-oxidation also exists. The following sections and data tables provide a comparative overview of these two pathways.
Data Presentation
| Parameter | α-Oxidation (via PHYH) | ω-Oxidation | Reference(s) |
| Primary Enzyme | Phytanoyl-CoA Hydroxylase (PHYH) | Cytochrome P450 (e.g., CYP4F2, CYP4F3B, CYP4A11) | [6][7] |
| Cellular Location | Peroxisomes | Endoplasmic Reticulum | [2][8] |
| Initial Reaction | 2-hydroxylation of phytanoyl-CoA | ω-hydroxylation of phytanic acid | [5][8] |
| Key Intermediate | 2-hydroxyphytanoyl-CoA | ω-hydroxyphytanic acid, phytanedioic acid | [1][5] |
| Final Product before β-oxidation | Pristanoyl-CoA | Dicarboxylic acids | [1][9] |
| Efficiency | Major and efficient pathway for phytanic acid degradation | Minor and less efficient pathway | [1] |
Table 1: Comparison of α-Oxidation and ω-Oxidation Pathways for Phytanoyl-CoA Metabolism.
| Substrate | Enzyme | Km (µM) | Conditions | Reference(s) |
| Phytanoyl-CoA | PHYH | 29.5 | In presence of SCP2 | [6] |
| 3-methylhexadecanoyl-CoA | PHYH | 40.8 | - | [6] |
| Hexadecanoyl-CoA | PHYH | 29.1 | In presence of SCP2 | [6] |
Table 2: Kinetic Parameters of Human Phytanoyl-CoA Hydroxylase (PHYH).
Signaling Pathways and Experimental Workflows
To visually represent the metabolic processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medlineplus.gov [medlineplus.gov]
- 4. PHYH gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. nvkc.nl [nvkc.nl]
- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 9. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Acyl-CoA Pool: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate measurement of fatty acyl-Coenzyme A (acyl-CoA) levels is critical to unraveling cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. These vital molecules are central to numerous biological processes, including energy metabolism, lipid synthesis, and signal transduction. This guide provides an objective comparison of the leading analytical platforms for fatty acyl-CoA analysis, supported by experimental data and detailed methodologies to inform your selection of the most suitable technique.
The quantification of fatty acyl-CoAs presents a significant analytical challenge due to their low abundance, inherent instability, and structural diversity. A variety of platforms have been developed to address these challenges, each with its own set of strengths and limitations. The primary methods currently employed include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and fluorescent probes.
Performance Comparison of Analytical Platforms
The choice of an analytical platform for fatty acyl-CoA analysis is dictated by the specific requirements of the research question, such as the desired sensitivity, specificity, throughput, and the range of acyl-CoA species to be measured. Below is a summary of the key performance metrics for the most common analytical techniques.
| Analytical Platform | Principle | Sensitivity | Specificity | Throughput | Coverage of Acyl-CoA Species | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (femtomole to sub-picomole)[1][2][3] | High (distinguishes between different acyl-CoA species)[1][4][5] | Moderate to High | Broad (short- to very-long-chain)[1][4][6] | Absolute quantification, high resolution, and ability to profile a wide range of species simultaneously.[1][4][5] | Requires expensive instrumentation, complex sample preparation, and potential for matrix effects.[7] |
| Enzymatic Assays (Fluorimetric/Spectrophotometric) | Coupled enzymatic reactions leading to a fluorescent or colorimetric signal proportional to the acyl-CoA concentration. | Moderate (micromolar range)[8][9] | Low (measures total or a specific class of acyl-CoAs) | High | Limited (often measures total long-chain acyl-CoAs or a specific species like acetyl-CoA)[9] | Simple, rapid, and suitable for high-throughput screening.[8] | Prone to interference from other molecules in the sample and lacks specificity for individual acyl-CoA species.[9] |
| Fluorescent Probes | Fluorescently labeled proteins that bind to acyl-CoAs, resulting in a change in fluorescence. | High (nanomolar range)[10][11] | Moderate to High (can be designed for specific chain lengths)[10][11] | High | Specific to the probe's binding affinity (e.g., long-chain or specific chain lengths).[10][11] | Enables real-time measurement of free acyl-CoA concentrations in vitro.[10][11] | Limited to in vitro applications and may not be suitable for complex biological samples. |
Experimental Protocols
Reproducible and accurate data are contingent on well-defined experimental protocols. The following sections detail the key methodologies for sample preparation and analysis using the compared platforms.
Sample Preparation for Fatty Acyl-CoA Analysis from Cultured Cells
This protocol is a widely used method for extracting acyl-CoAs from mammalian cells for subsequent LC-MS analysis.[12]
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add ice-cold 80% methanol (containing an appropriate internal standard) to the cells.
-
For adherent cells, scrape the cells in the cold methanol. For suspension cells, resuspend the cell pellet.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).
-
LC-MS/MS Analysis of Fatty Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts.[7]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[1][5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high sensitivity and specificity.[1][5] Precursor ions corresponding to the different acyl-CoA species are selected and fragmented, and specific product ions are monitored.
-
Fluorimetric Enzymatic Assay for Fatty Acyl-CoA
This protocol describes a general procedure for a commercially available fluorimetric assay.[8][13]
-
Sample and Standard Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Prepare a standard curve using a known concentration of a specific fatty acyl-CoA (e.g., palmitoyl-CoA).
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a working reagent containing the necessary enzymes and a fluorescent dye.
-
-
Incubation and Measurement:
-
Add the working reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of fatty acyl-CoAs in the samples.
-
Visualizing the Landscape of Fatty Acyl-CoA Metabolism and Analysis
To better understand the context and workflow of fatty acyl-CoA analysis, the following diagrams illustrate a key metabolic pathway involving these molecules and a typical experimental workflow for their quantification.
Figure 1: Central Role of Fatty Acyl-CoAs in Cellular Metabolism.
Figure 2: Typical Experimental Workflow for LC-MS/MS-based Fatty Acyl-CoA Analysis.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. mdpi.com [mdpi.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
Independent Verification of Phytanic Acid Metabolism Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on phytanic acid metabolism, focusing on the primary degradation pathways: alpha-oxidation and the alternative omega-oxidation route. The information presented is collated from peer-reviewed scientific literature to aid in the independent verification of experimental results and to provide a foundation for future research and therapeutic development.
Comparative Analysis of Phytanic Acid Degradation Pathways
Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the standard beta-oxidation pathway due to the presence of a methyl group at its beta-position.[1] Instead, it is primarily degraded via alpha-oxidation in peroxisomes.[2][3] An alternative, though typically minor, pathway is omega-oxidation, which occurs in the endoplasmic reticulum.[4]
Quantitative Comparison of Phytanic Acid Levels
The accumulation of phytanic acid is a key biomarker for certain peroxisomal disorders, most notably Refsum disease.[5][6] The following table summarizes the stark contrast in plasma phytanic acid concentrations between healthy individuals and those with this debilitating condition.
| Condition | Plasma Phytanic Acid Concentration (µmol/L) | Reference |
| Healthy Controls | 0 - 33 | [6] |
| Refsum Disease (untreated) | 992 - 6400 | [6] |
| Refsum Disease (treated) | ~100 - 300 | [7] |
Subcellular Localization and Relative Activity of Phytanic Acid Oxidation
Studies in human skin fibroblasts have demonstrated that the alpha-oxidation of phytanic acid is predominantly a peroxisomal process.
| Subcellular Fraction | Relative α-Oxidation Activity (%) | Reference |
| Peroxisomes | ~80.6% | [2] |
| Mitochondria | ~2.8% | [2] |
| Endoplasmic Reticulum | ~0.7% | [2] |
Note: Percentages are calculated based on the specific activities reported in the cited study.
While direct comparative rates of alpha- and omega-oxidation under various physiological and pathological conditions are not extensively documented in a side-by-side manner in the reviewed literature, it is established that alpha-oxidation is the major pathway for phytanic acid degradation.[8] Omega-oxidation is generally considered a minor route, but its activity can be induced, suggesting it may serve as a rescue pathway when alpha-oxidation is deficient.[4][9]
Key Enzymes in Phytanic Acid Metabolism
The enzymatic steps of phytanic acid alpha-oxidation are crucial for its proper degradation. The rate-limiting enzyme in this pathway is phytanoyl-CoA hydroxylase (PhyH).
Phytanoyl-CoA Hydroxylase (PhyH)
| Parameter | Description | Reference |
| Function | Catalyzes the 2-hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. | [3][10] |
| Subcellular Location | Peroxisome | [3] |
| Cofactors | Fe(II), 2-oxoglutarate, ascorbate, GTP or ATP, and Mg2+ | [10] |
| Clinical Relevance | Deficient activity leads to Refsum disease. | [11][12] |
Further detailed kinetic parameters (Km, Vmax) for human PhyH are not consistently reported across multiple studies in a directly comparable format.
Experimental Protocols for the Study of Phytanic Acid Metabolism
Independent verification of published findings necessitates the use of robust and reproducible experimental protocols. Below are detailed methodologies for the quantification of phytanic acid and the assessment of its metabolic pathways.
Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard for the clinical diagnosis of disorders involving phytanic acid accumulation.[13][14][15]
a. Sample Preparation:
-
Internal Standard Addition: To 100 µL of plasma, add a known amount of a deuterated internal standard, such as 2H3-phytanic acid, to allow for accurate quantification.[14]
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl to the plasma sample. Heat at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Derivatization: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
b. GC-MS Analysis:
-
Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
Temperature Program: A typical temperature program starts at 100°C, holds for 2 minutes, then ramps to 250°C at 10°C/min, and holds for 10 minutes.
-
Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of phytanic acid-TMS and its internal standard.
Phytanic Acid Oxidation Assay in Cultured Fibroblasts using a Radiolabeled Substrate
This assay allows for the functional assessment of the alpha-oxidation pathway in patient-derived cells.[16][17][18]
a. Cell Culture and Incubation:
-
Cell Seeding: Plate human skin fibroblasts in 6-well plates and grow to near confluence in standard cell culture medium.
-
Radiolabeled Substrate Addition: Replace the culture medium with fresh medium containing [1-14C]phytanic acid (final concentration ~10 µM, specific activity ~50 mCi/mmol).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
b. Measurement of Radiolabeled Products:
-
CO2 Trapping: To measure the production of 14CO2, a product of alpha-oxidation, place a small tube containing 1 M NaOH inside the well, sealed from the medium, to trap the released gas.
-
Medium and Cell Lysis: After incubation, collect the culture medium. Wash the cells with phosphate-buffered saline (PBS) and then lyse them with a suitable buffer (e.g., 0.1 M NaOH).
-
Separation of Products: The primary product of phytanic acid alpha-oxidation is pristanic acid.[17] The radiolabeled pristanic acid in the medium and cell lysate can be separated from the unmetabolized [1-14C]phytanic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the trapped CO2 and in the separated pristanic acid is quantified using a scintillation counter. The rate of phytanic acid oxidation is then calculated and normalized to the total protein content of the cell lysate.
Visualization of Metabolic Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. [PDF] Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 6. [Treatment of Manifestations in Individuals with Adult Refsum Disease]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of Human Phytanoyl-CoA 2-Hydroxylase Identifies Molecular Mechanisms of Refsum Disease* | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 15. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Methods Against Established Protocols for Alpha-Oxidation Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of alpha-oxidation, a critical metabolic pathway for the degradation of branched-chain fatty acids, is paramount in understanding various physiological and pathological processes. Its role in diseases such as Refsum disease and its potential involvement in drug metabolism and toxicity make robust and efficient analytical methods essential for both basic research and pharmaceutical development. This guide provides an objective comparison of emerging techniques against established protocols for alpha-oxidation analysis, supported by experimental data and detailed methodologies.
Introduction to Alpha-Oxidation
Alpha-oxidation is a metabolic pathway that occurs primarily in the peroxisomes and is responsible for the breakdown of branched-chain fatty acids, most notably phytanic acid.[1][2] The presence of a methyl group on the beta-carbon of these fatty acids prevents their degradation through the more common beta-oxidation pathway.[2] Alpha-oxidation circumvents this by removing a single carbon atom from the carboxyl end of the fatty acid, producing a shorter fatty acid that can then enter the beta-oxidation pathway.[1][3] Defects in this pathway can lead to the accumulation of toxic levels of phytanic acid, resulting in severe neurological disorders like Refsum disease.[2][3]
The Alpha-Oxidation Signaling Pathway
The alpha-oxidation of phytanic acid involves a series of enzymatic reactions localized within the peroxisomes. The pathway is initiated by the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. This is followed by a hydroxylation, a cleavage step, and an oxidation step to yield pristanic acid, which can then be further metabolized by beta-oxidation.
Comparison of Analytical Methods
The choice of analytical method for alpha-oxidation analysis depends on the specific research question, required sensitivity, sample throughput, and available instrumentation. This section compares established protocols with newer, emerging methods.
| Method | Principle | Sample Type | Throughput | Key Advantages | Key Limitations |
| Established Methods | |||||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of volatile derivatives of fatty acids.[4] | Plasma, fibroblasts, tissues[4] | Low to Medium | High specificity and sensitivity, well-established protocols.[4] | Requires derivatization, time-consuming sample preparation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and quantification of fatty acids and their metabolites based on mass-to-charge ratio. | Plasma, fibroblasts | Medium | High sensitivity and specificity, can analyze a wide range of metabolites. | Can be complex to develop methods, potential for matrix effects. |
| Radiometric Assays | Measurement of radioactivity from labeled substrates converted to products. | Cell lysates, purified enzymes | Low | Direct measurement of enzyme activity. | Use of radioactive materials, low throughput. |
| New Methods | |||||
| Fluorescent Probes/Sensors | Use of fluorescently labeled fatty acid analogs to visualize and quantify uptake and oxidation in living cells.[5] | Live cells, tissues[5] | High | Real-time analysis in living systems, suitable for high-content screening.[5] | Indirect measurement, potential for probe-related artifacts. |
| High-Throughput Screening (HTS) Assays | Miniaturized assays (e.g., fluorescence, luminescence) to screen large compound libraries for modulators of alpha-oxidation enzymes.[6] | Purified enzymes, cell lysates | Very High | Rapid identification of potential drug candidates.[6] | Higher rate of false positives/negatives, requires secondary validation. |
Experimental Protocols
Established Method: GC-MS Analysis of Phytanic and Pristanic Acid
This protocol is a standard method for the quantitative analysis of key alpha-oxidation metabolites.[4]
a. Sample Preparation (from plasma)
-
Internal Standard Addition: Add a known amount of deuterated phytanic acid and pristanic acid internal standards to the plasma sample.
-
Hydrolysis: Saponify the sample with ethanolic potassium hydroxide at 70°C for 60 minutes to release fatty acids from lipids.
-
Extraction: Acidify the sample with HCl and extract the fatty acids with hexane.
-
Derivatization: Evaporate the hexane and derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol) by heating at 100°C for 30 minutes.
-
Final Extraction: Extract the FAMEs with hexane and concentrate for GC-MS analysis.
b. GC-MS Analysis
-
Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-225) with a temperature gradient to separate the FAMEs.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of phytanic acid, pristanic acid, and their internal standards.
New Method: High-Throughput Screening (HTS) for Phytanoyl-CoA Hydroxylase (PHYH) Inhibitors
This protocol describes a fluorescence-based assay suitable for screening large compound libraries for inhibitors of a key enzyme in alpha-oxidation.[6]
a. Assay Principle The assay measures the activity of PHYH by coupling the reaction to the production of a fluorescent signal. For example, a pro-fluorescent probe that is a substrate for a downstream enzyme in a coupled reaction can be used. Inhibition of PHYH will lead to a decrease in the fluorescent signal.
b. Experimental Workflow
-
Compound Plating: Dispense compounds from a chemical library into a 384-well microplate using an automated liquid handler.
-
Reagent Addition: Add the assay buffer, purified recombinant PHYH enzyme, and co-factors (e.g., Fe(II), 2-oxoglutarate, ascorbate).
-
Pre-incubation: Incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Add the substrate (phytanoyl-CoA) and the components of the coupled detection system.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition for each compound compared to control wells.
Application in Drug Development
The analysis of alpha-oxidation is increasingly relevant in the field of drug development for several reasons:
-
Drug Metabolism: Some drug candidates may be metabolized through pathways that interact with or are substrates for peroxisomal enzymes, including those involved in alpha-oxidation. Understanding these interactions is crucial for predicting drug clearance and potential drug-drug interactions.
-
Toxicity Screening: The accumulation of branched-chain fatty acids due to drug-induced inhibition of alpha-oxidation can lead to cellular toxicity. Therefore, screening for off-target effects on this pathway is an important component of preclinical safety assessment.[7] High-throughput screening assays can be employed early in the drug discovery process to flag compounds with a potential for this type of toxicity.[8][9]
-
Therapeutic Targeting: For diseases caused by defects in alpha-oxidation, such as Refsum disease, there is a clear therapeutic need to either enhance residual enzyme activity or find alternative pathways for the clearance of toxic metabolites. HTS can be used to identify small molecules that act as pharmacological chaperones or activators of mutant enzymes.
Conclusion
The field of alpha-oxidation analysis is evolving, with new methods offering higher throughput and the ability to study these processes in living systems. While established methods like GC-MS remain the gold standard for quantitative accuracy, emerging techniques such as fluorescent probes and HTS assays provide powerful tools for drug discovery and the elucidation of complex biological processes. The choice of method should be carefully considered based on the specific experimental needs, with an understanding of the advantages and limitations of each approach. As our understanding of the role of alpha-oxidation in health and disease expands, the continued development and benchmarking of these analytical methods will be of critical importance.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High content screening for non-classical peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular HTS and CRISPR/Cas9 Screening Facility — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
Researchers and drug development professionals handling (2S,6R,10R)-Trimethyl-hendecanoyl-CoA must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as potentially hazardous chemical waste. This guide provides immediate, essential safety and logistical information for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Guide
The primary principle for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a safe choice.
-
The label should prominently display the full chemical name: "this compound", the hazard class (e.g., "Caution: Potentially Hazardous Chemical Waste"), and the date of accumulation.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
-
Provide them with all necessary information about the waste, including the chemical name and any available safety information.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (assumed) |
| PPE Requirement | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Handling Area | Chemical Fume Hood |
| Disposal Method | Collection for Professional Hazardous Waste Disposal |
| Container Type | Sealed, Labeled, Chemically Compatible (e.g., HDPE) |
| Storage Location | Designated Satellite Accumulation Area |
| Prohibited Actions | Drain Disposal, Mixing with General Waste |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Essential Safety and Operational Guide for (2S,6R,10R)-Trimethyl-hendecanoyl-CoA
This document provides crucial safety and logistical information for handling (2S,6R,10R)-Trimethyl-hendecanoyl-CoA. The following procedures are based on best practices for handling long-chain fatty acyl-CoA compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the lack of specific safety data for this compound, a cautious approach is warranted. The recommended PPE corresponds to a standard Level D and elements of Level C protection to ensure personnel safety during handling.[1][2]
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects eyes from splashes or aerosols.[3] |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact with the compound.[3] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood | A respirator may be necessary if aerosols are generated outside of a fume hood. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Long-chain acyl-CoAs are typically stored at -20°C or below to maintain stability.[4]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
2.2. Preparation for Experimental Use
-
Work Area: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, use a microbalance within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Solubilization: Dissolve the compound in a suitable solvent as dictated by the experimental protocol. Handle all solutions with the same level of precaution as the solid material.
2.3. Experimental Procedures
-
Execution: Carry out all experimental steps involving this compound within the chemical fume hood.
-
Avoid Aerosolization: Take care to avoid procedures that may generate aerosols.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated hazardous waste container.[5]
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Chemical Waste - this compound").[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5]
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[6][7]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
